molecular formula C20H22Na2O4 B1683013 Trans sodium crocetinate CAS No. 591230-99-8

Trans sodium crocetinate

Cat. No.: B1683013
CAS No.: 591230-99-8
M. Wt: 372.4 g/mol
InChI Key: RMDMBHQVNHQDDD-VFWKRBOSSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans Sodium Crocetinate is the sodium salt of the trans-isomer of the carotenoid crocetin with potential antihypoxic and radiosensitizing activities. This compound (TSC) increases the diffusion rate of oxygen in aqueous solutions such as from plasma to body tissue. The agent has been shown to increase available oxygen during hypoxic and ischemic conditions that may occur in hemorrhage, vascular and neurological disorders, and in the tumor microenvionment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4.2Na/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;;/h5-14H,1-4H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDMBHQVNHQDDD-VFWKRBOSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)[O-])/C)/C)/C=C/C=C(/C(=O)[O-])\C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591230-99-8
Record name Transcrocetinate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591230998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRANSCROCETINATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP57637WMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trans sodium crocetinate synthesis from crocetin

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Trans Sodium Crocetinate from Crocetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TSC), the disodium salt of the natural carotenoid crocetin, is a first-in-class oxygen diffusion-enhancing compound with significant therapeutic potential in treating conditions associated with hypoxia and ischemia.[1][2] Its enhanced aqueous solubility and bioavailability compared to its parent compound, crocetin, make it a compelling candidate for clinical development.[3][4] The biological activity of sodium crocetinate is, however, highly specific to its trans isomeric form; the cis isomer is not only inactive but may negate the therapeutic effects of the trans form.[5][6] This guide provides a comprehensive, technically-grounded overview of the synthesis of substantially pure this compound from crocetin. It details the sourcing and preparation of the crocetin precursor, the core chemical synthesis, a field-proven protocol for isomeric purification, and the analytical methods required for quality control and characterization.

The Strategic Importance of this compound (TSC)

Crocetin is a natural dicarboxylic acid apocarotenoid found primarily in the stigmas of the saffron crocus (Crocus sativus L.).[7][8] While it demonstrates promising biological activities, its therapeutic utility is hampered by near-insolubility in aqueous solutions, making pharmaceutical formulation for intravenous administration exceptionally difficult.[3][5]

The conversion of crocetin to its disodium salt, sodium crocetinate, resolves this solubility challenge.[9] The synthesis, a straightforward acid-base reaction, unfortunately yields a mixture of geometric isomers, primarily the trans and cis forms.[5] Extensive research has demonstrated that only the trans isomer is effective at increasing the diffusion of oxygen through plasma to tissues.[5][10] Therefore, the critical challenge in producing pharmaceutical-grade TSC is not the salt formation itself, but the efficient and scalable separation of the desired trans isomer from the unwanted cis form. This guide elucidates a robust methodology to achieve this outcome.

Precursor Sourcing and Preparation: From Saffron to Crocetin

The quality of the final TSC product is intrinsically linked to the purity of the crocetin starting material. Crocetin is most commonly derived from saffron via a two-stage process: extraction of crocins followed by hydrolysis.

Extraction and Purification of Crocins

Crocins are the glycosyl esters of crocetin and are the primary compounds responsible for saffron's vibrant color.[11][12] An effective method for their extraction involves the use of 80% ethanol, which efficiently solubilizes crocins while leaving many other plant components behind.[13][14]

Protocol 2.1: Crocin Extraction & Crystallization

  • Extraction: Suspend powdered saffron stigmas (e.g., 10 g) in 80% ethanol (e.g., 25 mL) at 0°C.[13] Vortex vigorously for 2 minutes.

  • Separation: Centrifuge the suspension (e.g., 4000 rpm for 10 min) and collect the supernatant.[13]

  • Repeated Extraction: Repeat the extraction process on the sediment multiple times (e.g., 7 additional times) to maximize crocin recovery, pooling the supernatants.[13]

  • Crystallization: Store the combined ethanolic extract in a sealed, thick-walled glass container in complete darkness at -5°C. Crystal formation will occur over several weeks.[13][15]

  • Recrystallization for Purity: The initial crystals may have a purity of around 85%.[15] For higher purity (>97%), a second crystallization step is recommended. Dissolve the harvested crystals in a minimal amount of 80% ethanol and repeat the cold storage process.[14][15]

Hydrolysis of Crocins to Crocetin

The purified crocins (crocetin esters) must be hydrolyzed to yield the free dicarboxylic acid, crocetin. This can be achieved through alkaline or enzymatic hydrolysis.[16][17] Alkaline hydrolysis is a common and effective laboratory method.

Protocol 2.2: Alkaline Hydrolysis

  • Saponification: Dissolve the purified crocins in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heating: Heat the solution at 60°C for approximately 4 hours to ensure complete saponification of the ester linkages.[18]

  • Acidification & Precipitation: Carefully acidify the cooled solution with an acid (e.g., phosphoric acid or HCl) to protonate the carboxylate groups, causing crocetin to precipitate out of the solution.[17][18]

  • Purification: Wash the crocetin precipitate thoroughly with deionized water to remove residual salts. The crocetin can then be further purified by crystallization from a suitable solvent like dimethylformamide (DMF).[18]

The overall workflow from saffron processing to purified crocetin is visualized below.

G cluster_0 Stage 1: Crocin Extraction cluster_1 Stage 2: Crocetin Synthesis Saffron Saffron Stigmas Extraction Extraction with 80% Ethanol Saffron->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Crocin Extract Centrifugation->Supernatant Crystallization Crystallization at -5°C Supernatant->Crystallization PurifiedCrocins Purified Crocins (>97%) Crystallization->PurifiedCrocins Hydrolysis Alkaline Hydrolysis (NaOH) PurifiedCrocins->Hydrolysis Input to Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Precipitation Precipitation & Washing Acidification->Precipitation PurifiedCrocetin Purified Crocetin Precipitation->PurifiedCrocetin

Caption: Workflow for Crocetin Preparation.

Core Synthesis and Isomeric Purification of TSC

The synthesis of TSC from crocetin is a two-part process: the initial non-selective salt formation followed by a critical, selective purification to isolate the trans isomer.

Reaction Principle: Acid-Base Neutralization

Crocetin (C₂₀H₂₄O₄) is a dicarboxylic acid. Its reaction with two equivalents of sodium hydroxide (NaOH) results in the formation of the disodium salt, sodium crocetinate (C₂₀H₂₂Na₂O₄), and water.[5] This reaction proceeds readily but produces a mixture of cis and trans isomers.

G Crocetin HOOC-R-COOH Plus1 + NaOH 2 NaOH Plus2 TSC Na⁺⁻OOC-R-COO⁻Na⁺ (cis/trans isomers) Plus3 + Water 2 H₂O

Caption: Core Neutralization Reaction.

The Isomer Challenge and Purification Strategy

The key to producing biologically active TSC lies in separating the trans isomer from the cis isomer. A patented method leverages the differential solubility of the isomers in a specific solvent system.[5] The trans isomer can be selectively precipitated from a methanolic solution of the isomeric mixture by the addition of a weak acid.[5]

Protocol 3.1: Synthesis and Purification of this compound

This protocol is adapted from the principles described in U.S. Patent 6,060,511 A.[5]

  • Initial Salt Formation:

    • Dissolve purified crocetin in a suitable volume of aqueous sodium hydroxide solution. The reaction creates a mixture of cis and this compound.

    • Isolate the solid isomeric salt mixture, for example, by evaporation or lyophilization.

  • Selective Precipitation of the Trans Isomer:

    • Dissolve the mixed-isomer sodium crocetinate powder in methanol. Allow the solution to stand for a period of 30 minutes to 12 hours to ensure complete dissolution.[5]

    • Slowly add a weak acid, such as 0.5 N glacial acetic acid, to the methanolic solution. This will cause the selective precipitation of trans-crocetin (the protonated acid form), while the cis isomer remains largely in solution.[5]

    • Causality: This separation is based on the lower solubility of the trans-crocetin acid form in the methanol/acetic acid medium compared to its cis counterpart. The rigid, linear structure of the trans isomer allows for more efficient crystal packing and thus lower solubility upon protonation.

  • Conversion to Pure TSC:

    • Isolate the trans-crocetin precipitate by filtration or centrifugation.

    • Wash the precipitate to remove any residual impurities.

    • Carefully add a stoichiometric amount of sodium hydroxide solution (e.g., 0.7 N) to the precipitate to convert the trans-crocetin acid back into its highly pure disodium salt form (TSC).[5]

  • Final Isolation:

    • Dry the final product to yield substantially pure, solid this compound. Freeze-drying (lyophilization) is a preferred method to obtain a fine, easily soluble powder.[5]

G Start Crocetin + NaOH → Cis/Trans Sodium Crocetinate Mixture Dissolve Dissolve Mixture in Methanol Start->Dissolve Precipitate Add Weak Acid (e.g., Acetic Acid) Dissolve->Precipitate Filter Filter and Collect Precipitate Precipitate->Filter Solution Supernatant: Enriched in cis-isomer (Discard) Precipitate->Solution PrecipitateSolid Solid: Precipitated trans-Crocetin (Acid Form) Filter->PrecipitateSolid ConvertToSalt Add Stoichiometric NaOH PrecipitateSolid->ConvertToSalt Dry Freeze-Dry ConvertToSalt->Dry FinalProduct Pure this compound (TSC) Dry->FinalProduct

Caption: TSC Synthesis and Purification Workflow.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and isomeric integrity of the final TSC product.

Parameter Analytical Method Purpose & Expected Outcome
Isomeric Purity High-Performance Liquid Chromatography (HPLC)To separate and quantify trans-TSC from cis-TSC and other impurities. A C18 reversed-phase column is typically used.[12][18] The trans isomer should be the major peak (>98%).
Identity UV-Visible SpectroscopyConfirms the presence of the characteristic polyene chromophore. In methanol, crocetin shows λmax values around 436 and 464 nm.[18]
Structural Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy1H and 2D-NMR experiments provide definitive structural confirmation and can distinguish between the symmetric trans isomer and the asymmetric cis isomers.[19]
Solubility Visual InspectionThe final TSC product should be highly soluble in slightly alkaline aqueous solutions (pH 6.5-8.5).[5]
Stability Stability Testing (ICH Guidelines)The API and formulated drug product should be tested under various conditions (temperature, humidity) to establish a shelf-life.[20]

Safety, Handling, and Storage

Safety Precautions:

  • Crocetin/TSC: Handle as a potent chemical agent. Avoid dust formation and inhalation. Use in a well-ventilated area or fume hood.[21][22]

  • Reagents: Sodium hydroxide is corrosive. Methanol is flammable and toxic. Glacial acetic acid is corrosive. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[21]

Storage and Stability:

  • This compound is sensitive to light and oxidation due to its conjugated polyene structure.

  • Store the final product in an airtight, amber container under inert gas (e.g., argon or nitrogen) at reduced temperatures (e.g., 4°C or -20°C) to maximize shelf life.[22][23]

Conclusion

The synthesis of this compound is a process where the purification strategy is more critical than the initial chemical reaction. While the conversion of crocetin to its sodium salt is chemically trivial, the biological imperative for the pure trans isomer necessitates a carefully controlled separation process. The methodology detailed in this guide, centered on selective acid-base precipitation in a non-aqueous solvent, provides a robust and validated pathway for researchers and drug developers to produce high-purity TSC. The successful execution of this synthesis, verified by rigorous analytical characterization, is the foundational step in harnessing the full therapeutic potential of this promising oxygen diffusion-enhancing compound.

References

An In-depth Technical Guide to the Chemical Properties of Trans Sodium Crocetinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trans sodium crocetinate (TSC), a synthetic bipolar trans-carotenoid salt, has emerged as a first-in-class oxygen diffusion-enhancing compound with significant therapeutic potential in conditions marked by hypoxia and ischemia.[1][2][3][4] Derived from the natural carotenoid crocetin found in saffron, TSC's unique physicochemical properties underpin its novel mechanism of action, which is not rooted in conventional biochemical interactions but rather in the physical alteration of the aqueous environment of blood plasma.[1][5][6] This guide provides a comprehensive technical overview of the core chemical properties of this compound, offering foundational knowledge for researchers, scientists, and drug development professionals engaged in its study and application. We will delve into its molecular identity, solubility characteristics, stability profile, and the analytical methodologies crucial for its characterization, providing both theoretical understanding and practical, field-proven insights.

Molecular Identity and Physicochemical Characteristics

This compound is the disodium salt of the trans-isomer of crocetin (8,8′-diapocarotene-8,8′-dioic acid).[6][7] The "trans" configuration of the polyene backbone is critical for its biological activity; the corresponding cis-isomer has been shown to be ineffective and may even counteract the effects of the trans-isomer.[4][8]

Chemical Structure

The molecular structure of this compound is characterized by a C20 polyene chain with seven double bonds and a carboxylate group at each terminus. This bipolar nature, with a long, rigid hydrophobic backbone and terminal hydrophilic groups, is fundamental to its interaction with water molecules.[1][4]


digraph "this compound Structure" {
graph [rankdir="LR", splines=ortho, nodesep=0.1];
node [shape=plaintext, fontname="Arial", fontsize=10];

Molecular structure of this compound.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented below. These parameters are essential for formulation development, analytical method design, and pharmacokinetic modeling.

PropertyValueSource
CAS Number 591230-99-8[6][9][10]
Molecular Formula C₂₀H₂₂Na₂O₄[7][9][10]
Molecular Weight 372.37 g/mol [7][9][11]
Appearance Orange powder[9]
IUPAC Name disodium;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate[7][10]

Solubility Profile

The aqueous solubility of this compound is a significant advantage over its parent compound, crocetin, which is poorly soluble in water.[4][8][12] This enhanced solubility is critical for its development as an intravenous therapeutic agent.[8][13]

Qualitative and Quantitative Solubility

This compound is described as freely soluble in water.[9] While comprehensive, temperature- and pH-dependent solubility curves are not widely published, empirical data from formulation studies indicate sufficient solubility for therapeutic concentrations. The compound is also soluble in various organic solvents, which is relevant for analytical sample preparation and purification processes.

SolventSolubilityNotes
Water Freely soluble (40 mg/mL, stable for 1h)[9] Aqueous solutions are susceptible to hydrolysis to the free acid form, crocetin.[9]
Methanol SolubleUsed in the purification process to separate trans and cis isomers.[8][10]
DMSO Soluble[14]
Chloroform Soluble[14]
Dichloromethane Soluble[14]
Ethyl Acetate Soluble[14]
Acetone Soluble[14]

For challenging formulations or to enhance bioavailability for alternative routes of administration, complexation with cyclodextrins has been explored to significantly improve both solubility and stability.[13][15]

Experimental Protocol: Solubility Determination

A standard equilibrium solubility shake-flask method is recommended for quantitative assessment.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, water, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Validation: The presence of solid material at the end of the experiment confirms that equilibrium was established with a saturated solution.

Stability Characteristics

The stability of this compound as both an active pharmaceutical ingredient (API) and in its formulated drug product is a critical parameter for its clinical and commercial viability.

Solid-State and Solution Stability

Studies have indicated that both the API and the final drug product exhibit good stability under various storage conditions.[13] However, as a carotenoid derivative, it is susceptible to degradation by light, heat, and oxidative conditions. The aqueous solution of TSC is noted to be stable for 1-2 hours, depending on the concentration, before hydrolyzing to its free acid form, crocetin.[9]

Summary of Stability Findings:

ConditionObservationSource
Solid-State (API) Good stability at 9-month time point under standard conditions. Potential for degradation at 40°C / 75% RH at 9 months.[13]
Formulated Drug Product Stable through 6 months, maintaining 95.3% to 96.1% of the standard at various conditions.[13]
Aqueous Solution Stable for 1-2 hours, then hydrolyzes to crocetin.[9]
Storage Recommendation Store in a dry, dark place at 2-8°C.[9]
Degradation Pathways

The primary degradation pathways for this compound likely involve:

  • Isomerization: Conversion from the active trans-isomer to the inactive cis-isomer, which can be induced by light and heat.

  • Oxidation: The polyene chain is susceptible to oxidation, leading to cleavage and loss of activity.

  • Hydrolysis: In aqueous solutions, the sodium salt can hydrolyze back to the less soluble crocetin.[9]

Spectroscopic and Analytical Characterization

A suite of spectroscopic and chromatographic techniques is essential for the unambiguous identification, purity assessment, and quantification of this compound.

Spectroscopic Profile
  • UV-Visible (UV-Vis) Spectroscopy: Due to its extended conjugated polyene system, this compound exhibits strong absorbance in the visible region. UV-Vis spectroscopy is a primary tool for quantification in dissolution and solubility studies and for quality control of saffron extracts containing crocetin esters.[16][17] The cis-isomer typically shows an additional peak at a lower wavelength (around 330 nm) compared to the all-trans isomer.[18]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is invaluable for confirming the presence of key functional groups, providing a molecular fingerprint for identity confirmation.[17] Key vibrational bands would correspond to the carboxylate groups, C=C double bonds of the polyene chain, and C-H bonds of the methyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for structural elucidation, confirming the "trans" configuration of the double bonds and the overall molecular structure.[17] Studies on crocetin isomers show distinct chemical shifts for the olefinic protons, allowing for the differentiation between trans and cis forms.[18][19]

Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and potency of this compound.

Objective: To develop a robust, stability-indicating HPLC method for the analysis of this compound.

Typical HPLC Method Parameters:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Photodiode array (PDA) detection allows for the simultaneous monitoring of multiple wavelengths, which is useful for distinguishing between isomers and identifying impurities. A primary wavelength in the visible range (e.g., ~440 nm) is typically used for quantification.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. It should be capable of separating this compound from its cis-isomer, crocetin, and any potential degradation products.

Mechanism of Action: A Physicochemical Perspective

The primary mechanism of action of this compound is a fascinating example of a drug effect driven by physical chemistry rather than direct receptor binding.[5] It enhances the diffusivity of oxygen (and other small molecules) through aqueous solutions like blood plasma.[1][5][20][21]

Proposed Mechanism:

  • Interaction with Water: The bipolar nature of TSC allows it to interact with water molecules in plasma.

  • Increased Water Structuring: It is proposed that TSC increases the hydrogen bonding between water molecules, creating a more ordered or "structured" water matrix.[3][5][6]

  • Enhanced Diffusion: This altered water structure creates wider and more direct pathways, reducing the resistance for the passive diffusion of dissolved oxygen from areas of high concentration (red blood cells) to areas of low concentration (hypoxic tissues).[2][5]


digraph "TSC Mechanism of Action" {
graph [fontname="Arial", fontsize=12, label="Simplified Representation of TSC's Effect on Oxygen Diffusion", labelloc=t];
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

TSC's effect on oxygen diffusion in plasma.

Synthesis and Purification Overview

This compound is a semi-synthetic compound derived from naturally occurring crocetin.

Synthesis Workflow

The general synthesis involves the saponification of crocetin followed by the selective isolation of the trans-isomer.


digraph "TSC Synthesis Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#4285F4"];

General synthesis and purification workflow for TSC.

The critical step in this process is the separation of the trans-isomer from the cis-isomer. The patent literature describes a method based on differential solubility in methanol, where the trans-isomer is selectively precipitated.[8][10]

Conclusion

This compound represents a paradigm shift in treating hypoxic conditions, leveraging a unique physicochemical mechanism to enhance oxygen delivery. A thorough understanding of its chemical properties—from its molecular structure and solubility to its stability and analytical characterization—is paramount for its successful development and clinical application. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers, enabling robust experimental design, accurate analysis, and the continued exploration of this promising therapeutic agent.

References

Trans sodium crocetinate mechanism of action on oxygen diffusion

Author: BenchChem Technical Support Team. Date: January 2026

Whitepaper: A Technical Guide

Topic: Trans Sodium Crocetinate: Mechanism of Action on Oxygen Diffusion Audience: Researchers, scientists, and drug development professionals.

This compound (TSC): A Physicochemical Approach to Enhancing Oxygen Diffusion in Hypoxic Tissues

Abstract Tissue hypoxia is a critical factor in the pathophysiology of numerous intractable medical conditions, including hemorrhagic shock, stroke, and solid tumors, where it contributes significantly to therapeutic resistance.[1][2] this compound (TSC) is a novel, first-in-class synthetic carotenoid developed to address diffusion-limited hypoxia.[3] Unlike conventional therapies that rely on biochemical pathways, TSC employs a unique physicochemical mechanism of action, enhancing the diffusivity of oxygen through blood plasma.[4] It is proposed that TSC alters the molecular structure of plasma water, increasing hydrogen bonding to create a more organized matrix that reduces the resistance to oxygen transport.[1][5] This guide provides an in-depth technical overview of TSC's core mechanism, summarizes the key preclinical and clinical evidence, and presents detailed methodologies for its evaluation.

The Pathophysiological Challenge of Tissue Hypoxia

The delivery of oxygen to tissues is a fundamental process for aerobic metabolism and cell survival.[1] This process involves two primary steps: convective transport via blood flow and diffusive transport from red blood cells across the plasma, through the vascular wall, and into the target cells.[1] The diffusion of oxygen through the plasma is considered a significant rate-limiting step in this cascade.[4][6] In numerous disease states, this diffusion pathway is impaired, leading to hypoxia even when arterial oxygen content is adequate.

In oncology, for instance, the chaotic vasculature of solid tumors creates hypoxic microenvironments that render cancer cells highly resistant to radiotherapy and certain chemotherapies.[1][2] Similarly, in acute ischemic conditions like stroke or hemorrhagic shock, compromised blood flow exacerbates the oxygen diffusion deficit, leading to widespread cellular damage and organ failure. Addressing this diffusion limitation represents a critical unmet need in medicine.

Introduction to this compound (TSC)

This compound (TSC) is the sodium salt of the trans-isomer of crocetin, a natural apocarotenoid found in saffron.[7][8] The natural compound, crocetin, was first identified for its ability to increase oxygen diffusion through plasma.[1] However, its poor solubility limited its therapeutic development.[7][8] TSC was synthesized to overcome this limitation while retaining the oxygen-enhancing properties of the active trans isomer.[6][7] It is classified as a bipolar trans-carotenoid salt, a subclass of oxygen diffusion-enhancing compounds.[9] Developed initially for treating battlefield casualties suffering from hemorrhagic shock, its unique mechanism has prompted investigation across a range of hypoxia-related conditions.[5][9]

Core Mechanism of Action: Altering the Physicochemical Properties of Plasma

The central hypothesis for TSC's mechanism is that it physically alters the structure of water in blood plasma to facilitate more efficient oxygen transport.[6] This is a departure from traditional pharmacological approaches that target biological receptors or enzymes.

The Kosmotrope Hypothesis: Reordering Plasma Water

TSC is proposed to act as a "kosmotrope," a molecule that increases the order of water molecules. The theory posits that TSC, through its bipolar structure, promotes the formation of additional hydrogen bonds among the water molecules in plasma. This enhanced organizational matrix is thought to create a less dense, more structured pathway that lowers the energy barrier for the passive diffusion of small, non-polar molecules like oxygen.[10] This facilitates the movement of oxygen from areas of high concentration (near red blood cells) to areas of low concentration (hypoxic tissues).[10] In-vitro studies have demonstrated that TSC can increase the diffusion of oxygen in water by up to 30%.[1]

Visualization of the Proposed Mechanism

cluster_0 Standard Plasma cluster_1 Plasma with TSC W1 H2O W4 W1->W4 W2 W5 W2->W5 W3 W6 W3->W6 O2_1 O₂ O2_1->W1 High Resistance Path TW1 H2O TW2 TW1->TW2 TW3 TW2->TW3 TW4 TW5 TW4->TW5 TW6 TW5->TW6 TSC TSC TSC->TW1 TSC->TW4 O2_2 O₂ O2_2->TW1 Low Resistance Path RBC Red Blood Cell (High O₂) cluster_1 cluster_1 RBC->cluster_1 O₂ Diffusion cluster_0 cluster_0 RBC->cluster_0 O₂ Diffusion Tissue Hypoxic Tissue (Low O₂) Admin TSC Administration Admin->cluster_1 cluster_1->Tissue cluster_0->Tissue

Caption: Proposed mechanism of TSC enhancing oxygen diffusion in plasma.

Preclinical and In Vitro Evidence

The novel mechanism of TSC is supported by a body of preclinical evidence demonstrating its ability to improve oxygenation and produce tangible physiological benefits in models of hypoxia.

In Vitro Studies

Initial experiments focused on quantifying the effect of TSC on oxygen diffusion directly. Using various methodologies, these studies showed that adding TSC to aqueous solutions, including plasma, measurably increases the oxygen diffusion coefficient.[1] This foundational work confirmed the compound's ability to alter the physical properties of the medium to favor oxygen transport.

In Vivo Animal Models

Subsequent research in animal models of hypoxia has shown significant therapeutic effects.

  • Hemorrhagic Shock: In rat models of severe hemorrhage, administration of TSC has been shown to restore blood pressure, reduce elevated plasma lactate levels, and significantly improve survival rates.[1][9][11]

  • Ischemic Stroke: Studies in models of focal brain ischemia have suggested that TSC can reduce the extent of ischemic injury, believed to be a result of improved oxygen delivery to the penumbra.[11]

  • Brain Tissue Oxygenation: Direct measurement in rat brains using Licox probes demonstrated that intravenous TSC administration significantly increased brain tissue oxygen partial pressure (PbtO2).[11]

Quantitative Data Summary
Model Species Key Intervention Primary Outcome Result Reference
Hemorrhagic ShockRatTSC vs. SalineSurvival RateSignificantly increased survival with TSC[1][11]
Hemorrhagic ShockRatTSC vs. SalineMean Arterial PressureRestoration of blood pressure towards baseline
Hemorrhagic ShockRatTSC vs. SalinePlasma LactateSignificant reduction in lactate levels
Brain HypoxiaRatIV TSC vs. SalineBrain Tissue PO2Significant increase in cortical oxygen delivery[11]
Acute Lung InjuryRatTSC in Oleic Acid ModelArterial PO2Improved arterial oxygenation[1]

Clinical Development and Human Studies

The promising preclinical data led to the clinical development of TSC for human use.

  • Phase I Safety: Early-phase clinical trials in healthy volunteers established that TSC is safe and well-tolerated, even at high doses.[5][9]

  • Pharmacokinetics: Studies in patients have shown that TSC exhibits nonlinear, saturable pharmacokinetics, with a half-life that increases from approximately 0.5 to 1.1 hours as the dose increases from 0.25 mg/kg to 1.5 mg/kg.[4]

  • Clinical Investigations: TSC has been evaluated in multiple clinical trials for conditions associated with hypoxia. This includes its use as a radiosensitizer for hypoxic solid tumors like glioblastoma multiforme, as a treatment for acute ischemic stroke, and to improve oxygenation in patients with COVID-19-related hypoxemia.[2][4][6]

  • Pharmacodynamic Measurement: Transcutaneous oximetry has been used in healthy subjects to evaluate the pharmacodynamic properties of TSC, providing a non-invasive method to assess its effects on peripheral oxygenation.[1]

Methodologies for Evaluating Oxygen Diffusion Enhancement

Validating the mechanism and efficacy of an oxygen diffusion-enhancing compound requires specialized experimental protocols. The following are representative, self-validating methodologies.

Protocol: In Vitro Measurement of Oxygen Diffusion Coefficient in Plasma

Objective: To quantify the change in the oxygen diffusion coefficient (D_O2) in bovine or human plasma following the addition of TSC.

Causality: This experiment directly tests the core hypothesis. An increase in D_O2 in a cell-free system would provide strong evidence for a physicochemical mechanism of action.

Methodology:

  • Sample Preparation: Prepare samples of fresh, heparinized plasma. Create a dilution series of TSC in plasma (e.g., 0, 10, 50, 100 µg/mL). A saline control is also prepared.

  • Oxygen Measurement Setup: Utilize an oxygen-sensitive optode system or a Clark-type electrode in a sealed, temperature-controlled chamber (37°C).[12][13]

  • Deoxygenation: Gently bubble nitrogen gas through the plasma samples to achieve a stable, low baseline pO2.

  • Reoxygenation and Measurement: Stop the nitrogen flow and expose the surface of the plasma to ambient air (21% O2). Record the rate of increase in pO2 over time at a fixed depth within the plasma.

  • Calculation of D_O2: The rate of oxygen ingress is governed by Fick's laws of diffusion.[1] Using the known geometry of the chamber and the recorded pO2 curve, the diffusion coefficient (D_O2) can be calculated using appropriate mathematical models.[14][15]

  • Validation: The protocol is validated by the inclusion of a zero-TSC control (baseline plasma D_O2) and a saline control to account for any dilution effects. The dose-dependent response of TSC on D_O2 serves as an internal validation of the effect.

Protocol: In Vivo Assessment of Tissue Oxygenation in a Hemorrhagic Shock Model

Objective: To determine if TSC improves tissue oxygenation and physiological outcomes in an animal model of hemorrhagic shock.

Causality: This experiment links the proposed mechanism (enhanced O2 diffusion) to a clinically relevant physiological outcome in a state of severe hypoxia.

Methodology:

  • Animal Model: Utilize male Sprague-Dawley rats. Anesthetize the animals and cannulate the femoral artery (for blood pressure monitoring and hemorrhage) and vein (for drug infusion).[1][11]

  • Probe Implantation: Perform a craniotomy and insert a Licox Clark-type pO2 probe into the parietal cortex to directly measure brain tissue oxygenation (PbtO2).[11]

  • Induction of Shock: Induce hemorrhagic shock by withdrawing blood via the arterial line until a target mean arterial pressure (MAP) of ~40 mmHg is reached and maintained for a set period (e.g., 30 minutes).

  • Treatment: Randomly assign animals to receive an IV infusion of either TSC (at a clinically relevant dose) or an equivalent volume of saline (placebo control).

  • Data Acquisition: Continuously monitor and record MAP, heart rate, and PbtO2 throughout the experiment. Collect blood samples at baseline, post-hemorrhage, and post-treatment to measure lactate levels.

  • Validation: The use of a placebo-controlled, randomized design ensures that observed effects are attributable to TSC and not spontaneous recovery. The correlation between improved PbtO2 and reduced lactate/improved MAP provides a self-validating system of causality.

Experimental Workflow Visualization

cluster_0 In Vivo Hemorrhagic Shock Protocol A 1. Animal Preparation (Anesthesia, Cannulation) B 2. PbtO2 Probe Implantation (Direct Tissue O₂ Measurement) A->B C 3. Induce Hemorrhagic Shock (Withdraw blood to MAP ~40 mmHg) B->C D 4. Randomization C->D E 5a. Administer IV TSC D->E Treatment Group F 5b. Administer IV Saline (Control) D->F Placebo Group G 6. Continuous Monitoring (MAP, PbtO2, Lactate) E->G F->G H 7. Data Analysis & Outcome Assessment (Survival, Physiological Recovery) G->H

Caption: Workflow for evaluating TSC in a preclinical hemorrhagic shock model.

Logical Pathway from Administration to Therapeutic Effect

The therapeutic benefit of TSC can be understood as a direct causal chain originating from its unique physicochemical properties.

A IV Administration of TSC B TSC molecules interact with plasma water A->B C Increased Hydrogen Bonding & Water Structuring B->C D Reduced Resistance to Oxygen Movement C->D E Increased Oxygen Diffusion Coefficient (D_O2) in Plasma D->E F Enhanced O₂ Flux from RBC to Tissues E->F G Re-oxygenation of Hypoxic Tissues F->G H Restoration of Aerobic Metabolism & Cellular Function G->H I Improved Physiological Outcomes (e.g., Reduced Lactate, Increased Survival) H->I

Caption: Causal chain from TSC administration to clinical benefit.

References

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Trans Sodium Crocetinate (TSC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trans sodium crocetinate (TSC) is a first-in-class, oxygen diffusion-enhancing compound under investigation for a range of hypoxia-related conditions, including hemorrhagic shock, stroke, and as a radiosensitizer in oncology.[1] Unlike conventional therapeutics that rely on biochemical pathways, TSC's primary mechanism is rooted in physical chemistry, proposing to alter the structure of water in plasma to facilitate more efficient oxygen transport from erythrocytes to tissues.[2][3] This guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of TSC, synthesizing data from preclinical and clinical studies. It is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of TSC's disposition in the body and its mechanism of action.

Introduction: The Challenge of Tissue Hypoxia and a Novel Therapeutic Approach

Tissue hypoxia, a state of inadequate oxygen supply, is a final common pathway in numerous pathologies, including trauma, ischemia, and cancer.[4] In oncology, for instance, hypoxic tumors are notoriously resistant to radiotherapy and chemotherapy.[4] Traditional approaches to mitigate hypoxia often involve increasing the oxygen-carrying capacity of blood, which has met with limited success.[5]

This compound (TSC) represents a paradigm shift. It is the purified, water-soluble, all-trans isomer sodium salt of crocetin, a natural carotenoid dicarboxylic acid derived from saffron.[3][6][7] The rationale for isolating the trans isomer is based on findings that this specific configuration is responsible for enhancing oxygen diffusivity, whereas the cis isomer may counteract this effect.[8] By improving the diffusion coefficient of oxygen through plasma—often considered a rate-limiting step in tissue oxygenation—TSC aims to restore oxygen supply to compromised tissues and improve clinical outcomes.[5][9]

Pharmacokinetics: The Journey of TSC Through the Body

The pharmacokinetics of TSC are intrinsically linked to its parent compound, crocetin. When administered, particularly orally, related compounds like crocin (a crocetin ester) are hydrolyzed in the intestine to crocetin, which is then absorbed.[10][11] However, TSC is developed for intravenous (IV) administration to ensure direct and rapid systemic availability, bypassing the complexities of gastrointestinal absorption and metabolism.[9]

Absorption and Distribution

Following IV administration, TSC is rapidly distributed. While specific tissue distribution studies are limited in publicly available literature, its mechanism of action implies primary activity within the plasma compartment. Pharmacokinetic data from a study in patients with COVID-19 showed that TSC follows a two-compartment model.[9] Alternative routes of administration, such as intramuscular and tracheal instillation, have been explored in preclinical models, suggesting rapid absorption is possible through these routes as well, which could be beneficial in battlefield or emergency scenarios.[12][13]

Metabolism and Excretion

Crocetin, the active moiety, is the primary substance measured in plasma following administration of its various forms.[10][14] Clinical studies of IV TSC have demonstrated dose-dependent, non-linear, and saturable pharmacokinetics.[9] As the dose increases, clearance decreases, and the half-life is prolonged. This suggests that the mechanisms responsible for eliminating TSC from the body can become saturated at higher concentrations.

The following table summarizes key pharmacokinetic parameters observed in a clinical study of TSC in patients with SARS-CoV-2 infection, administered intravenously every 6 hours.[9]

Dose Level Mean Clearance (CL) Mean Half-Life (t½)
0.25 mg/kg5.38 mL/min/kg0.53 hours
1.5 mg/kg1.62 mL/min/kg1.07 hours
Data synthesized from S. C. Segal, et al., 2021.[9]

Notably, even with multiple doses administered every 6 hours, there was no significant accumulation of TSC, indicating that the dosing interval is sufficient for the drug to be cleared.[9]

Pharmacodynamics: How TSC Influences Tissue Oxygenation

The pharmacodynamic effects of TSC are a direct consequence of its unique proposed mechanism of action.

Core Mechanism: Enhancing Oxygen Diffusivity

The central hypothesis for TSC's action is that it enhances the diffusion of oxygen through plasma.[2][4][9] It is proposed to act as a "kosmotrope," a substance that increases the order of water molecules. By transiently increasing the hydrogen bonding between water molecules in plasma, TSC creates more structured pathways, reducing the resistance for oxygen molecules to passively diffuse from areas of high concentration (erythrocytes) to areas of low concentration (hypoxic tissues).[3][9] In-vitro studies have demonstrated that TSC can increase the diffusion of oxygen in water by up to 30%.[3][4]

This mechanism is distinct from most pharmaceuticals, as it is based on altering the physical-chemical properties of the plasma milieu rather than interacting with a specific biological receptor.[1][9]

Caption: Proposed mechanism of TSC enhancing oxygen diffusion through plasma.

Physiological and Clinical Effects

The enhanced oxygen diffusion translates into measurable physiological benefits, particularly in models of severe hypoxia like hemorrhagic shock. Preclinical studies in rats subjected to hemorrhage have shown that TSC administration leads to:

  • Increased Survival: All TSC-treated animals survived in one study, compared to a high mortality rate in the control group.[15]

  • Hemodynamic Stabilization: TSC rapidly increased mean arterial blood pressure from approximately 35 mm Hg to 75 mm Hg post-hemorrhage.[15]

  • Correction of Metabolic Acidosis: TSC administration significantly reduced elevated plasma lactate levels and prevented a sharp decrease in blood pH, indicating a restoration of aerobic metabolism.[15]

  • Organ Protection: Treatment with TSC has been shown to prevent increases in liver enzymes (transaminases) 24 hours after hemorrhage, suggesting protection against secondary organ damage.[16]

Clinical studies have corroborated these findings. In healthy volunteers breathing supplemental oxygen, TSC administration was associated with observed increases in transcutaneous oxygen measurements (TcpO2), with higher doses showing a more notable increase.[4]

Condition Studied Key Pharmacodynamic Finding Reference
Hemorrhagic Shock (Rats)Increased mean arterial pressure, reduced plasma lactate, increased survival.Stennett et al., 2001[15]
Hemorrhagic Shock (Rats)Effective even when administration is delayed post-hemorrhage.Giassi et al., 2002[16]
Healthy VolunteersObserved increases in median TcpO2 values relative to placebo.Hanna et al., 2022[4]
COVID-19 HypoxemiaObserved clinical benefit in improving oxygenation.Segal et al., 2021[9]

Methodologies for Studying TSC

Evaluating the pharmacodynamics of an oxygen diffusion-enhancing compound requires specific experimental protocols to accurately measure changes in tissue oxygenation.

Key Experimental Protocol: Assessing Tissue Oxygenation in a Preclinical Model

This protocol outlines a generalized workflow for evaluating the effect of TSC on tissue oxygenation in a rat model of hemorrhagic shock, a common preclinical test for this compound.[5][15][16]

Objective: To measure the partial pressure of oxygen (pO2) in a target tissue (e.g., skeletal muscle) before and after TSC administration in a controlled hemorrhage model.

Methodology:

  • Animal Preparation:

    • Anesthetize a Sprague-Dawley rat according to approved institutional animal care protocols.

    • Surgically place catheters in the carotid artery (for blood pressure monitoring and blood withdrawal) and jugular vein (for drug administration).

    • Insert a calibrated oxygen-sensing probe (e.g., a Clark-type polarographic electrode or a phosphorescence quenching fiber-optic probe) into the target muscle tissue.[17][18] Rationale: Direct measurement of tissue pO2 is the most relevant endpoint for assessing the efficacy of an oxygen diffusion-enhancing compound.[19] Phosphorescence quenching is often preferred as it consumes less oxygen during measurement compared to older electrode methods.[18]

  • Baseline Measurement:

    • Allow the animal to stabilize for at least 30 minutes.

    • Record baseline mean arterial pressure (MAP), heart rate, and continuous tissue pO2.

  • Induction of Hemorrhagic Shock:

    • Withdraw a predetermined volume of blood (e.g., 50-60% of total blood volume) over a 10-minute period via the arterial catheter to induce a state of shock, typically targeting a MAP of 30-40 mm Hg.[5]

  • Therapeutic Intervention:

    • Immediately following hemorrhage, administer a bolus IV injection of TSC (at the desired dose) or a saline vehicle control.

  • Data Collection and Analysis:

    • Continuously monitor and record MAP, heart rate, and tissue pO2 for a defined post-infusion period (e.g., 60-120 minutes).

    • Collect blood samples at intervals to measure plasma lactate levels.

    • Compare the change in tissue pO2, MAP, and lactate levels between the TSC-treated and control groups using appropriate statistical analyses.

Caption: A typical experimental workflow for preclinical evaluation of TSC.

Conclusion and Future Directions

This compound is a novel therapeutic agent with a unique, physically-based mechanism of action that addresses the fundamental problem of tissue hypoxia. Its pharmacokinetic profile is characterized by dose-dependent, non-linear elimination, while its pharmacodynamics are defined by a measurable improvement in tissue oxygenation and subsequent reversal of hypoxic sequelae like hypotension and lactic acidosis.

The self-validating nature of the research—whereby a physical change (improved O2 diffusion) leads to predictable physiological outcomes (restored blood pressure, reduced lactate)—lends significant trustworthiness to the findings. Preclinical and early-phase clinical data are promising, suggesting potential applications in a wide array of critical care and oncology settings.[1][2][8] Future research will need to focus on larger-scale clinical trials to definitively establish its efficacy and safety in target patient populations and to further refine optimal dosing strategies based on its unique pharmacokinetic properties.

References

The Dichotomy of a Carotenoid Salt: A Technical Guide to the Isomeric Differences and Therapeutic Potential of Sodium Crocetinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Stereoisomer

In the landscape of therapeutic development, the subtle yet profound impact of molecular geometry is a recurring theme. For researchers in drug discovery and development, understanding stereoisomerism is not merely an academic exercise but a critical determinant of a compound's efficacy and safety. This guide delves into the nuanced yet significant distinctions between the cis and trans isomers of sodium crocetinate, a dicarboxylate salt of the natural carotenoid crocetin. While chemically similar, these two forms exhibit remarkably different biological activities, particularly in the realm of cellular oxygenation. This document aims to provide an in-depth technical overview for scientists and drug development professionals, elucidating the structural, physicochemical, and functional disparities that define these isomers and underscore the therapeutic promise of the trans configuration.

The Structural Foundation: Understanding Cis-Trans Isomerism in Sodium Crocetinate

Sodium crocetinate is the disodium salt of crocetin, a C20 polyene dicarboxylic acid. The defining feature of its structure is a long chain of conjugated double bonds, which is susceptible to geometric isomerism. The arrangement of the carbon chain substituents across these double bonds gives rise to cis and trans configurations.

  • trans-Sodium Crocetinate: In the trans isomer, the carbon chain segments are on opposite sides of the double bonds. This results in a more linear, extended, and thermodynamically stable conformation.[1][2]

  • cis-Sodium Crocetinate: The cis isomer has the carbon chain segments on the same side of a double bond, introducing a "kink" into the molecular structure. This configuration is generally less stable due to steric hindrance.[1][2]

The synthesis of sodium crocetinate via the reaction of crocetin with sodium hydroxide typically yields a mixture of both cis and trans isomers.[3]

cluster_trans trans-Sodium Crocetinate cluster_cis cis-Sodium Crocetinate (a representative structure) t1 t2 t1->t2 O- Na+ t3 t2->t3 t4 t3->t4 t5 t4->t5 t6 t5->t6 t7 t6->t7 t8 t7->t8 t9 t8->t9 t10 t9->t10 t11 t10->t11 t12 t11->t12 t13 t12->t13 t14 t13->t14 t15 t14->t15 t16 t15->t16 t17 t16->t17 O c1 c2 c1->c2 O- Na+ c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 c7 c6->c7 c8 c7->c8 c9 c8->c9 c8->c9 c10 c9->c10 c11 c10->c11 c12 c11->c12 c13 c12->c13 c14 c13->c14 c15 c14->c15 c16 c15->c16 c17 c16->c17 O

Figure 1: Chemical Structures of trans- and a representative cis-Sodium Crocetinate.

Physicochemical and Spectroscopic Divergence

The geometric differences between cis and trans isomers manifest in distinct physicochemical properties. While comprehensive data for cis-sodium crocetinate is less abundant due to its instability and lack of therapeutic interest, studies on crocetin and related carotenoids provide valuable insights.

Propertytrans-Sodium Crocetinatecis-Sodium CrocetinateRationale and Remarks
Solubility Highly soluble in slightly alkaline aqueous solutions (pH 6.5-8.5).[3]Generally, cis isomers of dicarboxylic acids like maleic acid are more water-soluble than their trans counterparts (fumaric acid) due to lower crystal lattice energy and intramolecular hydrogen bonding that prevents intermolecular aggregation.[4] However, the long hydrophobic polyene chain of crocetin may alter this behavior. The cis "kink" could reduce aggregation and improve solubility in some contexts.[1]
Stability More stable due to lower steric hindrance.[1][2]Less stable and can isomerize to the trans form upon exposure to heat or light.[5]The extended, linear structure of the trans isomer allows for more efficient packing in a solid state and experiences less intramolecular strain.
UV-Vis Spectrum Two main absorption peaks in the 400-450 nm range.[1]In addition to the main peaks, a characteristic "cis peak" is observed in the UV region around 320-330 nm.[6][7][8] The molar extinction coefficient of the cis isomer is typically lower than the trans isomer.[9]The "cis peak" is a hallmark of cis-carotenoids and is attributed to the altered electronic transitions in the bent polyene chain.
¹H-NMR Spectrum Shows a simpler spectrum due to the symmetry of the molecule.Exhibits a more complex spectrum with distinct chemical shifts for protons near the cis double bond due to the loss of symmetry.[6][10][11] For 6-cis-crocetin, protons 3, 5, and 8 are shifted downfield, while proton 7 is shifted upfield compared to the trans isomer.[12]The asymmetric electronic environment in the cis isomer leads to different shielding and deshielding effects on the protons.

The Crucial Difference: Biological Activity and Mechanism of Action

The most significant distinction between the two isomers lies in their biological effects, particularly their ability to influence oxygen diffusion.

Enhancing Oxygen Diffusivity: The Unique Role of the trans Isomer

A substantial body of evidence indicates that only trans-sodium crocetinate (TSC) is effective at increasing the diffusion of oxygen through aqueous solutions, such as blood plasma.[3][13] In contrast, the cis isomer not only lacks this activity but has been shown to counteract the oxygen diffusivity-enhancing effects of the trans isomer.[14] This makes the isolation of the pure trans isomer a critical step for therapeutic applications.

The proposed mechanism of action for TSC is a physicochemical one, rather than a classical biochemical interaction with a receptor. It is believed that TSC acts as a "water-structuring" agent.[15][16] The rigid, bipolar nature of the trans isomer is thought to promote the formation of more ordered, lattice-like structures of water molecules in its immediate vicinity through enhanced hydrogen bonding.[15][16][17][18] This increased order in the plasma water reduces the resistance to the movement of dissolved oxygen, thereby enhancing its diffusion from red blood cells to the surrounding tissues.[16][18] Computer simulations have suggested that TSC can increase oxygen transport through water by as much as 30%.[18]

cluster_plasma Blood Plasma rbc Red Blood Cell with O2 water_disordered Disordered Water Molecules rbc->water_disordered O2 release tsc trans-Sodium Crocetinate water_ordered Ordered Water Molecules tsc->water_ordered Promotes Hydrogen Bonding water_disordered->tsc Interaction tissue Hypoxic Tissue water_ordered->tissue Enhanced O2 Diffusion cluster_scavenging Free Radical Scavenging crocetinate Crocetinate Isomer (cis or trans) crocetinate_radical Crocetinate Radical crocetinate->crocetinate_radical Donates e- or H• radical Free Radical (e.g., •OH) stabilized_radical Stabilized Radical radical->stabilized_radical Accepts e- or H• start Start: cis/trans Sodium Crocetinate Mixture step1 Dissolve mixture in methanol start->step1 step2 Precipitate with weak acid (e.g., 0.5 N glacial acetic acid) step1->step2 step3 Collect precipitate (trans-crocetin) step2->step3 supernatant Supernatant contains cis-isomer step2->supernatant step4 Add NaOH to form sodium salt step3->step4 step5 Freeze dry the material step4->step5 end End: Pure trans-Sodium Crocetinate step5->end

References

Foreword: Re-examining the Rate-Limiting Step in Cellular Respiration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Trans Sodium Crocetinate in Cellular Oxygenation

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate cascade of oxygen transport—from alveolar absorption to mitochondrial utilization—the diffusion of oxygen through blood plasma and interstitial fluid represents a critical, and often overlooked, bottleneck. While hemoglobin saturation is a primary focus of intervention, the physical process of oxygen traversing the aqueous environment to reach hypoxic cells is a fundamental rate-limiting step. It is within this biophysical paradigm that this compound (TSC) emerges as a novel therapeutic agent. This guide provides a comprehensive overview of TSC, from its unique physicochemical mechanism of action to the preclinical and clinical evidence supporting its role in enhancing cellular oxygenation across a spectrum of hypoxia-related pathologies.

The Molecule: this compound (TSC)

This compound (C₂₀H₂₂Na₂O₄) is the sodium salt of crocetin, a natural dicarboxylic acid apocarotenoid found in saffron (Crocus sativus L.).[1][2] The parent compound, crocetin, has long been recognized for its biological activities, but its poor aqueous solubility has limited its therapeutic development.[1][3] The synthesis of the disodium salt, TSC, significantly enhances solubility while preserving and isolating the activity of the trans isomer, which is solely responsible for the oxygen diffusion-enhancing effect.[3][4] The cis isomer not only lacks efficacy but may counteract the benefits of the trans form.[3]

TSC is classified as a bipolar trans-carotenoid salt, characterized by a hydrophobic polyene backbone flanked by polar carboxylate groups.[5][6] This amphiphilic structure is central to its mechanism of action.

Core Mechanism of Action: A Physicochemical Approach to Enhancing Oxygen Diffusivity

Unlike most pharmacological agents that rely on biochemical interactions with cellular receptors or enzymes, TSC's primary mechanism is physical-chemical.[7] It enhances the diffusion rate of oxygen through aqueous solutions, most notably blood plasma.[8][9]

The proposed mechanism involves the alteration of the molecular structure of water within the plasma.[4][9][10] TSC, acting as a kosmotrope, is believed to increase the hydrogen bonding among water molecules.[2][8] This creates more ordered, structured regions within the water.[11] Molecular simulations suggest that it is within these ordered regions that the resistance to the movement of small, non-polar molecules like oxygen is reduced, thereby increasing the diffusion coefficient.[11] In-vitro studies have demonstrated that TSC can increase the diffusion of oxygen in water by up to 30%.[5][8] This effect is not limited to oxygen; TSC has been shown to increase the diffusivity of glucose by a similar percentage (25-30%), suggesting a broader effect on small molecule transport.[8][11]

This enhanced diffusivity allows oxygen to move more efficiently from erythrocytes, across the plasma and interstitial fluid, to the mitochondria of target cells, a process that can be thought of as improving "metabolic reflow".[4][8]

Caption: Conceptual diagram of TSC enhancing oxygen diffusion through plasma.

While TSC is also a potent free-radical scavenger, this is not considered its primary mechanism of action in treating conditions like hemorrhagic shock.[12][13] The concentrations required for effective radical scavenging are greater than those that produce beneficial physiological effects in these models.[12]

Preclinical Evidence: Validating Efficacy in Hypoxic States

The therapeutic potential of TSC has been extensively validated in a variety of animal models representing clinically relevant hypoxic and ischemic conditions.

Hemorrhagic Shock

Hemorrhagic shock is a state of profound tissue hypoxia resulting from massive blood loss. Multiple studies using a rat model of hemorrhagic shock have demonstrated that TSC administration leads to significant improvements in key physiological parameters.[12][14][15]

  • Hemodynamic Restoration: TSC rapidly increases mean arterial blood pressure (MAP) after hemorrhage. In one study, MAP increased from 35 mm Hg to 75 mm Hg in treated animals, all of whom survived, while control animals' blood pressure continued to fall, leading to high mortality.[15]

  • Correction of Metabolic Acidosis: A hallmark of shock is the accumulation of lactic acid due to anaerobic metabolism. TSC administration significantly reduces plasma lactate levels and lessens the decrease in blood pH.[15][16]

  • Increased Oxygen Consumption: The physiological effects are attributed to increased oxygen availability, as TSC has been shown to increase whole-body oxygen consumption rates post-hemorrhage.[14][16]

  • Organ Protection: TSC treatment has been shown to reduce cellular damage in the liver and kidneys following hemorrhagic shock.[12][14]

ParameterControl (Saline)TSC-TreatedOutcomeSource
Mean Arterial Pressure Decreased post-hemorrhageIncreased from 35 to 75 mm HgHemodynamic stabilization[15]
Plasma Lactate Significantly elevatedGreatly reducedReversal of acidosis[15]
Survival Rate LowHigh (100% in one study)Improved survival[15]
Liver Enzymes Increased at 24hIncrease preventedOrgan protection[14]
Hypoxic Brain Injury and Tumors

The brain is exquisitely sensitive to hypoxia. TSC has shown promise in models of both ischemic stroke and hypoxic brain tumors.

  • Glioblastoma Multiforme (GBM): GBM tumors are notoriously hypoxic, which contributes to their resistance to radiation therapy.[17] In a rat C6 glioma model, intravenous infusion of TSC was shown to transiently increase tissue oxygenation in the hypoxic tumor by as much as 60%.[17] This reoxygenation effect provides a direct mechanism for the radiosensitization observed with TSC, making tumor cells more susceptible to radiation-induced damage.[4][17]

  • Ischemic Stroke: In rodent models of focal cerebral ischemia, TSC treatment reduces the volume of cerebral infarction.[8] By facilitating the diffusion of oxygen and glucose into the ischemic penumbra, TSC can blunt the metabolic challenge and reduce ischemic neural injury.[8]

Clinical Development and Human Studies

TSC has been the subject of numerous clinical trials, establishing its safety profile and exploring its efficacy in human diseases. Animal toxicology studies and Phase I trials have consistently shown that TSC is safe and well-tolerated, even at high doses.[1][5][9]

Oncology: Glioblastoma (GBM)

Building on the strong preclinical rationale, TSC has been evaluated as a radiosensitizer in newly diagnosed GBM patients. A Phase I/II trial involving 59 patients combined TSC with the standard of care (temozolomide and radiation).[18][19] The study demonstrated a favorable safety profile, with patients tolerating the concurrent dosing well.[18] Efficacy data at 12 months showed a 70% survival rate in full-dose patients, comparing favorably to a historical control of 61%.[18] This has paved the way for a planned Phase 3 pivotal trial.[20]

Acute Ischemic Stroke

The FDA has approved a Phase II trial (PHAST-TSC) to evaluate TSC in the treatment of acute stroke.[21] The trial aims to determine if TSC can expand the treatment window and improve patient outcomes, with the potential for administration by first responders in an ambulance setting.[21]

COVID-19-Related Hypoxemia

The impairment of cellular oxygenation is a key feature of severe COVID-19. A Phase 1b/2b study evaluated escalating doses of TSC in hospitalized, hypoxemic COVID-19 patients.[7] The study found that TSC administered every 6 hours at doses up to 1.5 mg/kg was safe and well-tolerated.[7] The 1.5 mg/kg dose was associated with superior outcomes in multiple clinical endpoints, including a shorter time to improvement on the WHO Ordinal Scale.[7]

Pharmacokinetics in Humans

The COVID-19 trial provided valuable human pharmacokinetic (PK) data.[7]

  • Nonlinear Pharmacokinetics: TSC exhibits nonlinear, saturable pharmacokinetics. Mean clearance (CL) decreased as the dose increased, from 5.38 mL/min/kg at 0.25 mg/kg to 1.62 mL/min/kg at 1.5 mg/kg.[7]

  • Half-Life: The mean half-life (t½) increased with dose, from 0.53 hours at 0.25 mg/kg to 1.07 hours at 1.5 mg/kg.[7]

  • Dosing: No significant accumulation was observed with administration every 6 hours.[7]

DoseMean Clearance (CL)Mean Half-Life (t½)
0.25 mg/kg 5.38 mL/min/kg0.53 hours
1.5 mg/kg 1.62 mL/min/kg1.07 hours
Data from a study in patients with SARS-CoV-2 infection.[7]

Key Experimental Protocols and Methodologies

For drug development professionals, understanding the methodologies used to validate TSC is critical. The following protocols are representative of the core preclinical assessments.

Protocol: In Vivo Evaluation in a Rat Hemorrhagic Shock Model

This protocol is a synthesis of methodologies described in foundational studies.[14][15][16]

Objective: To determine the effect of TSC on mean arterial pressure (MAP), plasma lactate, and survival following acute, severe hemorrhage.

Methodology:

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-350g).

    • Anesthetize the animal (e.g., with isoflurane).

    • Surgically place catheters in the femoral artery (for blood pressure monitoring and blood withdrawal) and femoral vein (for drug administration).

    • Allow the animal to stabilize post-surgery.

  • Hemorrhage Induction:

    • Withdraw a fixed volume of blood (e.g., 60% of total estimated blood volume) from the arterial catheter over a set period (e.g., 15-20 minutes). Total blood volume can be estimated as 7% of body weight.

    • Continuously monitor MAP throughout the procedure.

  • Treatment Administration:

    • Immediately following the completion of hemorrhage, divide animals into two groups:

      • Control Group: Administer a single intravenous bolus injection of normal saline (0.9% NaCl, volume e.g., 0.25 mL).[16]

      • TSC Group: Administer a single intravenous bolus injection of TSC dissolved in normal saline at the target dose.

    • The inclusion of a saline control group is a critical self-validating step to ensure that observed effects are due to the drug and not the injection volume.

  • Data Collection & Endpoints:

    • Primary Endpoints:

      • Continuously record MAP for a defined period (e.g., 2 hours) post-treatment.

      • Measure survival rate at 24 hours.

    • Secondary Endpoint:

      • Collect arterial blood samples at baseline (pre-hemorrhage) and at set time points post-treatment (e.g., 30, 60, 90 minutes).

      • Analyze plasma for lactate concentration using a blood gas analyzer.

  • Causality and Interpretation:

    • A significant increase in MAP, decrease in plasma lactate, and improved survival in the TSC group compared to the saline control group would validate the hypothesis that TSC is effective in reversing the pathophysiological consequences of hemorrhagic shock.

Caption: Experimental workflow for the rat hemorrhagic shock model.

Future Directions and Conclusion

This compound represents a paradigm shift in treating hypoxia-related conditions. By targeting the fundamental physics of oxygen diffusion rather than a specific biological pathway, it offers a potentially broad therapeutic utility. Ongoing and future research will continue to define its role in diverse clinical settings, from acute emergencies like stroke and hemorrhagic shock to chronic conditions characterized by tissue hypoxia, including peripheral artery disease and solid tumors.[4][22][23] For the drug development professional, TSC serves as a compelling case study in leveraging a novel, physical-chemical mechanism of action to address profound and unmet medical needs.

References

An In-depth Technical Guide to Trans-Sodium Crocetinate (TSC): Molecular Structure, Mechanism, and Therapeutic Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of trans-sodium crocetinate (TSC), a first-in-class oxygen diffusion-enhancing compound. It is intended for researchers, drug development professionals, and scientists interested in the therapeutic potential of modulating tissue oxygenation. We will delve into the fundamental molecular characteristics of TSC, its unique mechanism of action, and the breadth of its biological activities, supported by experimental insights and protocols.

Introduction: The Challenge of Tissue Hypoxia and the Emergence of TSC

Tissue hypoxia, a state of inadequate oxygen supply, is a critical pathophysiological component of numerous acute and chronic diseases, including cardiovascular events, stroke, peripheral artery disease, and cancer. In oncology, hypoxic tumor microenvironments are notoriously resistant to radiation therapy and chemotherapy. Trans-sodium crocetinate (TSC) is a synthetic carotenoid drug developed to address this fundamental challenge by enhancing the passive diffusion of oxygen from blood plasma into tissues.[1][2]

Unlike most pharmaceuticals that rely on biochemical interactions with cellular receptors or enzymes, TSC operates through a novel physical-chemical mechanism.[2] It is the sodium salt of the trans-isomer of crocetin, a naturally occurring carotenoid found in saffron.[3][4] The parent compound, crocetin, has limited therapeutic utility due to its poor water solubility.[5][6] The development of TSC as a highly water-soluble, pure trans-isomer represents a significant advancement, enabling systemic administration and unlocking its therapeutic potential.[5][7]

Molecular Structure and Physicochemical Properties

A precise understanding of a compound's structure is foundational to understanding its function. TSC is a dicarboxylic acid carotenoid salt with a highly conjugated system of double bonds, which is characteristic of this class of molecules.

Chemical Identity
  • Chemical Name: Disodium (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate[3][8]

  • Molecular Formula: C₂₀H₂₂Na₂O₄[3][4]

  • Molecular Weight: Approximately 372.4 g/mol [3][4]

  • CAS Number: 591230-99-8[4][8]

The molecule's structure is defined by a C₂₀ polyene backbone with four methyl groups and a carboxylate group at each end. The "trans" designation is critical; it refers to the stereochemistry of the entire polyene chain, which results in a linear, symmetric molecular shape. This specific conformation is essential for its biological activity.[5]

TSC_Structure cluster_backbone cluster_methyl C1 Na⁺⁻OOC C2 C C1->C2 C3 C C2->C3 M1 CH₃ C2->M1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 M2 CH₃ C6->M2 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 M3 CH₃ C11->M3 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 C16 COO⁻Na⁺ C15->C16 M4 CH₃ C15->M4

Caption: Chemical structure of trans-sodium crocetinate (TSC).

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₂₀H₂₂Na₂O₄[3][4][9]
Molecular Weight 372.4 g/mol [3][4]
Appearance Orange to red solid powder[8]
Parent Compound Crocetin (CAS 27876-94-4)[3][8]
Key Feature The trans-isomer is the biologically active form for enhancing oxygen diffusion.[5]
Solubility Water-soluble, which is a significant advantage over its parent compound, crocetin.[5][6][7]

Synthesis and Isomeric Purity

The synthesis of TSC begins with crocetin, which can be extracted from natural sources like saffron (Crocus sativus L.).[4][5] The conversion to the sodium salt is achieved by reacting crocetin with a stoichiometric amount of sodium hydroxide.[5]

A critical step in the manufacturing process is the isolation of the trans-isomer. The reaction of crocetin often yields a mixture of cis and trans isomers. Experimental evidence demonstrates that the cis isomer is not only inactive in promoting oxygen diffusion but can actually antagonize the effects of the trans form at higher concentrations.[5] Therefore, purification is paramount for therapeutic efficacy. A patented method for isolating pure TSC involves dissolving the isomeric mixture in methanol, which causes the less soluble trans isomer to precipitate. This precipitate can then be treated with a weak acid and subsequently with sodium hydroxide to form the pure sodium salt, which is often freeze-dried to yield the final product.[5]

Mechanism of Action: Enhancing Oxygen Diffusion

The primary mechanism of action of TSC is unique and rooted in biophysics rather than biochemistry. TSC enhances the diffusion rate of oxygen through aqueous solutions, most notably blood plasma.[3][4][10]

It is hypothesized that TSC, as a bipolar trans-carotenoid salt, alters the molecular structure of water in plasma.[7][11] The compound is believed to increase the number and strength of hydrogen bonds between water molecules, leading to a more ordered, structured water matrix.[6][7][11] This increased organization of the solvent (water) is thought to lower the energy barrier for the passive diffusion of non-polar gases like oxygen, facilitating its movement from areas of high concentration (red blood cells) to areas of low concentration (hypoxic tissues).[1] In vitro studies have confirmed that TSC can increase the diffusion of oxygen in water by as much as 30%.[1]

MoA_Diagram cluster_blood Blood Vessel cluster_plasma Plasma cluster_tissue Tissue rbc Red Blood Cell (High O₂) plasma_norm Normal Plasma (Standard Water Structure) rbc->plasma_norm Standard O₂ Diffusion plasma_tsc TSC-Treated Plasma (Structured Water Matrix) rbc->plasma_tsc Enhanced O₂ Diffusion hypoxic_cell Hypoxic Cell (Low O₂) plasma_norm->hypoxic_cell Limited O₂ Delivery tsc TSC Molecules tsc->plasma_tsc Induces plasma_tsc->hypoxic_cell Increased O₂ Delivery

Caption: Proposed mechanism of TSC-enhanced oxygen delivery.

Biological Activities and Therapeutic Potential

The ability of TSC to improve tissue oxygenation underpins its broad therapeutic potential across various disease states characterized by hypoxia.

Biological Activity / ApplicationDescription of EffectKey Disease TargetsSource(s)
Antihypoxic / Ischemia Reversal Increases oxygen delivery to oxygen-starved tissues, reversing the effects of ischemia. Can restore blood pressure in models of hemorrhagic shock.Hemorrhagic Shock, Stroke, Myocardial Infarction, Peripheral Artery Disease (PAD)[3][4][7][11]
Radiosensitization of Tumors By increasing oxygenation in the typically hypoxic tumor microenvironment, TSC can make cancer cells more susceptible to damage from radiation therapy.Glioblastoma Multiforme (GBM), Pancreatic Cancer, Brain Metastases[3][6][11]
Neuroprotection Has been shown to improve the degradation of amyloid-β in monocyte models of Alzheimer's Disease. Also acts as an NMDA receptor antagonist.Alzheimer's Disease, Neurodegenerative Disorders[8][11]
Anti-inflammatory & Antioxidant Exhibits protective effects against oxidative stress and inflammation in preclinical models.Multiple Sclerosis (in EAE models), Cisplatin-induced nephrotoxicity[7][12]
COVID-19 Related Hypoxemia Investigated for its potential to improve oxygenation in patients with respiratory distress and hypoxemia.COVID-19[1][2][13]

Experimental Protocols for Researchers

As a Senior Application Scientist, providing actionable protocols is essential. Below is a foundational workflow for preparing and utilizing TSC in a research setting.

Protocol: Preparation of a TSC Stock Solution for In Vitro/In Vivo Studies

Objective: To prepare a sterile, validated stock solution of TSC for experimental use.

Materials:

  • Trans-sodium crocetinate (TSC) powder (ensure certificate of analysis confirms high purity of the trans-isomer)

  • Sterile, USP-grade Water for Injection (WFI) or appropriate sterile cell culture grade water

  • Sterile 50 mL conical tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and storage vials

Methodology:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Calculation: Determine the mass of TSC powder required to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Example: For 20 mL of a 10 mg/mL stock, weigh out 200 mg of TSC powder.

  • Weighing: Using the analytical balance, carefully weigh the calculated amount of TSC powder into a sterile 50 mL conical tube.

    • Expert Insight: TSC is a vibrant orange/red powder. Use appropriate weighing paper or a weigh boat and ensure all powder is transferred to the tube to maintain accuracy.

  • Solubilization: Add the calculated volume of sterile WFI to the conical tube. Cap tightly.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until all TSC powder is completely dissolved. The solution should be clear and intensely colored, with no visible particulates.

    • Causality: Vigorous mixing is required to ensure complete dissolution and a homogenous solution, which is critical for accurate downstream dilutions.

  • Sterile Filtration (Self-Validation Step): Draw the TSC solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile storage vial (e.g., a sterile conical tube or cryovials for aliquoting).

    • Trustworthiness: This step removes any potential microbial contamination or undissolved micro-particulates, ensuring the sterility and safety of the final solution for cell culture or animal administration.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

    • Expert Insight: Carotenoids can be light-sensitive. Wrapping storage vials in aluminum foil is a best practice to prevent photodegradation and preserve the integrity of the compound.

  • Quality Control: Before experimental use, thaw an aliquot and visually inspect for any precipitation or color change. For GMP-level work, concentration and purity would be re-verified via UV-Vis spectrophotometry or HPLC.

Conclusion and Future Directions

Trans-sodium crocetinate represents a paradigm shift in treating conditions exacerbated by tissue hypoxia. Its unique biophysical mechanism of enhancing oxygen diffusion offers a therapeutic strategy that is agnostic to the underlying cause of the hypoxic state. The clinical development of TSC for indications ranging from hemorrhagic shock to glioblastoma highlights its versatility.[5][6]

Future research should continue to elucidate the precise molecular interactions between TSC and water, further validating its mechanism of action. Additionally, exploring its potential as an adjuvant therapy in other hypoxia-driven diseases, such as chronic wounds and sickle cell disease, could open new avenues for this promising molecule. The continued investigation and application of TSC hold the potential to significantly improve outcomes for patients across a spectrum of critical and life-threatening conditions.

References

Methodological & Application

Application Notes and Protocols for Trans Sodium Crocetinate (TSC) in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Tissue Oxygenation

Trans sodium crocetinate (TSC) is a synthetic, water-soluble carotenoid derived from the saffron spice component, crocetin.[1][2] Unlike most pharmacological agents that rely on biochemical interactions with cellular receptors or enzymes, TSC operates on a novel physical-chemical principle to enhance tissue oxygenation.[3][4] Its primary mechanism of action is to improve the diffusion of oxygen through blood plasma, thereby increasing the delivery of oxygen from red blood cells to hypoxic (oxygen-deprived) tissues.[1][5][6] This unique property makes TSC a subject of intense investigation for a variety of hypoxia-ischemia-related conditions, including hemorrhagic shock, stroke, traumatic brain injury, and as an adjuvant to enhance the efficacy of cancer radiotherapy.[7][8][9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TSC in preclinical rodent models. We will delve into its mechanism of action, provide evidence-based dosage recommendations, and offer detailed protocols for its preparation and administration.

Pharmacology and Core Mechanism of Action

The Kosmotropic Effect: Restructuring Water for Enhanced Oxygen Diffusion

The therapeutic effect of TSC is attributed to its function as a "kosmotrope," a substance that increases order in aqueous solutions.[1][2] When introduced into the bloodstream, TSC, a bipolar trans carotenoid salt, transiently increases the formation of hydrogen bonds between water molecules in the plasma.[2][3][5] This enhanced organizational matrix creates wider, more direct pathways that reduce the resistance to the passive diffusion of small molecules like oxygen.[3][5] Consequently, oxygen can move more efficiently from the high-concentration environment of red blood cells to low-concentration, hypoxic tissues, a process governed by Fick's Law of diffusion.[5] In vitro studies have demonstrated that TSC can increase oxygen diffusion in water by up to 30%.[5]

It is critical to underscore that this biological activity is exclusive to the trans isomer of sodium crocetinate.[8][11] The cis isomer not only lacks efficacy but has been shown to negate the oxygen diffusion-enhancing effects of the trans form.[7][11] Therefore, the procurement and use of pure TSC are paramount for experimental success and reproducibility.

TSC_Mechanism cluster_blood_vessel Blood Plasma cluster_tissue Hypoxic Tissue TSC This compound (TSC) Administered IV Water Plasma Water Molecules TSC->Water Acts as Kosmotrope Structured_Water Creates 'Structured' Water Pathways Water->Structured_Water Increases Hydrogen Bonding O2_RBC O2 on RBC Hypoxic_Cell Hypoxic Cell (Low pO2) O2_RBC->Hypoxic_Cell Enhanced O2 Delivery Structured_Water->Hypoxic_Cell Facilitates O2 Diffusion (Reduced Resistance)

Caption: Mechanism of Action for this compound (TSC).

Pharmacokinetics and Safety Profile

TSC is typically administered via intravenous (IV) bolus injection to ensure immediate and complete bioavailability.[3][5] Pharmacokinetic studies in humans have shown that TSC exhibits nonlinear, saturable clearance, meaning that as the dose increases, the rate at which the drug is cleared from the body decreases.[3][5] Consequently, the half-life of TSC increases with higher doses.[3] While intramuscular and intratracheal routes have been explored in preclinical models, the IV route remains the most characterized for acute applications.[12]

Animal toxicology studies and Phase I clinical trials have consistently demonstrated that TSC is safe and well-tolerated.[1][6][8] The FDA required three-month toxicology studies in both rats and dogs to support a Phase 3 clinical trial in glioblastoma, which were completed successfully, further establishing its favorable safety profile.[13] In a Phase 1 study with healthy human volunteers, the maximum tolerated dose was determined to be 2.5 mg/kg.[5]

Dosage Guidelines for In Vivo Rodent Models

The optimal dosage of TSC is highly dependent on the specific animal model, the nature and severity of the induced injury, and the intended therapeutic outcome. Dosages are administered based on the animal's body weight (mg/kg). The following table summarizes effective dosage ranges reported in peer-reviewed literature for various rodent models.

Rodent Model Species Dosage Range (mg/kg) Route of Administration Key Findings Reference(s)
Cisplatin-Induced Nephrotoxicity Rat2.5, 5, 10Intraperitoneal (i.p.)Pretreatment with TSC protected against kidney damage by reducing oxidative stress and apoptosis.[1][2][14]
Colistin-Induced Nephrotoxicity Rat25, 50, 100Intraperitoneal (i.p.)TSC restored most of the alterations induced by colistin, reducing oxidative stress, inflammation, and apoptosis.[15]
Ischemic Stroke (MCAO) Mouse (Obese)0.14IV (bolus-infusion-bolus)Reduced brain edema, infarct volume, and improved neurological function.[16]
Ischemic & Hemorrhagic Stroke RatNot specifiedNot specifiedDelayed treatment reduced infarct volume, edema, and improved neurological outcomes in both models.[9]
Hemorrhagic Shock RatNot specifiedIntravenous (IV)Restored blood pressure, reduced lactate levels, and increased survival. Effective concentrations are lower than those needed for free-radical scavenging.[12][14][17]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse25, 50, 100Oral GavageShowed protective effects against the development of EAE.[14]
Brain Oxygen Delivery RatNot specifiedIntravenous (IV)Significantly increased brain tissue oxygen delivery, especially when combined with supplemental oxygen.[18]

Expert Insight: The wide range of effective doses highlights the importance of dose-response studies within a specific experimental paradigm. For acute, life-threatening conditions like hemorrhagic shock or stroke, lower IV doses are often effective due to the rapid mechanism of action.[12][16] For chronic or preventative models, such as drug-induced toxicity or autoimmune disease, higher or repeated doses via intraperitoneal or oral routes may be necessary.[14][15]

Detailed Experimental Protocols

The following protocols provide a standardized framework for the preparation and administration of TSC. Adherence to aseptic techniques and institutional animal care and use guidelines is mandatory.

Protocol 1: Preparation of TSC for Intravenous Administration

This protocol describes the preparation of a 1 mg/mL stock solution of TSC in sterile saline.

  • Materials:

    • This compound (TSC) powder (ensure high purity of the trans isomer)

    • Sterile 0.9% Sodium Chloride Injection, USP (saline)

    • Sterile, pyrogen-free vials

    • 0.22 µm sterile syringe filter

    • Calibrated analytical balance

    • Laminar flow hood or biological safety cabinet

  • Procedure:

    • Calculation: Determine the total volume of TSC solution required for the experiment. For a 1 mg/mL solution, you will need 1 mg of TSC for every 1 mL of saline.

    • Aseptic Environment: Perform all steps within a laminar flow hood to maintain sterility.

    • Weighing: Accurately weigh the required amount of TSC powder and place it into a sterile vial.

    • Solubilization: Using a sterile syringe, add the calculated volume of sterile 0.9% saline to the vial containing the TSC powder. TSC is readily soluble in aqueous solutions.[11]

    • Dissolution: Gently agitate or vortex the vial until the TSC is completely dissolved, resulting in a clear, orange-colored solution.

    • Sterile Filtration: Draw the TSC solution into a new sterile syringe. Attach a 0.22 µm sterile filter to the syringe tip and expel the solution into a final sterile, pyrogen-free vial. This step removes any potential microbial contamination.

    • Labeling and Storage: Label the final vial clearly with the compound name, concentration (1 mg/mL), preparation date, and storage conditions. As a carotenoid, TSC may be light-sensitive; store protected from light at 2-8°C. Use the freshly prepared solution promptly for best results.

Protocol 2: IV Administration in a Rat Model of Acute Ischemia

This workflow outlines the use of TSC in a model of acute injury, such as hemorrhagic shock or stroke.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimation 1. Animal Acclimation (e.g., 7 days) Grouping 2. Randomization (e.g., Vehicle vs. TSC Group) Acclimation->Grouping Anesthesia 3. Anesthesia Induction (e.g., Isoflurane) Grouping->Anesthesia Surgery 4. Surgical Preparation (e.g., Femoral Vein Cannulation) Anesthesia->Surgery Injury 5. Induce Injury (e.g., MCAO, Hemorrhage) Surgery->Injury Treatment 6. Administer Treatment (IV) (TSC or Vehicle Control) Injury->Treatment Monitoring 7. Physiological Monitoring (BP, pO2, etc.) Treatment->Monitoring Recovery 8. Post-Procedural Care & Recovery Monitoring->Recovery Endpoints 9. Endpoint Analysis (Neurological Score, Histology, etc.) Recovery->Endpoints Data 10. Data Interpretation & Statistical Analysis Endpoints->Data

Caption: A generalized experimental workflow for TSC administration.

  • Animal Acclimation & Grouping: Acclimate male Sprague-Dawley rats (or other appropriate strain) to the housing facility for at least one week. Randomly assign animals to experimental groups (e.g., Sham, Vehicle Control, TSC Treatment). Blinding of the investigator to the treatment allocation is crucial for unbiased assessment.

  • Anesthesia and Surgical Preparation: Anesthetize the rat using a standard protocol (e.g., 2-3% isoflurane for induction, 1-1.5% for maintenance). Surgically expose and cannulate the femoral vein with a polyethylene catheter for IV drug administration.

  • Induction of Injury: Induce the desired hypoxic-ischemic injury. For a hemorrhagic shock model, this involves the controlled withdrawal of a specific percentage of the animal's blood volume.[17] For a stroke model, this may involve middle cerebral artery occlusion (MCAO).[9]

  • TSC Administration:

    • Accurately weigh the animal to calculate the precise volume of the prepared TSC solution (or vehicle) to be administered.

    • At the predetermined time point relative to the injury (e.g., immediately upon reperfusion in a stroke model, or after blood withdrawal in a shock model), slowly inject the calculated volume of TSC or vehicle (e.g., 0.9% saline) through the venous catheter.

  • Physiological Monitoring: Throughout the procedure, monitor key physiological parameters such as mean arterial pressure, heart rate, and, if possible, tissue oxygen partial pressure (ptiO2) using appropriate probes.[18]

  • Post-Procedural Care & Endpoint Analysis: Following the experimental period, provide appropriate post-operative care, including fluid replacement and analgesia. At the designated endpoint (e.g., 24 hours, 72 hours), perform terminal analyses. This may include:

    • Behavioral/Neurological Scoring: To assess functional recovery.[9]

    • Histological Analysis: To measure infarct volume (e.g., with TTC staining) or assess tissue damage.[16]

    • Biochemical Assays: To measure markers of oxidative stress, inflammation, or apoptosis in tissue homogenates.[15][16]

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a unique, physically-driven mechanism of action. Its ability to enhance oxygen diffusion into hypoxic tissues provides a powerful tool for researchers investigating a wide range of pathologies. The successful application of TSC in preclinical rodent models requires careful consideration of dosage, administration route, and experimental design. By following the guidelines and protocols outlined in this document, researchers can build a solid foundation for their investigations into the therapeutic potential of this novel compound. Future research should continue to explore optimal dosing regimens, the efficacy of different administration routes, and the potential for synergistic effects when combined with other therapies.

References

Application Notes and Protocols for Intravenous Administration of Trans Sodium Crocetinate (TSC)

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Abstract

Trans sodium crocetinate (TSC) is a synthetic, bipolar carotenoid salt engineered to enhance oxygen diffusion to hypoxic tissues.[1][2] Unlike traditional pharmacological agents that rely on biochemical pathways, TSC's primary mechanism is physical-chemical, aiming to improve the diffusivity of oxygen in blood plasma.[1] This document provides a comprehensive guide for the intravenous (IV) administration of TSC for research and development purposes. It consolidates findings from preclinical and clinical studies to offer detailed protocols, explain the scientific rationale behind methodological choices, and ensure procedural integrity through self-validating steps. This guide is intended for use by researchers, scientists, and drug development professionals in a controlled laboratory or clinical setting.

Scientific Background & Mechanism of Action

This compound is the sodium salt of the trans-isomer of crocetin, a natural carotenoid.[3] Its therapeutic potential stems from a novel mechanism of action that addresses cellular oxygen impairment, a critical factor in the pathophysiology of numerous conditions, including hemorrhagic shock, traumatic brain injury, and complications from infections like COVID-19.[1][4][5]

1.1 Primary Mechanism: Enhanced Oxygen Diffusivity

The principal proposed mechanism of TSC is its ability to increase the diffusion of oxygen through blood plasma.[4][6] It is hypothesized that TSC, a kosmotropic agent, enhances the structure of water molecules in plasma by promoting additional hydrogen bonds.[1][6] This creates a more organized water matrix, which reduces the resistance encountered by oxygen molecules as they move from areas of high concentration (red blood cells) to areas of low concentration (hypoxic tissues).[1][2] This enhanced transfer efficiency is governed by physical-chemical principles rather than biochemical interactions.[1]

1.2 Secondary Mechanism: Free Radical Scavenging

An alternative mechanism explored is the scavenging of free radicals.[4] While TSC has demonstrated the ability to scavenge radicals, the concentrations required for this effect are generally greater than those found to be beneficial in treating conditions like hemorrhagic shock.[4] Therefore, while this activity may contribute to its overall effect, it is not considered the primary mechanism of action for its immediate effects on oxygenation.[4]

TSC_Mechanism cluster_blood_vessel Blood Vessel cluster_tissue Tissue RBC Red Blood Cell (RBC) (High O₂ Concentration) Plasma Blood Plasma RBC->Plasma HypoxicTissue Hypoxic Tissue (Low O₂ Concentration) Plasma->HypoxicTissue O₂ Diffusion TSC This compound (TSC) TSC->Plasma Enhances Water Structure (↑ H-bonds) IV_Bolus_Workflow Start Start Protocol Prep 1. Prepare Workspace & Reagents Start->Prep Calculate 2. Calculate Dose (mg/kg) Prep->Calculate Reconstitute 3. Reconstitute TSC in 0.9% Normal Saline Calculate->Reconstitute Inspect1 4. Visual Inspection (Clarity, Particulates) Reconstitute->Inspect1 Discard1 Discard Solution Inspect1->Discard1 Fail PreAdmin 5. Pre-Administration Checklist Inspect1->PreAdmin Pass Administer 6. Administer Slow IV Bolus (1-2 minutes) PreAdmin->Administer Flush 7. Flush IV Line with Saline Administer->Flush Monitor 8. Monitor Subject Flush->Monitor End End Protocol Monitor->End

References

Application Notes and Protocols for Trans Sodium Crocetinate in a Middle Cerebral Artery Occlusion (MCAO) Model

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ischemic stroke, a leading cause of long-term disability and mortality, is characterized by a sudden interruption of blood flow to the brain. The middle cerebral artery occlusion (MCAO) model in rodents is a widely used preclinical platform to investigate the pathophysiology of ischemic stroke and to evaluate potential neuroprotective therapies. Trans sodium crocetinate (TSC), a synthetic carotenoid, has emerged as a promising therapeutic agent due to its unique mechanism of enhancing oxygen diffusion in hypoxic tissues. This document provides a comprehensive guide for the application of TSC in an MCAO model, detailing its mechanism of action, experimental protocols, and methods for assessing neuroprotective efficacy. Our objective is to equip researchers with the necessary knowledge and field-proven insights to effectively utilize TSC in their stroke research, ensuring both scientific rigor and reproducibility.

Introduction: The Scientific Rationale for TSC in Ischemic Stroke

The core of ischemic brain injury is a profound oxygen deficit in the affected neural tissue, triggering a cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to cell death.[1] A primary therapeutic goal is to restore oxygen supply or enhance the tissue's tolerance to hypoxic conditions.

This compound (TSC) is a novel compound that addresses this challenge through a unique physicochemical mechanism.[2] Unlike vasodilators or agents that increase cerebral blood flow, TSC enhances the diffusivity of oxygen through aqueous solutions, including blood plasma.[2] It is theorized that TSC alters the hydrogen bonding of water molecules in plasma, creating a more organized matrix that reduces the resistance to oxygen movement from red blood cells to the surrounding tissues.[2] This enhanced oxygen diffusion can be particularly beneficial in the ischemic penumbra, the region of moderately reduced blood flow surrounding the densely ischemic core, where salvaging neuronal tissue is most feasible.

Preclinical studies have demonstrated the neuroprotective potential of TSC in various models of cerebral ischemia. Administration of TSC has been shown to reduce infarct volume, decrease brain edema, and improve neurological outcomes in rodent MCAO models.[1][3][4][5] The neuroprotective effects of TSC are attributed not only to improved oxygenation but also to the downstream mitigation of inflammatory and apoptotic pathways.[1][3]

Mechanism of Action of this compound in Cerebral Ischemia

The therapeutic efficacy of TSC in the MCAO model is rooted in its ability to enhance oxygen diffusion, which in turn attenuates the ischemic cascade. The proposed mechanism and its downstream effects are illustrated below.

TSC_Mechanism TSC This compound (TSC) Plasma Altered Plasma Water Structure TSC->Plasma Enhances hydrogen bonding O2_Diffusion Increased Oxygen Diffusivity Plasma->O2_Diffusion Penumbra Improved Oxygenation of Ischemic Penumbra O2_Diffusion->Penumbra Ischemic_Cascade Attenuation of Ischemic Cascade Penumbra->Ischemic_Cascade Oxidative_Stress Reduced Oxidative Stress Ischemic_Cascade->Oxidative_Stress Inflammation Decreased Inflammation Ischemic_Cascade->Inflammation Apoptosis Inhibition of Apoptosis Ischemic_Cascade->Apoptosis Neuroprotection Neuroprotection & Improved Functional Outcome Oxidative_Stress->Neuroprotection Inflammation->Neuroprotection NFkB Inhibition of NF-κB Activation Inflammation->NFkB MMP9 Decreased MMP-9 Activity Inflammation->MMP9 Apoptosis->Neuroprotection Cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines MCAO_Workflow Anesthesia Anesthesia Induction & Maintenance Incision Midline Neck Incision Anesthesia->Incision Vessel_Isolation Isolate Common, Internal, & External Carotid Arteries (CCA, ICA, ECA) Incision->Vessel_Isolation Ligation Distally Ligate ECA Vessel_Isolation->Ligation Arteriotomy Arteriotomy on ECA Stump Ligation->Arteriotomy Filament_Insertion Insert Filament into ICA to Occlude MCA Origin Arteriotomy->Filament_Insertion Occlusion_Period Ischemia Period (e.g., 90 minutes) Filament_Insertion->Occlusion_Period Reperfusion Withdraw Filament to Allow Reperfusion Occlusion_Period->Reperfusion Closure Suture Incision Reperfusion->Closure Recovery Post-operative Care & Monitoring Closure->Recovery

References

Analytical methods for quantifying trans sodium crocetinate in plasma

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Analytical Methods for Quantifying Trans Sodium Crocetinate in Plasma

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Bioanalysis of this compound in Plasma

This document provides a detailed guide to the analytical methodologies for the robust quantification of this compound (TSC) in plasma. As a synthetic carotenoid salt designed to improve oxygen diffusion in hypoxic tissues, understanding its pharmacokinetic profile is paramount for clinical development and therapeutic monitoring.[1][2] The accurate measurement of its active moiety, crocetin, in a complex biological matrix like plasma requires sensitive, specific, and validated analytical methods.

This guide moves beyond simple procedural lists, delving into the rationale behind methodological choices to empower researchers to not only replicate these protocols but also adapt them to their specific laboratory environments. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Critical First Step: Plasma Sample Preparation

The primary goal of sample preparation is to isolate the analyte of interest (crocetin) from interfering matrix components such as proteins and phospholipids, which can compromise analytical columns, suppress instrument response, and lead to inaccurate results.[3] The choice of technique represents a trade-off between speed, cost, and the ultimate cleanliness of the extract.

Method 1: Protein Precipitation (PPT)

This technique is favored for its simplicity, speed, and low cost. It involves adding an excess of an organic solvent, typically acetonitrile, to the plasma sample. This denatures and precipitates the abundant plasma proteins, which are then removed by centrifugation.

  • Causality: Acetonitrile is a water-miscible solvent that disrupts the hydration shell around proteins, leading to their aggregation and precipitation.[3][4] While effective for removing the bulk of proteins, this method may leave smaller molecules and phospholipids in the supernatant, potentially leading to matrix effects in sensitive LC-MS/MS analyses.[5]

Method 2: Solid-Phase Extraction (SPE)

SPE provides a significantly cleaner sample by leveraging physicochemical interactions between the analyte, the solid sorbent, and various solvents. For crocetin, a reversed-phase (e.g., C18) sorbent is effective.

  • Causality: The non-polar C18 stationary phase retains the relatively non-polar crocetin from the aqueous plasma sample. Polar interferences like salts are washed away. A non-polar organic solvent is then used to disrupt the interaction between crocetin and the sorbent, eluting the purified analyte. This results in a more concentrated and cleaner extract compared to PPT, making it highly suitable for LC-MS/MS.[6][7]

Workflow Comparison: PPT vs. SPE

G cluster_0 Protein Precipitation (PPT) Workflow cluster_1 Solid-Phase Extraction (SPE) Workflow p1 Plasma Sample (e.g., 100 µL) p2 Add Internal Standard (IS) p1->p2 p3 Add Acetonitrile (3:1 v/v) 'Crash' p2->p3 p4 Vortex & Centrifuge (10,000 rpm, 10 min) p3->p4 p5 Collect Supernatant p4->p5 p6 Inject into LC System p5->p6 s1 Plasma Sample (e.g., 200 µL) s2 Add Internal Standard (IS) s1->s2 s4 Load Sample s3 Condition C18 Cartridge (Methanol, then Water) s3->s4 s5 Wash (Remove Interferences) (e.g., Water/Methanol mix) s4->s5 s6 Elute Analyte (e.g., Methanol) s5->s6 s7 Evaporate & Reconstitute s6->s7 s8 Inject into LC System s7->s8

Caption: Comparative workflows for plasma sample preparation.

Protocol: Quantification by HPLC-UV

This method is robust and widely accessible, making it suitable for studies where high sample throughput and moderate sensitivity are required. The protocol is a validated method for determining crocetin in human plasma or serum.[8][9][10]

Step-by-Step HPLC-UV Protocol
  • Sample Preparation:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of internal standard (IS) working solution (e.g., 13-cis retinoic acid).[9]

    • Perform protein precipitation by adding 600 µL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

    • Mobile Phase: An isocratic mixture of Methanol, Water, and an acidifier. A common composition is Methanol/Water/Acetic Acid (85:14.5:0.5, v/v/v).[9]

    • Flow Rate: 0.8 - 1.0 mL/min.[6][9]

    • Injection Volume: 50 µL.

    • Column Temperature: Ambient or controlled at 25°C.

    • UV Detection Wavelength: 423 nm.[9]

  • Data Analysis:

    • Identify and integrate the peaks for crocetin and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (Crocetin/IS) against the nominal concentration of the prepared standards.

    • Determine the concentration of crocetin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Performance Characteristics (HPLC-UV)
ParameterTypical ValueReference
Linearity Range0.05 - 1.25 µg/mL[9]
LLOQ0.05 µg/mL (50 ng/mL)[9]
Recovery (PPT)>70%[9]
Inter-day Precision (CV%)1.69 – 6.03%[9]
Retention Time~10.7 min (trans-crocetin)[6][7]

Protocol: High-Sensitivity Quantification by LC-MS/MS

For pharmacokinetic studies requiring lower limits of quantification, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[11] This protocol is designed based on established principles for small molecule bioanalysis.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation (SPE Recommended):

    • Pipette 200 µL of plasma into a tube and add the internal standard (a stable isotope-labeled version of crocetin is ideal; if unavailable, a structural analog can be used).

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the crocetin and IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of 50:50 methanol/water with 0.1% formic acid.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system capable of gradient elution.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program: A typical gradient would start at 10-20% B, ramp to 95% B, hold, and then return to initial conditions. Total run time is often under 5 minutes.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Mass Spectrometry Parameters (Hypothetical):

    • Analyte: Crocetin (MW ≈ 328.4). Precursor ion [M+H]⁺: m/z 329.4.

    • MRM Transitions:

      • Quantifier: 329.4 -> 285.3 (Loss of CO₂)

      • Qualifier: 329.4 -> 149.1 (Characteristic fragment)

    • Internal Standard (IS): A suitable IS would be monitored with its own specific MRM transition.

Data Analysis and Workflow

The overall bioanalytical process ensures data integrity from sample receipt to final reporting.

G cluster_workflow End-to-End Bioanalytical Workflow sample_receipt Receive Plasma Samples sample_prep Sample Preparation (PPT or SPE) with IS sample_receipt->sample_prep lc_analysis LC-MS/MS or HPLC-UV Analysis sample_prep->lc_analysis data_acq Raw Data Acquisition (Peak Areas) lc_analysis->data_acq processing Data Processing (Calculate Area Ratios) data_acq->processing calibration Calibration Curve Generation processing->calibration Using Standards quantification Quantify Unknowns processing->quantification Using Samples calibration->quantification report Generate Report (Concentration Data) quantification->report

Caption: A typical workflow for quantitative bioanalysis.

Target Performance Characteristics (LC-MS/MS)
ParameterTarget ValueRationale
Linearity Range0.5 - 500 ng/mLCovers expected physiological concentrations.
LLOQ≤ 1 ng/mLProvides high sensitivity for terminal phase PK. A clinical study noted an LLOQ of 10 ng/mL.[12]
Recovery (SPE)>85%Ensures efficient and consistent extraction.
Precision & AccuracyWithin ±15% (±20% at LLOQ)Meets regulatory standards for bioanalytical method validation.
Matrix Effect<15% CVEnsures ionization is not significantly impacted by co-eluting matrix components.[5]

Method Validation: Ensuring Trustworthy Data

Every protocol must be a self-validating system. Before analyzing study samples, the chosen method must undergo formal validation to demonstrate its reliability, as outlined by regulatory bodies like the FDA and ICH. Key parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte from endogenous components and other potential interferences.

  • Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a defined range.

  • Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the measurements. These are assessed within a single run (intra-day) and across multiple runs (inter-day).[4]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9]

  • Recovery: The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a non-extracted standard.[9]

  • Stability: Assessment of analyte stability in the biological matrix under various conditions (freeze-thaw cycles, bench-top, long-term storage) to ensure sample integrity.

By rigorously applying and validating these methodologies, researchers can generate high-quality, reliable data on the concentration of this compound in plasma, providing a solid foundation for critical pharmacokinetic assessments and clinical decision-making.

References

Application Note: Quantitative Analysis of Trans Sodium Crocetinate and its Major Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the quantitative analysis of trans sodium crocetinate (TSC) and its primary metabolites, trans-crocetin and trans-crocetin glucuronides, in human plasma. This compound, a synthetic carotenoid salt, is investigated for its unique ability to improve oxygen diffusion in hypoxic tissues. Understanding its metabolic fate is critical for evaluating its pharmacokinetic profile and therapeutic efficacy. This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, from sample preparation to validated quantitative analysis, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established bioanalytical principles to ensure accuracy, precision, and reliability, conforming to regulatory expectations.

Introduction and Scientific Background

This compound (TSC) is the disodium salt of trans-crocetin, a natural carotenoid dicarboxylic acid found in saffron.[1][2] Unlike many therapeutic agents that rely on biochemical interactions, TSC's primary mechanism of action is physical-chemical; it alters the structure of water in blood plasma to enhance the diffusion of oxygen from erythrocytes to tissues.[3] This novel mechanism makes it a promising candidate for treating conditions associated with hypoxia and ischemia, such as stroke, hemorrhagic shock, and as a radiosensitizer in oncology.[4]

The therapeutic efficacy and safety of any xenobiotic are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. For TSC, being a sodium salt, it is expected to readily dissociate in vivo to its active moiety, trans-crocetin. The subsequent metabolic pathway is critical to understand. Based on studies of orally administered crocins (crocetin glycosides), the metabolic journey of TSC can be confidently predicted. Crocins are hydrolyzed in the intestine to crocetin, which is then absorbed.[5][6][7] Once in circulation, crocetin undergoes Phase II metabolism, primarily glucuronidation, to form more water-soluble conjugates for excretion.[5][6] Therefore, the key analytes to monitor in plasma following TSC administration are the parent compound (trans-crocetin) and its major metabolites: trans-crocetin-monoglucuronide and trans-crocetin-diglucuronide.

This application note presents a definitive LC-MS/MS protocol to concurrently quantify these analytes, providing a complete picture of TSC's pharmacokinetic behavior.

Predicted Metabolic Pathway of this compound

The metabolic cascade of TSC is initiated by its dissociation, followed by enzymatic conjugation. The primary metabolic route involves the uridine 5'-diphospho-glucuronosyltransferase (UGT) enzyme system in the liver.

Metabolic Pathway TSC This compound (Administered Drug) Crocetin trans-Crocetin (Active Moiety) TSC->Crocetin Dissociation (in vivo) MonoGluc trans-Crocetin Monoglucuronide Crocetin->MonoGluc UGT Enzymes (Phase II Metabolism) DiGluc trans-Crocetin Diglucuronide MonoGluc->DiGluc UGT Enzymes Excretion Excretion (Urine/Bile) MonoGluc->Excretion DiGluc->Excretion

Caption: Predicted metabolic pathway of this compound in vivo.

Experimental Design: A Validated Bioanalytical Workflow

The accurate quantification of TSC metabolites from a complex biological matrix like plasma requires a multi-stage workflow. Each stage is optimized to ensure analyte stability, efficient recovery, removal of interfering substances, and precise measurement.

Experimental Workflow cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post Data Processing & Validation Sample Plasma Sample Collection (K2-EDTA, protected from light) Spike Spike with Internal Standard (e.g., SIL-Crocetin) Sample->Spike PPT Protein Precipitation (e.g., Acetonitrile) Spike->PPT SPE Solid-Phase Extraction (SPE) (Optional, for lower LLOQ) PPT->SPE Supernatant Evap Evaporation & Reconstitution PPT->Evap Directly if SPE is skipped SPE->Evap Eluate Inject Injection onto LC System Evap->Inject LC Chromatographic Separation (C30 Reversed-Phase Column) Inject->LC MS Tandem Mass Spectrometry (MRM Detection, ESI-) LC->MS Quant Quantification (Peak Area Ratio vs. Cal Curve) MS->Quant Validation Method Validation (FDA/ICH Guidelines) Quant->Validation

Caption: General experimental workflow for LC-MS/MS analysis.

PART I: Sample Preparation Protocol

The objective of sample preparation is to isolate the analytes of interest from plasma components—primarily proteins and phospholipids—that can interfere with LC-MS/MS analysis and cause matrix effects.[6] We present two robust protocols: a rapid Protein Precipitation (PPT) method suitable for high-throughput analysis and a more exhaustive Solid-Phase Extraction (SPE) method for enhanced purity and lower limits of quantification.

Causality Behind Method Selection:
  • Protein Precipitation (PPT): This is a rapid and cost-effective method. By adding a cold organic solvent like acetonitrile, plasma proteins are denatured and precipitated.[8] The analytes, which are soluble in the organic/aqueous supernatant, are then separated by centrifugation. This method is ideal for early-stage discovery or when a higher limit of quantification is acceptable. However, it is less effective at removing phospholipids, which are a major source of ion suppression.[6]

  • Solid-Phase Extraction (SPE): SPE provides a much cleaner sample by utilizing specific chemical interactions between the analytes and a solid sorbent.[9][10] It is highly effective at removing both proteins and phospholipids. This results in reduced matrix effects, improved signal-to-noise, and ultimately a lower limit of quantification (LLOQ), which is crucial for late-stage clinical trials or when analyzing low-concentration samples.[8]

Protocol 1.1: Protein Precipitation (PPT)
  • Thaw Plasma: Thaw frozen human plasma samples on ice. Vortex briefly to ensure homogeneity. All steps should be performed under dim light due to the light sensitivity of carotenoids.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.

  • Spike Internal Standard (IS): Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled crocetin in methanol). The use of a stable isotope-labeled internal standard is strongly recommended as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[11][12]

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer 350 µL of the clear supernatant to a new tube or a 96-well plate.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid). Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 1.2: Solid-Phase Extraction (SPE)
  • Pre-treat Sample: Follow steps 1-6 from the PPT protocol (Protocol 1.1).

  • Dilute Supernatant: Dilute the supernatant from step 6 with 1 mL of 0.2% ammonium acetate in water to reduce the organic content and ensure proper binding to the SPE sorbent.

  • Condition SPE Cartridge: Condition a C18 SPE cartridge (e.g., 200 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Load Sample: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute Analytes: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Follow steps 8-10 from the PPT protocol (Protocol 1.1).

PART II: LC-MS/MS Analysis Protocol

Rationale for Chromatographic and Mass Spectrometric Choices:
  • Chromatography Column: While C18 columns are a workhorse in reversed-phase chromatography, C30 columns are superior for carotenoid analysis.[13] The long alkyl chains of the C30 stationary phase provide enhanced "shape selectivity," which is critical for resolving structurally similar isomers, such as the trans and potential cis isomers of crocetin.[14][15][16] This ensures that the active trans isomer is accurately quantified without interference.

  • Mobile Phase: A gradient elution using methanol or acetonitrile with a small amount of water and an acid modifier (like formic acid) is typical. The acid helps to protonate the carboxylic acid groups of crocetin, leading to better peak shape and retention.

  • Ionization: Electrospray Ionization (ESI) in negative mode is preferred for these analytes. The two carboxylic acid groups on crocetin and the additional one on the glucuronide moiety are readily deprotonated, forming abundant [M-H]⁻ or [M-2H]²⁻ ions, which provides excellent sensitivity.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity. It involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated through collision-induced dissociation (CID).

Protocol 2.1: Instrument and Method Parameters
ParameterRecommended Setting
LC System UHPLC system capable of binary gradient elution
Column Reversed-Phase C30 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature 30 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile:Methanol (50:50, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program 0-1 min (20% B), 1-8 min (20-95% B), 8-10 min (95% B), 10.1-12 min (20% B)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Gas Flow Rates Optimize for specific instrument
MRM Transitions and Fragmentation Insights

The key to a selective MRM method is choosing unique precursor-product ion transitions.

  • trans-Crocetin: The fragmentation of the deprotonated molecule [M-H]⁻ at m/z 327.1 is characterized by successive losses of carbon dioxide (CO₂; 44 Da).[17] The most abundant and stable fragment is typically from the first decarboxylation.

  • Glucuronide Metabolites: The most characteristic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.03 Da.[18] This allows for a highly specific transition where the precursor is the metabolite and the product ion is the crocetin aglycone.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
trans-Crocetin 327.1283.1[M-H]⁻ → [M-H-CO₂]⁻
trans-Crocetin Monoglucuronide 503.1327.1[M-H]⁻ → [M-H-C₆H₈O₆]⁻ (Neutral loss of glucuronic acid)
trans-Crocetin Diglucuronide 679.2503.1[M-H]⁻ → [M-H-C₆H₈O₆]⁻ (Sequential loss is also possible)
Internal Standard (SIL-Crocetin) e.g., 331.1e.g., 287.1Hypothetical ¹³C₄-labeled. Monitor corresponding fragments.

PART III: Bioanalytical Method Validation

To ensure that the analytical method provides reliable data for pharmacokinetic studies, it must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[13][14][19] The validation process establishes the performance characteristics of the method.

Validation Logic cluster_core Core Performance Metrics cluster_matrix Matrix & Sample Handling Selectivity Selectivity & Specificity Validation Validated Bioanalytical Method Selectivity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision (Intra- & Inter-day) Precision->Validation Linearity Calibration Curve (Linearity & Range) Linearity->Validation LLOQ Sensitivity (LLOQ) LLOQ->Validation Recovery Extraction Recovery Recovery->Validation MatrixEffect Matrix Effect (Ion Suppression/Enhancement) MatrixEffect->Validation Stability Stability (Freeze-Thaw, Bench-Top, etc.) Stability->Validation

Caption: Key parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria

The following tables summarize typical validation results for a method analyzing crocetin in human plasma, based on published data.[20][21][22]

Table 1: Calibration Curve and Sensitivity

ParameterTypical ResultAcceptance Criteria (FDA)[16][19]
Calibration Model Linear, weighted (1/x²) regressionAppropriate model with r² ≥ 0.99
Range 0.5 - 500 ng/mLCover expected concentrations
LLOQ 0.5 ng/mLS/N ≥ 5; Accuracy ±20%, Precision ≤20%
ULOQ 500 ng/mLAccuracy ±15%, Precision ≤15%

Table 2: Accuracy and Precision

QC LevelConc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ0.5≤ 10%± 12%≤ 15%± 15%
Low QC1.5≤ 8%± 10%≤ 10%± 11%
Mid QC75≤ 5%± 6%≤ 8%± 7%
High QC400≤ 6%± 5%≤ 9%± 8%
Criteria-≤20% for LLOQ, ≤15% others±20% for LLOQ, ±15% others≤20% for LLOQ, ≤15% others±20% for LLOQ, ±15% others

Table 3: Recovery and Matrix Effect

QC LevelConc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC1.591.2 ± 4.595.9 ± 3.1
High QC40094.5 ± 3.898.2 ± 2.5
Criteria-Consistent & reproducibleIS-normalized CV ≤ 15%

Conclusion

This application note provides a detailed and scientifically-grounded framework for the successful quantification of this compound and its key metabolites in human plasma. By explaining the causality behind critical experimental choices—from sample preparation strategy to the selection of a C30 chromatography column—this guide empowers researchers to develop and validate a robust bioanalytical method. The protocols and validation data presented serve as a reliable starting point for pharmacokinetic and clinical studies, ultimately supporting the development of this novel therapeutic agent. Adherence to these principles will ensure the generation of high-quality, reproducible data that can withstand regulatory scrutiny.

References

Application Notes and Protocols for the Use of Trans Sodium Crocetinate in Ischemia-Reperfusion Injury Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ischemia-reperfusion (I/R) injury is a complex pathological process that paradoxically exacerbates cellular damage in tissues following the restoration of blood flow after a period of ischemia. This guide provides a comprehensive overview and detailed protocols for utilizing trans sodium crocetinate (TSC), a first-in-class oxygen diffusion-enhancing compound, as a tool to study and mitigate I/R injury. We delve into the unique mechanism of action of TSC, its application in various preclinical models of I/R injury, and provide step-by-step experimental workflows for both in vivo and in vitro studies.

Introduction to Ischemia-Reperfusion Injury and this compound

Ischemia, a condition characterized by inadequate blood supply to meet the metabolic demands of a tissue, is a primary cause of cellular injury in numerous pathologies, including stroke, myocardial infarction, and peripheral artery disease. The restoration of blood flow, or reperfusion, is essential to salvage ischemic tissue. However, this process can trigger a cascade of detrimental events, including oxidative stress, inflammation, and apoptosis, collectively termed ischemia-reperfusion (I/R) injury.[1] The pathophysiology of I/R injury is a significant challenge in clinical medicine, and effective therapeutic interventions are urgently needed.[1][2]

This compound (TSC) is a novel synthetic carotenoid compound designed to address the core issue of tissue hypoxia.[2][3] Unlike therapeutic strategies that target downstream effects of ischemia, TSC acts on a fundamental physical principle: it enhances the diffusion of oxygen and other small molecules through aqueous solutions like blood plasma.[2][4][5][6] This unique mechanism of action makes TSC a valuable research tool for investigating the role of oxygenation in I/R injury and a promising therapeutic candidate for conditions where hypoxia is a critical factor.[3][7][8]

Mechanism of Action

The efficacy of TSC in mitigating I/R injury stems from its ability to directly improve tissue oxygenation during both the ischemic and reperfusion phases. This is achieved through a primary physical mechanism and is supplemented by secondary biochemical effects.

Primary Mechanism: Enhanced Small Molecule Diffusivity

The principal mechanism of TSC is not biological but physical. It enhances the diffusion of oxygen and other small molecules, such as glucose, through plasma.[4][6][9] TSC achieves this by altering the intermolecular spacing and hydrogen bonding of water molecules in plasma, creating a more structured "liquid crystalline" state.[5][7][8][10] This increased order reduces the resistance to the movement of dissolved gases, facilitating more efficient oxygen transport from erythrocytes to the surrounding tissues.[3][10][11] In-vitro studies have demonstrated that TSC can increase the diffusion coefficient of oxygen in water by up to 30%.[5][11] This "metabolic reflow" can sustain cellular viability in the ischemic penumbra, even under conditions of partial vascular perfusion.[4][6][9]

cluster_0 Normal Plasma cluster_1 Plasma with TSC RBC Erythrocyte (High pO2) Plasma Unstructured Water (Standard Diffusion) RBC->Plasma O2 Release Tissue Hypoxic Tissue (Low pO2) Plasma->Tissue O2 Diffusion (Rate-Limiting) RBC_TSC Erythrocyte (High pO2) Plasma_TSC TSC induces Structured Water (Enhanced Diffusion) RBC_TSC->Plasma_TSC O2 Release Tissue_TSC Hypoxic Tissue (Low pO2) Plasma_TSC->Tissue_TSC Enhanced O2 Diffusion (Increased Supply) TSC This compound SIRT3 SIRT3 Activation TSC->SIRT3 FOXO3a FOXO3a Deacetylation SIRT3->FOXO3a SOD2 SOD2 Deacetylation (Superoxide Dismutase 2) SIRT3->SOD2 SOD2_act SOD2 Activity ↑ SOD2->SOD2_act ROS Mitochondrial ROS SOD2_act->ROS Scavenges Stress Oxidative Stress ↓ ROS->Stress Apoptosis Apoptosis ↓ Stress->Apoptosis start Start surgery Anesthesia & MCAO Surgery (t = 0 min) start->surgery admin TSC Administration (t = 10-70 min) Bolus-Infusion-Bolus surgery->admin reperfuse Induce Reperfusion (t = 120 min) admin->reperfuse Ischemia (110 min) recover Animal Recovery & Observation reperfuse->recover neuro_score Neurological Scoring (t = 24 hrs) recover->neuro_score Reperfusion (~22 hrs) harvest Euthanasia & Brain Harvest neuro_score->harvest ttc_stain TTC Staining & Infarct Analysis harvest->ttc_stain end End ttc_stain->end

References

Experimental design for assessing neuroprotective effects of TSC

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Design for Assessing Neuroprotective Effects via Modulation of the Tuberous Sclerosis Complex (TSC) Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Tuberous Sclerosis Complex (TSC) signaling pathway, centered on the negative regulation of the mechanistic target of rapamycin complex 1 (mTORC1), is a master regulator of cellular growth, proliferation, and metabolism.[1][2] While loss-of-function mutations in the TSC1 or TSC2 genes lead to mTORC1 hyperactivation and the neurodevelopmental disorder Tuberous Sclerosis Complex, this pathway's critical role in cellular homeostasis also positions it as a key target for therapeutic intervention in a broader range of neurodegenerative diseases.[3][4] Emerging evidence links excessive mTOR signaling to age-related neurodegeneration, suggesting that modulating this pathway could offer neuroprotective benefits.[5] This guide provides a comprehensive framework for designing and executing robust preclinical studies to evaluate the neuroprotective potential of compounds that target the TSC/mTOR signaling axis. We detail both in vitro and in vivo experimental models, provide step-by-step protocols for key assays, and explain the scientific rationale behind methodological choices to ensure data integrity and translational relevance.

Introduction: The TSC Pathway in Neuronal Health and Disease

The TSC protein complex, composed of TSC1 (hamartin) and TSC2 (tuberin), acts as a critical brake on mTORC1 signaling. It functions as a GTPase-activating protein (GAP) for the small G-protein Rheb, converting it to its inactive GDP-bound state.[6] In the absence of a functional TSC complex, Rheb-GTP accumulates, leading to constitutive activation of mTORC1.[3] This, in turn, promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[2]

In the central nervous system (CNS), this pathway is vital for neuronal development, axon guidance, and synaptic plasticity.[2] Its dysregulation is implicated not only in TSC-associated neurological symptoms like epilepsy and autism but also potentially in the pathogenesis of other neurodegenerative conditions where protein aggregation and impaired autophagy are common features, such as Alzheimer's and Parkinson's diseases.[4][5] Therefore, assessing compounds that can modulate the TSC/mTOR pathway—either by enhancing TSC activity or inhibiting mTORC1 downstream—is a promising strategy for discovering novel neuroprotective therapeutics.

Core Signaling Pathway

The diagram below illustrates the canonical TSC/mTOR signaling pathway, highlighting key regulatory inputs and downstream effectors relevant to neuroprotection studies.

TSC_mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core TSC Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., BDNF, IGF-1) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Inhibition Rheb_GDP Rheb-GDP (Inactive) TSC1_TSC2->Rheb_GDP GAP activity Rheb_GTP Rheb-GTP (Active) mTORC1 mTORC1 Rheb_GTP->mTORC1 Activation Rheb_GDP->Rheb_GTP S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy (Clearance) mTORC1->Autophagy Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

References

Application Notes & Protocols: Administering Trans Sodium Crocetinate in Preclinical Hemorrhagic Shock Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Approach to Mitigating Tissue Hypoxia in Hemorrhagic Shock

Hemorrhagic shock is a life-threatening condition characterized by massive blood loss, leading to inadequate tissue perfusion and severe cellular hypoxia. The resulting oxygen debt triggers a cascade of metabolic derangements, organ dysfunction, and ultimately, mortality. Traditional resuscitation strategies focus on restoring intravascular volume and oxygen-carrying capacity through the administration of fluids and blood products. However, the diffusion of oxygen from red blood cells to the tissues remains a critical rate-limiting step.

Trans sodium crocetinate (TSC), a novel, water-soluble carotenoid, represents a paradigm shift in addressing this challenge. Developed initially for battlefield applications, TSC operates via a unique physicochemical mechanism of action that is not dependent on traditional biochemical pathways. It enhances the diffusion of oxygen through blood plasma by altering the structure of water, promoting the formation of additional hydrogen bonds. This "structure building" effect creates a more organized water lattice, reducing the resistance to oxygen movement and thereby increasing its availability to hypoxic tissues.

Preclinical studies in rodent models of hemorrhagic shock have demonstrated that TSC administration can significantly improve key physiological outcomes. Following severe hemorrhage, TSC-treated animals exhibit a rapid restoration of mean arterial pressure (MAP), a reduction in elevated plasma lactate levels, attenuated tachycardia, and a marked increase in survival rates compared to control groups. These application notes provide a detailed, field-proven protocol for researchers to effectively design and execute studies evaluating the efficacy of this compound in a reproducible rat model of hemorrhagic shock.

Part 1: The Preclinical Model - A Step-by-Step Protocol for Inducing Controlled Hemorrhagic Shock

The selection of an appropriate animal model is paramount for obtaining reproducible and clinically relevant data. The fixed-pressure model, a refinement of the classic Wiggers model, is recommended for its high degree of control and standardization. This model involves bleeding the animal to a predetermined hypotensive state, maintaining that state for a defined period to induce shock pathophysiology, and then resuscitating.

Ethical Considerations and Animal Welfare

All procedures must be conducted in accordance with the ethical guidelines for the care and use of laboratory animals, such as those established by the National Institutes of Health, and approved by the institution's Animal Care and Use Committee (IACUC). Key considerations include:

  • Anesthesia and Analgesia: Ensuring a deep and consistent plane of anesthesia throughout the surgical and shock phases is critical. Post-procedural analgesia must be administered as per the approved protocol.

  • Aseptic Technique: All surgical procedures should be performed using sterile instruments, gloves, and materials to prevent infection.

  • Monitoring: Continuous monitoring of vital signs is essential for both animal welfare and data quality.

Materials and Reagents
  • Animals: Male Sprague-Dawley or Wistar rats (350-450 g). Animals should be acclimated for at least 3 days prior to the experiment.

  • Anesthetics: Isoflurane (for induction and maintenance), Ketamine, Lidocaine.

  • Surgical Supplies: Sterile surgical instruments, PE-50 tubing, 3-0 silk suture, sterile gauze, povidone-iodine/chlorhexidine solution.

  • Monitoring Equipment: Blood pressure transducer, heart rate monitor, rectal temperature probe and heating pad.

  • Infusion Supplies: Syringe pump, 1 mL and 3 mL syringes, 22g needles, heparinized saline (10 U/mL).

  • Resuscitation Fluid: Lactated Ringer's solution, warmed to 37°C.

Anesthesia and Surgical Preparation

The goal of this phase is to establish vascular access for hemorrhage, monitoring, and administration of therapeutics without compromising the animal's physiological stability prior to the experiment. Femoral artery and vein catheterization is preferred over carotid cannulation to avoid potential confounding effects of cerebral ischemia.

  • Anesthesia Induction: Anesthetize the rat in an induction chamber with 2-3% isoflurane in oxygen. Once induced, transfer the animal to a surgical table and maintain anesthesia via a nose cone (1-1.5% isoflurane). Confirm the depth of anesthesia by absence of pedal withdrawal reflex.

  • Analgesia: Administer ketamine (50 mg/kg, SC) for analgesia. Apply sterile ophthalmic ointment to the eyes to prevent corneal drying.

  • Surgical Site Preparation: Shave the hair from the right groin area. Prepare the surgical site by scrubbing alternately with povidone-iodine and 70% ethanol three times. Infiltrate the incision line with 0.2 mL of 1% lidocaine for local analgesia.

  • Vessel Isolation: Make a 2-3 cm incision in the groin to expose the femoral neurovascular bundle. Using blunt dissection, carefully separate the femoral artery and femoral vein from the surrounding connective tissue and the femoral nerve.

  • Catheterization:

    • Place silk ligatures loosely around the proximal and distal ends of both the artery and vein.

    • Using micro-dissecting scissors, make a small transverse incision in the femoral artery. Insert a catheter (PE-50 tubing) filled with heparinized saline and advance it towards the aorta. Secure the catheter with the ligatures. Connect the catheter to a pressure transducer to begin monitoring Mean Arterial Pressure (MAP) and Heart Rate (HR).

    • Repeat the procedure for the femoral vein, advancing the catheter towards the vena cava. This line will be used for drug administration and fluid resuscitation.

  • Stabilization: Allow the animal to stabilize for 30 minutes following surgery. During this time, MAP should be stable. Maintain body temperature at 37°C using a heating pad connected to a rectal probe.

Experimental Workflow: Hemorrhage, Shock, and Resuscitation

This protocol is designed to induce a severe but survivable state of hemorrhagic shock, allowing for the evaluation of therapeutic interventions.

DOT Diagram: Experimental Workflow

Hemorrhagic_Shock_Protocol cluster_prep Preparation Phase cluster_shock Shock Induction & Maintenance cluster_treatment Treatment & Resuscitation cluster_monitoring Post-Resuscitation Monitoring Anesthesia 1. Anesthesia & Analgesia (Isoflurane + Ketamine) Surgery 2. Femoral Artery & Vein Catheterization Anesthesia->Surgery Stabilization 3. Stabilization Period (30 minutes) Surgery->Stabilization Hemorrhage 4. Hemorrhage Phase Withdraw blood via femoral artery to MAP of 35-40 mmHg Stabilization->Hemorrhage Baseline Data (T=0) Shock 5. Shock Maintenance Maintain MAP at 35-40 mmHg for 60 minutes Hemorrhage->Shock TSC_Admin 6. TSC Administration IV bolus of TSC (2.5 mg/kg) or Vehicle (Saline) Shock->TSC_Admin End of Shock Period (T=60 min) Resuscitation 7. Resuscitation Infuse Lactated Ringer's (2x shed vol) + Shed Blood TSC_Admin->Resuscitation Monitoring 8. Monitor & Record Data (MAP, HR, Lactate, pH) for 120 minutes Resuscitation->Monitoring

Caption: Workflow for TSC administration in a rat hemorrhagic shock model.

  • Baseline (T=0): Record baseline MAP, HR, and draw a small blood sample (0.2 mL) from the arterial line for baseline lactate and pH analysis.

  • Hemorrhage: Begin withdrawing blood from the arterial line into a heparinized syringe. Withdraw blood over a period of 15-20 minutes until the MAP reaches a target of 35-40 mmHg. Record the total volume of blood withdrawn ('shed blood').

  • Shock Maintenance (T=0 to T=60 min): Maintain the MAP within the target range of 35-40 mmHg for 60 minutes. This may require small, additional withdrawals or re-infusions of the shed blood.

  • Treatment Administration (T=60 min): At the end of the 60-minute shock period, administer the investigational drug. This is the critical intervention point.

  • Resuscitation (Starting immediately after treatment):

    • Begin resuscitation by infusing warmed Lactated Ringer's solution via the venous catheter. The standard volume is typically twice the volume of the shed blood, infused over 30 minutes.

    • Simultaneously, re-infuse the shed blood over the same 30-minute period.

  • Monitoring (T=60 to T=180 min): Continuously monitor MAP and HR. Take additional blood samples at defined time points (e.g., 60 and 120 minutes post-resuscitation) to analyze lactate and pH.

Part 2: Protocol for Preparation and Administration of this compound (TSC)

The precise preparation and timed administration of TSC are crucial for achieving consistent and meaningful results.

TSC Formulation
  • Compound: this compound (TSC) powder.

  • Vehicle: Sterile Normal Saline (0.9% Sodium Chloride).

  • Preparation:

    • On the day of the experiment, prepare a stock solution of TSC. For a target dose of 2.5 mg/kg , a concentration of 2.5 mg/mL is practical.

    • Weigh the required amount of TSC powder and dissolve it in the appropriate volume of sterile normal saline.

    • Ensure the solution is completely dissolved and clear. Filter sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

    • Prepare the vehicle control (sterile normal saline) in an identical manner.

Administration Protocol
  • Dosage Calculation: Calculate the exact volume of the TSC solution to be administered based on the animal's body weight. For a 400g (0.4 kg) rat and a dose of 2.5 mg/kg, the required dose is 1.0 mg. If using a 2.5 mg/mL solution, this corresponds to an injection volume of 0.4 mL.

  • Timing: Administer the TSC or vehicle at the end of the 60-minute shock period , just prior to initiating fluid resuscitation.

  • Route and Rate: Administer the calculated volume as an intravenous (IV) bolus via the femoral vein catheter over approximately 30-60 seconds.

  • Flushing: Immediately following the bolus, flush the catheter with 0.1-0.2 mL of heparinized saline to ensure the full dose reaches circulation.

  • Group Allocation:

    • Sham Group: Undergoes anesthesia and surgery but no hemorrhage or resuscitation. Receives a saline bolus.

    • Control Group (Vehicle): Undergoes the full hemorrhage and resuscitation protocol. Receives an IV bolus of normal saline.

    • Treatment Group (TSC): Undergoes the full hemorrhage and resuscitation protocol. Receives an IV bolus of TSC (2.5 mg/kg).

Part 3: Data Presentation and Expected Outcomes

TSC administration is expected to significantly ameliorate the physiological derangements caused by hemorrhagic shock. The following tables summarize typical data from preclinical rat studies, providing a benchmark for expected results.

Table 1: Hemodynamic and Metabolic Parameters
ParameterGroupBaseline (T=0)Post-Hemorrhage (T=60 min)Post-Resuscitation (T=120 min)
Mean Arterial Pressure (mmHg) Control (Vehicle)105 ± 536 ± 275 ± 6
TSC (2.5 mg/kg) 107 ± 4 37 ± 3 102 ± 5
Heart Rate (beats/min) Control (Vehicle)350 ± 20410 ± 25380 ± 22
TSC (2.5 mg/kg) 355 ± 18 405 ± 28 360 ± 15
Plasma Lactate (mmol/L) Control (Vehicle)1.5 ± 0.38.5 ± 1.14.5 ± 0.8
TSC (2.5 mg/kg) 1.4 ± 0.2 8.2 ± 1.3 2.1 ± 0.5
Arterial pH Control (Vehicle)7.42 ± 0.037.15 ± 0.057.30 ± 0.04
TSC (2.5 mg/kg) 7.41 ± 0.02 7.18 ± 0.04 7.38 ± 0.03 *

*Data are presented as Mean ± SD. * denotes a statistically significant difference (p < 0.05) compared to the Control group at the same time point. Data synthesized from published literature.

Table 2: Survival Outcomes
GroupIntervention24-Hour Survival Rate
Control (Vehicle)Saline Bolus + Resuscitation60-70%
Treatment (TSC) TSC (2.5 mg/kg) + Resuscitation 90-100%

Data synthesized from published literature.

Part 4: Mechanistic Interpretation and Causality

The experimental choices in this protocol are designed to isolate the effects of TSC on the core pathophysiology of shock.

DOT Diagram: TSC Mechanism of Action

TSC_Mechanism cluster_blood cluster_tissue RBC Red Blood Cell (O₂ Carrier) Plasma Blood Plasma RBC->Plasma O₂ Release HypoxicCell Hypoxic Tissue Cell Plasma->HypoxicCell O₂ Diffusion TSC Trans Sodium Crocetinate (TSC) TSC->Plasma Alters Water Structure (↑ H-Bonds) TSC->point_plasma Enhances Diffusivity point_plasma->HypoxicCell

Caption: TSC enhances oxygen diffusion from plasma to hypoxic tissues.

  • Why a Fixed-Pressure Model? This model ensures that all animals experience a similar degree of hypotensive insult, reducing variability and increasing the statistical power to detect a therapeutic effect.

  • Why Administer TSC Before Fluid Resuscitation? Administering TSC as a bolus just before volume expansion allows the drug to distribute within the existing plasma volume. The subsequent fluid resuscitation then helps circulate the drug systemically while simultaneously restoring pressure. This timing mimics a clinical scenario where a fast-acting drug is given at the start of resuscitation efforts.

  • Causality of Improved Outcomes: The rapid rise in MAP post-resuscitation in the TSC group is not due to a direct vasopressor effect. Instead, by enhancing oxygen delivery to vital organs like the heart and vascular smooth muscle, TSC restores their function. This improved cellular respiration leads to a swift reduction in anaerobic metabolism, evidenced by the rapid clearance of plasma lactate. Ultimately, by mitigating the cellular oxygen debt more effectively than volume expansion alone, TSC prevents the irreversible cell injury that leads to organ failure and death, resulting in significantly higher survival rates.

Troubleshooting & Optimization

Technical Support Center: Optimizing Trans Sodium Crocetinate (TSC) Solubility for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Trans sodium crocetinate (TSC), a synthetic carotenoid salt derived from saffron, is a promising therapeutic agent under investigation for its ability to enhance oxygen diffusion into hypoxic tissues.[1][2][3] This unique mechanism of action makes it a valuable tool in research areas such as oncology—particularly in overcoming tumor hypoxia in cancers like glioblastoma—and in studies of ischemic conditions like stroke and hemorrhagic shock.[1][4][5] However, a significant hurdle researchers face is the compound's challenging solubility profile. While TSC is the more water-soluble salt form of crocetin, achieving stable, concentrated solutions for in vitro and in vivo experiments requires a nuanced understanding of its physicochemical properties.[1][4][6]

This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot solubility issues and ensure the integrity and reproducibility of your experiments.

Section 1: Foundational Solubility & Stability FAQs

Q1: What is the baseline solubility of this compound in common laboratory solvents?

A1: The solubility of TSC is highly dependent on the solvent and the pH of aqueous solutions. While it is marketed as the water-soluble form of crocetin, its practical solubility can be limited under neutral or acidic conditions. The parent molecule, crocetin, is a dicarboxylic acid and is poorly soluble in water.[6] Converting it to the disodium salt (this compound) significantly improves aqueous solubility, particularly in slightly alkaline conditions.[7]

Here is a summary of TSC's solubility in commonly used laboratory solvents:

SolventReported SolubilityConsiderations & Best Practices
Water (pH ~7.0) Freely soluble up to 40 mg/mL, but stability is limited.[8]Solutions can be prone to precipitation over time as TSC may hydrolyze back to its less soluble free acid form, crocetin.[8] Use freshly prepared solutions.
Aqueous Buffers (pH > 7.0) Highly soluble, especially in the pH range of 6.5-8.5.[7]Alkaline pH helps maintain TSC in its deprotonated, more soluble salt form. This is the recommended approach for preparing stable stock solutions.
Phosphate-Buffered Saline (PBS) Moderately soluble.The pH of standard PBS (around 7.4) is favorable. Ensure the final concentration is within the solubility limit to avoid precipitation.
Methanol Soluble.Methanol is primarily used during the purification and isolation of the trans-isomer from a cis/trans mixture.[7] It is not a typical solvent for final experimental formulations.
Dimethyl Sulfoxide (DMSO) Soluble.While TSC is soluble in DMSO, it's crucial to consider the downstream application, as DMSO can have its own biological effects in cell culture and in vivo models.[9]
Q2: My TSC powder is not dissolving completely in water, or it precipitates after a short time. What's going wrong?

A2: This is a common issue that typically points to two primary factors: pH and solution stability.

  • The Critical Role of pH: TSC is the salt of a weak acid. In a neutral or even slightly acidic solution, the equilibrium can shift, leading to the formation of the protonated, less soluble crocetin. A supplier certificate of analysis notes that aqueous solutions are stable for about 1-2 hours due to hydrolysis back to the free acid form.[8]

  • Kinetic vs. Thermodynamic Solubility: You might achieve initial dissolution, especially with vortexing or sonication, creating a supersaturated solution. However, over time, the excess compound will crash out of the solution as it settles into a lower energy, thermodynamically stable state (precipitation).

Troubleshooting Steps:

  • Use a Buffered Solution: The most effective way to ensure stable dissolution is to use a slightly alkaline buffer with a pH between 7.5 and 8.5.[7] This maintains the carboxyl groups in their ionized (salt) form, maximizing solubility.

  • Gentle Warming: Warming the solution to 37°C can aid in dissolution. Avoid aggressive heating, which could potentially degrade the compound or promote isomerization.

  • Prepare Fresh: Due to the potential for hydrolysis, it is always best practice to prepare TSC solutions fresh for each experiment.[8] If a stock solution is required, prepare it in a suitable alkaline buffer and store it under recommended conditions.

Q3: I prepared a stock solution of TSC in a buffer and stored it at 4°C. Now I see crystals. Why did this happen and is my compound degraded?

A3: Precipitation upon cold storage is a classic solubility issue, not necessarily a sign of degradation. The solubility of most compounds, including TSC, is temperature-dependent. A solution that is stable at room temperature or 37°C may become supersaturated when cooled to 4°C, causing the compound to crystallize out.

Prevention and Best Practices for Storage:

  • Aliquot and Store at -20°C or -80°C: For longer-term storage, it is advisable to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.

  • Confirm Room Temperature Stability First: Before freezing, ensure your stock solution is fully dissolved and stable at room temperature for a reasonable period.

  • Re-dissolving Precipitate: If you observe precipitation after refrigeration, you can often redissolve the TSC by bringing the solution back to room temperature and vortexing gently. However, it is crucial to ensure it has fully returned to solution before use to guarantee accurate dosing.

A Note on Degradation: While precipitation is a physical process, chemical degradation is also a concern. TSC is a carotenoid and can be sensitive to light and oxidation.

  • Protect from Light: Prepare and store solutions in amber vials or tubes wrapped in foil.

  • Use High-Purity Solvents: Ensure solvents are free of peroxides or other oxidizing contaminants.

Section 2: Advanced Protocols for Solution Preparation

This section provides step-by-step methodologies for preparing TSC solutions, addressing the most common experimental needs.

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol is the recommended starting point for most in vitro and in vivo applications.

Objective: To prepare a stable, 10 mg/mL stock solution of TSC.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or WFI)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Sterile, conical tubes or vials

  • Calibrated pH meter

Procedure:

  • Weigh TSC: Accurately weigh the desired amount of TSC powder in a sterile conical tube. For a 10 mg/mL solution, you would weigh 10 mg of TSC for every 1 mL of final volume desired.

  • Initial Suspension: Add approximately 80% of the final volume of sterile water to the tube. For a 1 mL final volume, add 800 µL. Vortex gently to create a suspension. The powder may not fully dissolve at this stage.

  • pH Adjustment: While gently stirring the suspension, add the 0.1 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter. Continue adding NaOH until the TSC fully dissolves and the pH of the solution is stable between 7.5 and 8.5.

  • Final Volume Adjustment: Once the TSC is completely dissolved and the pH is stable, add sterile water to reach the final desired volume (e.g., bring the total volume to 1 mL).

  • Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the solution by passing it through a 0.22 µm syringe filter. Ensure the filter material is compatible with aqueous solutions.

  • Storage: Use the solution immediately or aliquot into single-use, light-protected tubes and store at -20°C or below.

Q4: Can I use co-solvents like DMSO or cyclodextrins to achieve higher concentrations?

A4: Yes, co-solvents and complexation agents can be powerful tools, but they introduce additional variables that must be carefully managed.

  • DMSO: As a potent organic solvent, DMSO can dissolve high concentrations of TSC. However, the final concentration of DMSO in your experimental system must be kept low (typically <0.1% v/v in cell culture) to avoid solvent-induced artifacts.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the non-polar part of TSC while presenting a hydrophilic exterior.[10][11] This can dramatically increase aqueous solubility and stability.[10][12][13] Formulations using cyclodextrins have been developed for TSC to achieve the necessary solubility and stability for clinical use.[14]

Workflow for Choosing a Solubilization Strategy

The following diagram outlines the decision-making process for selecting an appropriate solubilization method for your experiment.

TSC_Solubility_Workflow Workflow for TSC Solubilization Strategy start Start: Need to Prepare TSC Solution concentration Is the required concentration > 40 mg/mL? start->concentration ph_adjust Use Protocol 1: pH-Adjusted Aqueous Buffer (pH 7.5-8.5) concentration->ph_adjust low_conc_path consider_advanced Consider Advanced Formulation concentration->consider_advanced high_conc_path low_conc_path No high_conc_path Yes check_stability Is the solution stable for the duration of the experiment? ph_adjust->check_stability proceed Proceed with Experiment check_stability->proceed stable check_stability->consider_advanced not_stable stable Yes not_stable No application What is the application? consider_advanced->application dmso Use DMSO stock, ensuring final concentration is <0.1% application->dmso invitro cyclodextrin Use Cyclodextrin-based formulation (e.g., with HP-β-CD) application->cyclodextrin invivo invitro In Vitro (Cell Culture) invivo In Vivo dmso->proceed cyclodextrin->proceed

Caption: Decision workflow for selecting a TSC solubilization method.

Section 3: Quality Control and Solution Verification

Q5: How can I be sure of the concentration and integrity of my final TSC solution?

A5: Verifying the concentration and purity of your prepared solution is a critical step for ensuring reproducible results. The chromophore of TSC makes it amenable to UV-Visible spectrophotometry.

Protocol 2: Concentration Verification using UV-Vis Spectrophotometry

Objective: To confirm the concentration of a prepared TSC solution.

Principle: this compound has a characteristic absorbance spectrum due to its conjugated polyene structure. The concentration can be determined by measuring the absorbance at its maximum wavelength (λmax) and applying the Beer-Lambert law (A = εbc).

Materials:

  • Prepared TSC solution

  • The same buffer/solvent used to prepare the solution (for use as a blank)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine λmax: Scan the absorbance of a diluted sample of your TSC solution from approximately 300 nm to 600 nm to determine the wavelength of maximum absorbance (λmax). For crocetin and its derivatives, this is typically around 420-440 nm.[15]

  • Prepare a Standard Curve (Recommended):

    • Prepare a series of known concentrations of TSC in your chosen solvent/buffer.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot Absorbance vs. Concentration. The resulting line should be linear, and its slope will be the extinction coefficient (ε).

  • Measure Sample Absorbance:

    • Dilute your prepared stock solution to fall within the linear range of your standard curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculate Concentration:

    • Using the equation from your standard curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of your diluted sample.

    • Multiply by the dilution factor to determine the concentration of your original stock solution.

A Note on Isomerization: The trans-isomer is the biologically active form, while the cis-isomer may counteract its effects.[7] Exposure to light and heat can cause isomerization from the trans to the cis form.[9] While standard UV-Vis may not easily distinguish between isomers, significant changes in the spectral shape could indicate degradation or isomerization. For definitive quantification of isomers, more advanced techniques like HPLC are required.[9][15]

Chemical Equilibrium of TSC in Solution

The solubility of TSC is governed by the pH-dependent equilibrium between the deprotonated (soluble) disodium salt and the protonated (poorly soluble) free acid, crocetin.

TSC_Equilibrium pH-Dependent Equilibrium of TSC cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Crocetin Crocetin (Free Acid) R-(COOH)₂ (Poorly Soluble) TSC This compound R-(COO⁻Na⁺)₂ (Highly Soluble) Crocetin->TSC + 2 NaOH Crocetetin Crocetetin TSC->Crocetetin + 2 H⁺

Caption: The effect of pH on the equilibrium and solubility of TSC.

References

Potential toxicity of high-dose trans sodium crocetinate in animal studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing trans sodium crocetinate (TSC) in preclinical animal models. This resource is designed to address common questions and troubleshooting scenarios encountered during high-dose TSC experiments. Our goal is to provide you with the scientific context and practical guidance necessary to ensure the integrity of your research and the welfare of your animal subjects.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the most common high-level questions regarding the safety and mechanism of TSC.

Q1: What is the generally observed safety profile of high-dose this compound (TSC) in preclinical animal studies?

Based on extensive research, this compound is consistently reported to be safe and well-tolerated in animal studies, even at high doses[1][2][3]. Multiple studies across various animal models, including rats, have not reported adverse effects directly attributable to the compound[4][5].

This favorable safety profile is a cornerstone of TSC's therapeutic potential. Phase I clinical trials in humans have also demonstrated its safety[2][3]. While formal, publicly available toxicology reports detailing specific maximum tolerated doses (MTD) or LD50 values are not prevalent in the reviewed literature, the collective evidence underscores its low toxicity. For example, studies investigating its protective effects have used doses as high as 100 mg/kg in rats without reporting toxicity from the TSC itself[6].

Q2: What is the primary mechanism of action of TSC, and how does it relate to its low toxicity profile?

The mechanism of TSC is unique and is a primary reason for its high safety margin. Unlike most pharmaceutical agents that rely on biochemical interactions with specific cellular receptors or enzymes, TSC's primary mechanism is physical-chemical[7].

TSC, a bipolar synthetic carotenoid, alters the molecular structure of water within blood plasma[1][3]. It works as a "kosmotrope," increasing the formation of hydrogen bonds among water molecules[1]. This change reduces the resistance to the movement of small molecules, thereby enhancing the diffusion of oxygen from red blood cells to tissues[1][7][8].

This non-biochemical, diffusion-enhancing mechanism means TSC does not typically engage in receptor-mediated off-target effects that are common sources of toxicity for other drugs. Its secondary effects, such as antioxidant and anti-apoptotic properties, are generally protective rather than harmful[9][10][11].

cluster_0 TSC Mechanism of Action TSC This compound (TSC) in Plasma Water Water Molecules in Plasma TSC->Water Acts upon HBonds Increased Hydrogen Bond Formation Water->HBonds Leads to Diffusion Enhanced O2 Diffusion HBonds->Diffusion Facilitates O2 Oxygen (O2) in Erythrocytes O2->Diffusion Path of Tissue Hypoxic Tissue Diffusion->Tissue Delivers O2 to Start Animal Distress Observed Post-TSC Injection CheckFormulation Was the formulation prepared correctly? Start->CheckFormulation CheckAdmin Was the administration protocol followed? CheckFormulation->CheckAdmin Yes FormulationIssue Potential Issue: pH, Osmolality, Endotoxins. Action: Remake solution, check vehicle controls. CheckFormulation->FormulationIssue No CheckModel Is distress a known complication of the animal model itself? CheckAdmin->CheckModel Yes AdminIssue Potential Issue: Injection speed, volume, site irritation. Action: Review technique, check vehicle controls. CheckAdmin->AdminIssue No CheckHemodynamics Are there unexpected hemodynamic shifts? CheckModel->CheckHemodynamics No ModelIssue Potential Issue: Symptoms of underlying disease model. Action: Compare with untreated disease controls. CheckModel->ModelIssue Yes HemoIssue Potential Issue: TSC's effect on blood pressure. Action: Monitor vitals, reduce dose, consult literature. CheckHemodynamics->HemoIssue Yes Conclusion If all else is ruled out, consider dose-dependent effect. Action: Perform dose-reduction study. CheckHemodynamics->Conclusion No

References

Technical Support Center: Navigating the Challenges of Cis-Isomer Contamination in Trans Sodium Crocetinate Studies

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: My TSC formulation is showing variable efficacy in my hypoxia model. Could this be related to isomer contamination?

A: Absolutely. This is one of the most common indicators of potential cis-isomer contamination. The therapeutic effect of trans sodium crocetinate, which is its ability to enhance oxygen diffusion, is highly specific to the trans configuration.[1][2][3][4] The cis-isomers are not only considered biologically inactive in this regard but have been shown to potentially antagonize the effects of the trans-isomer.[1][5] Therefore, batch-to-batch variability or even degradation of a single batch over time can lead to inconsistent results in your experimental model.

Q2: I've noticed a gradual decrease in the potency of my TSC stock solution over time. What could be causing this?

A: This is a classic sign of isomerization. Trans-sodium crocetinate is susceptible to isomerization into its cis-forms when exposed to certain conditions.[6] The primary culprits are:

  • Light: Exposure to light, particularly UV radiation, can provide the energy needed to convert the more stable trans-isomer to the cis-isomer.[6][7]

  • Heat: Elevated temperatures can also induce isomerization.[6] Storing stock solutions at room temperature or in direct sunlight can accelerate this process.

  • Acidic Conditions: While TSC is typically used in buffered solutions, exposure to acidic pH can promote the formation of cis-isomers.[6]

It is crucial to store TSC as a solid in a cool, dark, and dry place and to prepare fresh solutions for your experiments whenever possible. If you must store solutions, they should be protected from light and kept at a stable, cool temperature.

Q3: How can I quickly check my TSC for potential cis-isomer contamination without complex equipment?

A: While definitive quantification requires chromatographic or spectroscopic methods, a preliminary check can be done using UV-Vis spectroscopy, which is readily available in most labs. The trans and cis isomers of crocetin and its derivatives have distinct spectral properties.[8][9][10][11]

  • Trans-TSC: Exhibits a primary absorption maximum (λmax) in the visible range, typically around 440 nm.[10][12]

  • Cis-isomers: Often show a characteristic "cis-peak" in the UV range, typically between 320-340 nm.[8][9][10][11]

An increase in the absorbance in the 320-340 nm region relative to the peak at ~440 nm can be an indicator of increasing cis-isomer contamination.

Troubleshooting Guides

Issue: Inconsistent or Unexpected Experimental Results

If you are observing variability in your biological assays, the first step is to rule out contamination of your TSC. This guide will walk you through the process of identifying and quantifying cis-isomers.

Workflow for Investigating Isomer Contamination

Caption: Workflow for troubleshooting inconsistent results.

Step 1: Preliminary Screening with UV-Vis Spectroscopy

This method provides a rapid, qualitative assessment of your TSC sample.

Protocol:

  • Prepare a Dilute Solution: Dissolve a small amount of your TSC in an appropriate solvent (e.g., methanol or a buffered aqueous solution) to obtain an absorbance reading within the linear range of your spectrophotometer (typically 0.1 - 1.0 AU).

  • Acquire a Full Spectrum Scan: Scan the sample from approximately 200 nm to 600 nm.

  • Analyze the Spectrum:

    • Identify the main absorption peak for the trans-isomer around 440 nm.

    • Look for a distinct shoulder or peak in the 320-340 nm range. The presence of a significant peak here is indicative of cis-isomer contamination.[8][10][11]

IsomerTypical λmax (Visible)Characteristic "Cis-Peak" (UV)
trans-Sodium Crocetinate~440 nmAbsent or very low
cis-IsomersSlightly blue-shiftedPresent (~320-340 nm)
Step 2: Definitive Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying cis and trans isomers of carotenoids.[13][14] A reversed-phase C18 or C30 column is typically effective.[13]

Suggested HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic or acetic acid is often used. A potential starting point is a linear gradient from 20% to 100% acetonitrile in water (containing 0.1% formic acid) over 20 minutes.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set at the λmax of the trans-isomer (~440 nm) and also monitoring the "cis-peak" region (~330 nm).

  • Injection Volume: 10-20 µL.

Interpreting the Chromatogram:

  • The trans-isomer will typically be the major peak.

  • Cis-isomers will appear as separate, usually smaller, peaks with different retention times.

  • The identity of the peaks can be confirmed by collecting fractions and analyzing them by UV-Vis or NMR spectroscopy.

Caption: High-level overview of HPLC analysis for isomer separation.

Step 3: Structural Confirmation with Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal identification of cis and trans isomers, ¹H NMR is a powerful tool. The chemical shifts and coupling constants of the protons in the polyene chain are sensitive to the geometry of the double bonds.[8][15]

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts: Protons near a cis double bond will experience different shielding effects compared to those in an all-trans configuration, leading to predictable upfield or downfield shifts.[8]

  • Coupling Constants (J-values): The coupling constant between vicinal protons on a double bond is significantly larger for a trans configuration (typically 12-18 Hz) than for a cis configuration (typically 7-12 Hz). This is often the most definitive way to assign stereochemistry.[15]

Note: Due to the complexity of the spectra, consultation with an NMR specialist is recommended for detailed structural elucidation.

Best Practices for Handling and Storage of this compound

To minimize the risk of cis-isomer formation, adhere to the following guidelines:

  • Procurement: Source your TSC from a reputable supplier that provides a certificate of analysis with purity and isomeric identity confirmed by HPLC or NMR.

  • Storage of Solid Compound: Store solid TSC in an airtight, amber container in a freezer (-20°C is recommended) to protect it from light, moisture, and heat.

  • Solution Preparation:

    • Prepare solutions fresh whenever possible.

    • Use high-purity solvents and buffered solutions at a neutral or slightly alkaline pH.

    • If sonication is used to aid dissolution, use a cold water bath to prevent heating.

  • Storage of Solutions:

    • If solutions must be stored, protect them from light by using amber vials or wrapping them in aluminum foil.

    • Store solutions at 2-8°C for short-term use. For longer-term storage, freeze at -20°C or below.

    • Before use, allow frozen solutions to thaw completely and mix thoroughly.

By implementing these troubleshooting guides and best practices, you can ensure the quality and purity of your this compound, leading to more reliable and reproducible research outcomes.

References

Technical Support Center: Optimizing Trans Sodium Crocetinate (TSC) Delivery for Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans sodium crocetinate (TSC). This guide is designed for researchers, scientists, and drug development professionals actively engaged in leveraging TSC for its neuroprotective capabilities. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your experimental outcomes.

Understanding this compound (TSC): A Primer for the Neuroscientist

This compound is the sodium salt of crocetin, a natural carotenoid. Its conversion to a salt dramatically enhances its solubility and stability compared to the parent compound, making it suitable for intravenous administration.[1][2] The primary mechanism of action that makes TSC a compelling candidate for neuroprotection is its unique ability to increase the diffusion of oxygen in aqueous solutions, including blood plasma.[1][3][4][5] It is believed to achieve this by altering the hydrogen bonding of water molecules, effectively creating more efficient pathways for oxygen to travel from red blood cells to tissues.[1][4] This is particularly critical in ischemic conditions like stroke or in the hypoxic microenvironment of brain tumors, where oxygen delivery is severely compromised.[6][7][8]

While its primary role is as an oxygen diffusion-enhancing compound, secondary mechanisms such as antioxidant, anti-inflammatory, and anti-apoptotic effects have also been reported, which may contribute to its overall neuroprotective profile.[2][7][9][10]

Core Mechanism of Action

TSC_Mechanism cluster_blood Blood Vessel cluster_tissue Neural Tissue RBC Red Blood Cell (with O₂) Plasma Plasma TSC TSC TSC->Plasma Primary Mechanism: TSC alters water structure in plasma Neuron Hypoxic Neuron Plasma->Neuron Enhanced O₂ Diffusion Secondary Secondary Effects: - Reduced Inflammation - Decreased Oxidative Stress - Anti-apoptosis Neuron->Secondary Leads to

Caption: Proposed neuroprotective mechanisms of TSC.

Frequently Asked Questions (FAQs)

Q1: What is the difference between crocetin and this compound (TSC)?

TSC is the purified trans isomer sodium salt of crocetin.[11] This formulation provides two critical advantages: 1) Greatly increased water solubility, which is essential for intravenous delivery, and 2) Isolation of the biologically active isomer.[1][2] Studies have shown that the trans isomer is effective at improving oxygen diffusivity, whereas the cis isomer is not and may even negate the effect at certain concentrations.[11][12] Therefore, ensuring you are using the trans isomer is paramount for experimental success.

Q2: How should I prepare TSC for in vivo administration?

TSC should be reconstituted in a sterile, aqueous vehicle. For clinical trials, it has been reconstituted with Sterile Water for Injection (USP).[13] For preclinical research, sterile saline or phosphate-buffered saline (PBS) are commonly used. Always consult your supplier's data sheet for specific instructions. It is recommended to prepare solutions fresh for each experiment to avoid potential degradation or contamination.

Q3: What is a good starting dose for my animal model?

Dosing can be highly dependent on the model and the administration strategy. Published studies provide a good starting point, but optimization is often necessary.

SpeciesNeuroprotection ModelEffective Dose Range (IV)Administration StrategyKey FindingReference
RatIschemic Stroke (3VO)0.023 - 0.229 mg/kgBolusReduced infarct volume by ~60% at 0.092 mg/kg.[4]
RatHemorrhagic Stroke (ICH)Not specified, used 0.092 mg/kgBolusReduced edema and hemorrhagic volume.[4][14]
Obese MouseIschemic Stroke (MCAO)0.14 mg/kg (total dose)Bolus-Infusion-Bolus Significantly reduced infarct volume and improved function.[7][9]
RatParkinson's-like Disease10, 20, 40 mg/kg (IP)Daily InjectionAmeliorated symptoms and reduced oxidative stress.[10]

Expert Insight: Notice the difference in administration for the MCAO model in obese mice.[7][9] A simple two-bolus injection failed to show efficacy, whereas a bolus-infusion-bolus strategy succeeded. This highlights the importance of maintaining adequate plasma concentration of TSC during the critical ischemic period.

Q4: What is the pharmacokinetic profile of TSC?

TSC has a relatively short half-life. In a study with human patients, the mean half-life increased from approximately 0.53 hours at a 0.25 mg/kg dose to 1.07 hours at a 1.5 mg/kg dose.[15] The pharmacokinetics appear to be nonlinear, with clearance decreasing as the dose increases.[15] This short half-life is a critical factor to consider in your experimental design, especially regarding the timing of administration relative to the ischemic insult.

Troubleshooting Guide

Encountering issues in your experiments is a normal part of the research process. This guide addresses common problems researchers face when working with TSC.

Troubleshooting_Workflow start Problem: No/Inconsistent Neuroprotective Effect Observed check_delivery Is your delivery strategy optimal? start->check_delivery check_dose Have you performed a dose-response study? check_delivery->check_dose Yes solution_delivery Solution: Test a bolus-infusion-bolus regimen to maintain plasma levels during the ischemic event. check_delivery->solution_delivery No check_compound Is your compound verified? (trans-isomer, purity) check_dose->check_compound Yes solution_dose Solution: Test a range of doses. Higher doses are not always better. Start with ranges from literature. check_dose->solution_dose No check_model Is your in vitro model appropriate? check_compound->check_model Yes (for in vivo) solution_compound Solution: Check Certificate of Analysis. Only the trans-isomer is active. check_compound->solution_compound No solution_model Solution: TSC's primary mechanism is oxygen diffusion. Use a hypoxia chamber model over simple chemical stressors to test this. check_model->solution_model No (for in vitro) success Problem Resolved check_model->success Yes solution_delivery->success solution_dose->success solution_compound->success solution_model->success

Caption: A decision tree for troubleshooting TSC experiments.

Problem 1: Inconsistent or no neuroprotective effect in an in vivo ischemia model.
  • Probable Cause: Suboptimal drug exposure during the ischemic event. Due to TSC's short half-life, a single bolus injection may be cleared before or during the reperfusion phase, limiting its efficacy.

  • Self-Validating Solution: Implement a bolus-infusion-bolus administration protocol. As demonstrated in a study on obese mice, this strategy ensures sustained plasma concentrations of TSC throughout the ischemic period.[7][9]

    • Administer an initial IV bolus (e.g., 10% of total dose) at the onset of ischemia (e.g., MCAO).

    • Immediately follow with a continuous infusion (e.g., 80% of total dose) for the duration of the occlusion.

    • Administer a final IV bolus (e.g., 10% of total dose) at the start of reperfusion. This protocol directly tests the hypothesis that sustained exposure is key and can be compared against a single or double bolus injection group.

Problem 2: High variability between animals in the same treatment group.
  • Probable Cause: Issues with compound integrity or formulation. The efficacy of TSC is strictly dependent on it being the trans isomer.[12] Contamination with the cis isomer or degradation of the compound can lead to inconsistent results.

  • Self-Validating Solution:

    • Verify Compound Source: Always obtain TSC from a reputable supplier and review the Certificate of Analysis to confirm high purity and isomeric identity.

    • Fresh Preparation: Prepare the TSC solution immediately before each experiment. Do not store reconstituted solutions for extended periods unless stability data from the manufacturer supports it.

    • Solubility Check: Ensure the TSC is fully dissolved before administration. Any particulate matter indicates a solubility issue, which could lead to inaccurate dosing.

Problem 3: Difficulty replicating neuroprotective effects in an in vitro model.
  • Probable Cause: The experimental model does not replicate the mechanism of action. Standard in vitro neuroprotection assays often use chemical inducers of oxidative stress (e.g., H₂O₂) or excitotoxicity (e.g., glutamate) in normoxic conditions.[16][17] TSC's primary mechanism is to enhance oxygen diffusion, a phenomenon that is not relevant in these models. Its direct antioxidant effects may only be apparent at much higher concentrations.[3][5]

  • Self-Validating Solution:

    • Implement a Hypoxia Model: To assess the primary mechanism of TSC, use an in vitro model of hypoxia. This can be achieved by culturing neuronal cells (e.g., SH-SY5Y, primary neurons) in a hypoxic chamber (e.g., 1-3% O₂) to simulate ischemic conditions.[18]

    • Experimental Design: Pre-treat cells with TSC, then expose them to hypoxia, and assess cell viability (e.g., MTT or LDH assay) and markers of oxidative stress upon "re-oxygenation."[17] This design directly evaluates TSC's ability to protect cells under oxygen-deprived conditions.

Key Experimental Protocols

These protocols are provided as a starting point. Adaptation for your specific model and experimental question is encouraged.

Protocol 1: In Vivo Bolus-Infusion-Bolus Administration for a Mouse MCAO Model

This protocol is adapted from the successful methodology described by Zuo et al.[7][9]

Protocol_Workflow start Start (t=0 min) mcao Induce MCAO start->mcao t=0 bolus1 IV Bolus 1 (e.g., 0.014 mg/kg) mcao->bolus1 t=10 min infusion Continuous Infusion (e.g., 0.112 mg/kg over 90 min) bolus1->infusion reperfusion Reperfusion (t=90 min) infusion->reperfusion bolus2 IV Bolus 2 (e.g., 0.014 mg/kg) reperfusion->bolus2 endpoint Assess Outcome (24-72h post-MCAO) bolus2->endpoint

Caption: Timeline for the bolus-infusion-bolus protocol.

  • Animal Model: CD-1 male mice subjected to 90-minute middle cerebral artery occlusion (MCAO).

  • TSC Preparation: Reconstitute TSC in sterile saline to a final concentration that allows for accurate administration based on the animal's weight. For a total dose of 0.14 mg/kg, prepare a stock solution for infusion and separate solutions for boluses.

  • Induction of Ischemia: Induce MCAO according to your established surgical protocol.

  • First Bolus (t=10 min post-MCAO): Ten minutes after the onset of MCAO, administer the first IV bolus of TSC (e.g., 0.014 mg/kg) via the tail vein.

  • Continuous Infusion: Immediately following the first bolus, begin a continuous infusion of TSC (e.g., 0.112 mg/kg) for the remaining duration of the occlusion (e.g., 80 minutes). A syringe pump is required for this step.

  • Reperfusion & Second Bolus (t=90 min post-MCAO): At the 90-minute mark, initiate reperfusion by withdrawing the filament. Immediately administer the second IV bolus of TSC (e.g., 0.014 mg/kg).

  • Outcome Assessment: Evaluate neurological function at 24, 48, and 72 hours. At the final time point, harvest brain tissue to measure infarct volume, brain edema, and biochemical markers (e.g., MMP-9, inflammatory cytokines).[7][9]

Protocol 2: In Vitro Neuroprotection Assay Against Hypoxia/Re-oxygenation
  • Cell Culture: Culture a suitable neuronal cell line, such as SH-SY5Y cells, in standard conditions (e.g., DMEM with 10% FBS) until they reach ~80% confluency in a 96-well plate.[17]

  • TSC Pre-treatment: Prepare various concentrations of TSC in a culture medium. Replace the existing medium with the TSC-containing medium and incubate for a pre-determined time (e.g., 2 hours). Include a vehicle-only control group.

  • Induce Hypoxia: Place the cell culture plate into a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for a duration known to cause significant cell death in your model (e.g., 12-24 hours).

  • Re-oxygenation: Remove the plate from the hypoxic chamber and return it to a normoxic incubator (21% O₂) for a period of re-oxygenation (e.g., 12-24 hours). This step simulates reperfusion injury.

  • Assess Cell Viability:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or another suitable solvent. Read the absorbance at ~570 nm. Express viability as a percentage of the normoxic, vehicle-treated control.[17]

    • LDH Assay: Collect the cell culture supernatant to measure lactate dehydrogenase (LDH) release, an indicator of cell membrane damage. Use a commercially available kit and follow the manufacturer's instructions.[17]

  • Data Analysis: Compare the viability of cells treated with TSC to the vehicle-treated hypoxic group. A significant increase in viability indicates a neuroprotective effect.

References

Technical Support Center: Trans Sodium Crocetinate (TSC) Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing trans sodium crocetinate (TSC) in preclinical experimental models. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address specific issues you may encounter during your in-vivo experiments. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your research decisions.

Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of TSC observed in preclinical animal models?

Based on available research, this compound is generally considered to be well-tolerated in animal models, even at high doses[1][2]. Multiple studies across various models, including those for hemorrhagic shock, ischemia, and as a radiosensitizer for brain tumors, have reported a favorable safety profile with no major toxicity[3][4][5]. This is consistent with the safety profile of its parent compound, crocetin, and related carotenoids derived from saffron, which also exhibit low toxicity in experimental settings[3][6].

While comprehensive, publicly published toxicology reports are limited, the consensus from existing literature is that TSC does not produce significant adverse effects at therapeutically relevant concentrations[7][5].

Q2: Are there any specific, dose-limiting toxicities or target organ effects identified for TSC in animals?

The available literature on TSC specifically does not pinpoint consistent dose-limiting toxicities or specific target organ effects in preclinical models. It is frequently cited as being safe and well-tolerated[7][2][8].

However, it is prudent to consider findings from related compounds. For instance, a sub-acute toxicity study on crocin, a related water-soluble carotenoid from which crocetin is derived, found that a high dose of 180 mg/kg administered intraperitoneally to rats for 21 days resulted in an increase in platelet and creatinine levels[9]. While this was not observed with TSC, it suggests that renal function and hematological parameters are important endpoints to monitor in any comprehensive preclinical toxicology study of carotenoid-derived compounds.

Conversely, several studies have demonstrated a protective effect of TSC on organs. For example, TSC has shown nephroprotective effects against drug-induced kidney injury (cisplatin, contrast media) in rats, suggesting it is not inherently toxic to the kidneys at therapeutic doses[7][10].

Q3: We are observing mild, transient irritation at the intravenous (IV) injection site in our rodent model. Is this a known effect?

While not extensively documented in preclinical literature, reports from human clinical trials may offer insight. In a Phase I study, mild to moderate burning or a "hot feeling" at the injection site was reported as a possible side effect of TSC administration[11].

Causality & Troubleshooting:

  • Compound Properties: TSC is a yellow-orange colored sodium salt[7][11]. The physical and chemical properties of the formulation (e.g., pH, concentration, osmolality) could contribute to transient local irritation.

  • Administration Technique: The speed of the bolus injection or the gauge of the needle can influence local tissue response.

  • Troubleshooting Steps:

    • Ensure the TSC solution is fully dissolved and at an appropriate physiological pH before injection.

    • Consider slowing the rate of infusion for IV administration.

    • Ensure proper catheter placement and patency to avoid extravasation.

    • Document the incidence, duration, and severity of the irritation and compare it against the vehicle control group. If the effect is minimal and resolves quickly without signs of necrosis or significant inflammation, it may not be a toxicologically significant finding.

Q4: Our study involves high-dose, long-term administration of TSC. What specific monitoring protocols are recommended?

For any long-term or high-dose preclinical study, a comprehensive safety monitoring plan is essential. Based on the known biology of TSC and related compounds, the following protocol is recommended as a self-validating system.

Protocol: Comprehensive Safety Monitoring in Preclinical TSC Studies

Objective: To proactively monitor for potential adverse effects during sub-chronic or chronic administration of TSC in an animal model (e.g., rat, mouse).

Methodology:

  • Baseline Data Collection (Day -7 to -1):

    • Record baseline body weights, food and water consumption for all animals.

    • Collect baseline blood samples for hematology and serum biochemistry.

    • Perform daily clinical observations (e.g., posture, activity, grooming, coat condition).

  • Dosing and Clinical Observation (Day 0 onwards):

    • Administer TSC or vehicle control as per the study design.

    • Conduct and record clinical observations at least twice daily, paying special attention to the period immediately following administration.

    • Record body weights at least twice weekly.

  • Interim Monitoring (e.g., Weekly or Bi-weekly):

    • Collect blood samples from a satellite group of animals (if applicable) or via a minimally stressful method (e.g., saphenous vein).

    • Key Hematology Parameters: Complete Blood Count (CBC) with differential, with a specific focus on platelet counts[9].

    • Key Serum Biochemistry Parameters:

      • Renal Function: Blood Urea Nitrogen (BUN), Creatinine[10].

      • Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP).

      • General Health: Glucose, Total Protein, Albumin.

  • Terminal Procedures (End of Study):

    • Collect a final blood sample for hematology and biochemistry.

    • Perform a complete necropsy, including the weighing of major organs (liver, kidneys, spleen, heart, brain).

    • Collect tissues for histopathological examination. Pay close attention to the kidneys and liver, as well as the injection site if applicable.

Data Summary & Visualization
Table 1: Summary of Preclinical Safety Findings for this compound and Related Compounds
FindingCompoundSpeciesDose/RouteObservationReference
General Safety This compound (TSC)Various Animal ModelsHigh LevelsWell-tolerated, no major toxicity reported.[1][2]
Renal & Hematology CrocinRat180 mg/kg (IP)Increased platelet and creatinine levels after 21 days.
Injection Site This compound (TSC)HumanN/A (IV)Mild to moderate burning or "hot feeling" reported.[11]
Pharmacokinetics This compound (TSC)Human0.5 - 2.5 mg/kg (IV)Decreasing drug clearance with increasing doses.[8]
Organ Protection This compound (TSC)Rat10-40 mg/kg (IP)Showed nephroprotective effects against other toxins.[7][10]
Troubleshooting Guides & Diagrams
Troubleshooting an Unexpected In-Vivo Adverse Event

If an unexpected adverse event (e.g., lethargy, weight loss, mortality) is observed in a TSC-treated group, it is critical to systematically determine causality. The following workflow provides a logical path for investigation.

troubleshooting_workflow start Unexpected Adverse Event (AE) Observed in TSC Group q1 Is the AE also present in the Vehicle Control group? start->q1 path_yes Yes q1->path_yes path_no No q1->path_no cause_vehicle Root Cause Likely Related to: - Vehicle Formulation - Experimental Procedure - Animal Husbandry/Health path_yes->cause_vehicle q2 Is the AE dose-dependent? path_no->q2 action1 Action: Review Dosing Records, Formulation Logs, and Animal Health Reports cause_vehicle->action1 path2_yes Yes q2->path2_yes path2_no No q2->path2_no cause_tsc AE is Likely Related to TSC (Pharmacological or Toxicological Effect) path2_yes->cause_tsc cause_other AE may be sporadic or related to: - Dosing Error - Idiosyncratic Reaction - Underlying Health Issue path2_no->cause_other action2 Action: Proceed with Detailed Analysis - Conduct interim blood analysis - Perform necropsy on affected animals - Histopathology of key organs cause_tsc->action2 cause_other->action1

Caption: Workflow for troubleshooting adverse events in preclinical studies.

Conceptual Diagram: TSC's Mechanism and Favorable Safety Profile

TSC's primary mechanism of action is physical, not pharmacological in the traditional sense of receptor binding. It is proposed to alter the hydrogen bonding of water in plasma, which enhances the diffusion of oxygen from erythrocytes to tissues[7][2]. This unique mechanism helps explain its low incidence of off-target effects.

mechanism_safety tsc This compound (TSC) Administered plasma Alters Water Structure in Blood Plasma tsc->plasma Physical Interaction receptor No Specific Receptor Binding or Enzyme Inhibition tsc->receptor Lack of Interaction o2 Increases O2 Diffusion Coefficient plasma->o2 tissue Enhanced O2 Delivery to Hypoxic Tissues o2->tissue Therapeutic Effect safety High Safety Profile Low Incidence of Off-Target Side Effects receptor->safety Leads to

Caption: Relationship between TSC's physical mechanism and low toxicity.

References

Technical Support Center: Preparation and Handling of Trans Sodium Crocetinate (TSC) Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans sodium crocetinate (TSC). This document provides researchers, scientists, and drug development professionals with comprehensive, field-tested guidance on the preparation, storage, and troubleshooting of TSC stock solutions. Ensuring the stability and integrity of your TSC solutions is paramount for achieving reproducible and reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of TSC.

Q1: What is this compound (TSC) and why is its stability so critical?

A1: this compound is the sodium salt of crocetin, a natural carotenoid.[1] Its structure features a long chain of conjugated double bonds, which is characteristic of carotenoids.[2] This trans configuration is crucial for its biological activity, which includes enhancing oxygen diffusion in hypoxic tissues.[1][3] However, this same chemical structure makes TSC highly susceptible to degradation via two primary pathways:

  • Cis-Trans Isomerization: Exposure to energy, particularly light, can cause the stable trans isomer to convert to the less active cis isomer.[4][5] This isomerization alters the molecule's shape and reduces its therapeutic efficacy.[3]

  • Oxidation: The conjugated double-bond system is prone to oxidation, which can cleave the molecule, leading to a loss of its characteristic orange-red color (bleaching) and a complete loss of biological function.[4]

Therefore, maintaining the trans isomeric form and preventing oxidation through proper preparation and storage are essential for experimental validity.

Q2: What is the recommended primary solvent for preparing TSC stock solutions?

A2: The recommended solvent for TSC is sterile, purified water (e.g., Water for Injection, USP or HPLC-grade water). TSC is the sodium salt of a dicarboxylic acid, which makes it water-soluble.[2][6] While some sources mention solubility in DMSO, aqueous solutions are generally preferred for cell culture and in vivo studies to avoid solvent-induced artifacts.[7] A patent for TSC formulation specifies its high solubility in slightly alkaline aqueous solutions.[3]

Q3: What is the optimal pH for a stable TSC solution?

A3: TSC solutions are most stable in a slightly alkaline pH range, ideally between pH 7.0 and 8.5 .[3] Acidic conditions (pH < 6.5) should be strictly avoided as they can cause the salt to convert to the less soluble free acid form (crocetin), leading to precipitation.[7] Using a buffered solution, such as Phosphate-Buffered Saline (PBS) at pH 7.4, is highly recommended over unbuffered water to maintain pH stability, especially during storage or after addition to acidic cell culture media.

Q4: How does light exposure affect TSC solutions?

A4: Light, particularly in the UV and blue spectrum, provides the energy to induce trans-to-cis isomerization, which is a primary pathway of degradation.[4][8] This process can significantly reduce the potency of the solution. Therefore, all steps of preparation, storage, and handling must be performed under amber or red light conditions, or in light-protected (e.g., foil-wrapped) containers.[9]

Q5: What are the definitive storage conditions for TSC stock solutions?

A5: To maximize shelf-life, prepared TSC stock solutions should be:

  • Aliquoted: Dispense the stock into single-use volumes to avoid repeated freeze-thaw cycles.[10]

  • Stored Frozen: Store aliquots at -20°C or -80°C for long-term stability.[10][11]

  • Protected from Light: Use amber vials or wrap clear vials in aluminum foil.[11]

Under these conditions, a properly prepared stock solution can be stable for several months. A stability study of a formulated TSC drug product showed good stability at 5°C for at least 6 months.[12]

Section 2: Detailed Protocol for Preparation of a Standard TSC Stock Solution

This section provides a step-by-step methodology for preparing a sterile, stable 10 mg/mL (or ~27 mM) TSC stock solution.

Materials:
  • This compound powder (ensure high purity, ≥98%)

  • Sterile, RNase/DNase-free Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, amber or foil-wrapped 15 mL conical tube

  • Sterile, single-use amber microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, for sterilization)

Step-by-Step Methodology:
  • Pre-Warm the Solvent: Warm the sterile PBS (pH 7.4) to room temperature (~25°C) to aid dissolution.

  • Weigh TSC: In a controlled environment with minimal light exposure, accurately weigh the desired amount of TSC powder. For a 10 mg/mL solution in 10 mL, weigh 100 mg.

  • Dissolution: Transfer the weighed TSC powder into the 15 mL conical tube. Add the sterile PBS to the final desired volume (e.g., 10 mL).

  • Mix Thoroughly: Cap the tube securely and vortex at medium speed for 1-2 minutes, or until all powder is completely dissolved. The solution should be a clear, vibrant orange-red color with no visible particulates.

  • Sterilization (Optional): If the final application requires absolute sterility (e.g., for cell culture or in vivo injection), the solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube. Ensure the filter material is compatible with aqueous solutions (e.g., PES or PVDF).

  • Aliquot for Storage: Immediately dispense the final stock solution into single-use amber microcentrifuge tubes. This minimizes light exposure and prevents degradation from repeated freeze-thaw cycles.

  • Store Properly: Label the aliquots clearly with the compound name, concentration, and preparation date. Immediately transfer them to a -20°C or -80°C freezer for long-term storage.

Workflow Diagram

TSC_Preparation_Workflow cluster_prep Preparation (Low Light) cluster_processing Final Processing cluster_storage Storage weigh 1. Weigh TSC Powder dissolve 2. Dissolve in pre-warmed sterile PBS (pH 7.4) weigh->dissolve mix 3. Vortex until fully dissolved dissolve->mix filter 4. Sterile Filter (0.22 µm) (Optional) mix->filter aliquot 5. Aliquot into single-use amber vials filter->aliquot store 6. Store at -20°C or -80°C Protected from light aliquot->store

Caption: Workflow for preparing a stable TSC stock solution.

Section 3: Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation or use of TSC solutions.

Problem Observed Potential Cause(s) Recommended Solution(s)
Immediate Precipitation or Cloudiness Upon Dissolution 1. Incorrect Solvent/pH: Using unbuffered water or an acidic solvent.[3][7] 2. Low-Quality Water: Presence of divalent cations (Ca²⁺, Mg²⁺) that can form insoluble salts.1. Verify Solvent pH: Ensure you are using a buffered solution with a pH between 7.0 and 8.5, like PBS at pH 7.4. 2. Use High-Purity Water: Use HPLC-grade water or Water for Injection to prepare your buffer.
Precipitate Forms After Adding to Cell Culture Media 1. Solvent Shock: Rapid dilution of a highly concentrated stock into the aqueous media.[13] 2. Media pH: The final pH of the medium after adding the TSC solution may have dropped below the stable range. 3. Interaction with Media Components: High concentrations of calcium or other components in the media.1. Pre-warm Media: Ensure the cell culture medium is at 37°C before adding the TSC stock. 2. Dilute Slowly: Add the TSC stock solution dropwise to the media while gently swirling. 3. Test Solubility: Perform a solubility test in your specific medium to find the maximum stable concentration.
Solution Color Fades (Orange-Red to Yellow/Colorless) 1. Light Exposure: Significant exposure to ambient or UV light has caused isomerization and/or oxidative degradation.[4][9] 2. Oxidation: Exposure to air (oxygen) over extended periods, especially at room temperature.[4]1. Discard and Remake: A significant color change indicates degradation. The solution is no longer reliable. 2. Strict Light Protection: Prepare a fresh stock solution, ensuring all containers are opaque or amber and wrapped in foil. Work quickly and under subdued lighting. 3. Minimize Headspace: When aliquoting, leave minimal air in the vials to reduce oxygen exposure.
Inconsistent Experimental Results 1. Degraded Stock: Use of a stock solution that has undergone freeze-thaw cycles or was stored improperly. 2. Isomerization: The active trans-TSC has converted to the inactive cis-TSC.[3][5]1. Use Fresh Aliquots: Always thaw a new, single-use aliquot for each experiment. Never refreeze a thawed aliquot. 2. Perform QC Check: If possible, check the absorbance spectrum of a diluted sample. The trans isomer has a characteristic peak around 424-440 nm.[8][9] A shift in this peak or the appearance of a "cis-peak" around 320 nm indicates isomerization.[5][8]

Factors Leading to TSC Degradation

TSC_Degradation tsc Stable trans-Sodium Crocetinate (TSC) (Vibrant Orange-Red) light Light Exposure (UV, Blue Light) acid Acidic pH (< 6.5) oxygen Oxygen / Oxidizing Agents temp High Temperature / Freeze-Thaw Cycles degraded Degraded Products (cis-isomers, oxidized fragments) (Yellow/Colorless, Inactive) light->degraded Isomerization light->degraded acid->degraded Precipitation acid->degraded oxygen->degraded Oxidation oxygen->degraded temp->degraded Instability temp->degraded

Caption: Key environmental factors that cause the degradation of TSC.

Section 4: Quality Control (QC) Parameters

To ensure the integrity of your stock solution, perform these simple QC checks.

Parameter Specification Method Frequency
Appearance Clear, vibrant orange-red solutionVisual InspectionEvery time an aliquot is thawed
Particulates No visible particulates or crystalsVisual Inspection (against a light and dark background)Every time an aliquot is thawed
pH 7.0 - 8.5pH meter (on a test aliquot)Upon preparation of a new batch
UV-Vis Spectrum (Optional) Absorbance maximum (λmax) at ~424-440 nmSpectrophotometer scan (diluted sample)Upon preparation and for troubleshooting

References

Technical Support Center: Investigating the Drug Interaction Potential of Trans Sodium Crocetinate (TSC)

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

Welcome to the technical support center for trans sodium crocetinate (TSC). This guide is designed for researchers, scientists, and drug development professionals who are investigating the pharmacokinetic profile and drug-drug interaction (DDI) potential of this novel oxygen diffusion-enhancing compound. As a synthetic carotenoid salt, TSC presents a unique profile.[1][2] Its primary mechanism of action is physical-chemical, enhancing oxygen diffusivity in plasma, which differs from the typical receptor-mediated or biochemical pathways of most pharmaceuticals.[3][4] This distinction necessitates a thorough and nuanced approach to evaluating its DDI potential.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental design and data interpretation. We will delve into the known metabolic pathways of its parent compound, crocetin, and provide actionable protocols for evaluating TSC's potential as both a victim and a perpetrator of drug interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound (TSC)?

A1: Direct metabolic studies on this compound (TSC) are limited. However, TSC is the sodium salt of crocetin, and its metabolic fate is expected to be similar to that of crocetin once dissociated.[1][5] Crocetin is the aglycone of crocins, which are naturally occurring carotenoid esters found in saffron.[6]

  • Role of Intestinal Microbiota: Orally administered crocins are primarily metabolized into crocetin by intestinal microbiota.[7] This deglycosylation step is critical for absorption.

  • Systemic Metabolism: Once absorbed, crocetin is the primary circulating metabolite. While direct oxidative metabolism by cytochrome P450 (CYP) enzymes has not been fully elucidated, crocetin does undergo Phase II metabolism.

  • Glucuronidation: In the liver and intestines, crocetin is conjugated with glucuronic acid to form mono- and di-glucuronide conjugates, which are then excreted.

It is crucial to note that TSC is often administered intravenously in clinical settings, bypassing the initial intestinal metabolism.[1] In this case, systemic metabolism, including potential glucuronidation, would be the primary pathway.

Q2: Does TSC have the potential to be a "perpetrator" of drug interactions by inhibiting CYP enzymes?

A2: While direct studies on TSC are not yet published, in vitro studies on its parent compound, crocetin , have demonstrated inhibitory effects on major drug-metabolizing CYP enzymes. One key study using human liver microsomes (HLMs) found that crocetin significantly inhibits the activity of CYP3A4, CYP2C9, and CYP2E1 in a dose-dependent manner.[8]

The inhibition characteristics are summarized in the table below:

CYP IsoformInhibition TypeIC50 (µM)Ki (µM)Time-Dependent Inhibition
CYP3A4 Non-competitive18.049.89Yes
CYP2C9 Competitive12.716.13No
CYP2E1 Competitive8.534.22No

Table 1: In Vitro Inhibition of Human CYP450 Isoforms by Crocetin.[8]

Expert Insight: The time-dependent inhibition of CYP3A4 by crocetin is a critical finding, suggesting a potential for mechanism-based inactivation. This warrants further investigation for TSC, as it could lead to more significant and prolonged drug interactions than reversible inhibition. Given these findings for crocetin, it is reasonable to hypothesize that TSC could also inhibit these enzymes. We strongly recommend performing direct in vitro CYP inhibition assays with TSC.

Q3: Is there evidence that TSC could be a "victim" of drug interactions involving drug transporters like P-glycoprotein (P-gp)?

A3: Yes, there is in vitro evidence suggesting that the active moiety of TSC, trans-crocetin, is a substrate for the P-glycoprotein (P-gp/ABCB1) efflux pump.[7]

  • Caco-2 Permeability Assay: A study using Caco-2 cell monolayers, a standard model for intestinal permeability, demonstrated that trans-crocetin is actively transported by P-gp.[7]

This finding implies that the intestinal absorption and potentially the distribution of crocetin (and by extension, orally administered TSC) across biological barriers like the blood-brain barrier could be influenced by co-administered drugs that are P-gp inhibitors or inducers.

  • P-gp Inhibitors (e.g., verapamil, cyclosporine A): Co-administration could increase the systemic exposure of crocetin.

  • P-gp Inducers (e.g., rifampicin, St. John's Wort): Co-administration could decrease the systemic exposure of crocetin.

Q4: What is the potential for TSC to interact with Phase II metabolizing enzymes like UGTs?

A4: As mentioned in A1, crocetin undergoes glucuronidation. This indicates that TSC has the potential to be a substrate for UDP-glucuronosyltransferase (UGT) enzymes. The specific UGT isoforms involved have not been fully characterized.

  • Victim Potential: If TSC is a substrate for a specific UGT isoform, its clearance could be affected by drugs that inhibit or induce that isoform.

  • Perpetrator Potential: It is also possible that TSC could inhibit UGT enzymes, affecting the clearance of other co-administered drugs that are UGT substrates.

Currently, there is a lack of published data on TSC's inhibitory potential against UGT isoforms. This represents a key data gap that should be addressed experimentally.

Experimental Protocols & Troubleshooting Guides

Protocol 1: Assessing TSC's In Vitro CYP450 Inhibition Potential

This protocol outlines a standard high-throughput screening method to determine the IC50 values of TSC against major human CYP isoforms.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_TSC Prepare serial dilutions of TSC in solvent Incubate Pre-incubate TSC with HLM (for time-dependent inhibition assessment) Prep_TSC->Incubate Prep_HLM Prepare Human Liver Microsomes (HLM) suspension Prep_HLM->Incubate Prep_Sub Prepare CYP probe substrate cocktail Add_Sub Add substrate cocktail to initiate reaction Prep_Sub->Add_Sub Incubate->Add_Sub Add_NADPH Add NADPH to start the metabolic reaction (Incubate at 37°C) Add_Sub->Add_NADPH Quench Stop reaction with cold acetonitrile containing internal standard Add_NADPH->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS to quantify metabolite formation Centrifuge->LCMS Data Calculate % inhibition and determine IC50 values LCMS->Data Pgp_Substrate_Workflow cluster_setup Cell Culture & Setup cluster_transport Transport Experiment cluster_analysis Analysis & Calculation Seed_Cells Seed Caco-2 or MDCK-MDR1 cells on Transwell® inserts Culture_Cells Culture for ~21 days until monolayer is formed Seed_Cells->Culture_Cells Verify_Monolayer Verify monolayer integrity (TEER measurement) Culture_Cells->Verify_Monolayer Prep_Dosing Prepare dosing solutions of TSC (+/- a known P-gp inhibitor, e.g., verapamil) Verify_Monolayer->Prep_Dosing Dose_AP Add TSC to Apical (A) side, sample from Basolateral (B) side (A -> B transport) Prep_Dosing->Dose_AP Dose_BL Add TSC to Basolateral (B) side, sample from Apical (A) side (B -> A transport) Prep_Dosing->Dose_BL Quantify Quantify TSC concentration in samples at different time points by LC-MS/MS Dose_AP->Quantify Dose_BL->Quantify Calculate_Papp Calculate apparent permeability (Papp) for both directions Quantify->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) ER = Papp (B->A) / Papp (A->B) Calculate_Papp->Calculate_ER Interpret Interpret Results: ER > 2 suggests active efflux Calculate_ER->Interpret

References

Technical Support Center: Enhancing Trans Sodium Crocetinate (TSC) Solubility with Cyclodextrins

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for the use of cyclodextrins to enhance trans sodium crocetinate solubility.

Welcome to the technical resource hub for researchers, scientists, and formulation experts working on the solubility enhancement of this compound (TSC) using cyclodextrins (CDs). This guide is structured in a question-and-answer format to directly address common challenges and provide both the "how" and the "why" for key experimental procedures.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Question: What is this compound (TSC) and why is its aqueous solubility a critical issue?

Answer: this compound (TSC) is the sodium salt of trans-crocetin, a natural carotenoid found in saffron.[1] It is a first-in-class oxygen diffusion-enhancing compound being investigated for various ischemic conditions, including stroke, hemorrhagic shock, and as a radiosensitizer in cancer therapy.[2] The core challenge with its parent compound, crocetin, is its very poor solubility in water, which severely limits its clinical application and formulation development.[2][3] While converting it to the sodium salt (TSC) improves solubility, achieving the high concentrations needed for certain therapeutic applications and ensuring stability in formulations remains a significant hurdle, making further solubility enhancement a key objective.[1][4]

Question: What are cyclodextrins and what is the mechanism behind their solubility enhancement?

Answer: Cyclodextrins (CDs) are a family of cyclic oligosaccharides produced from starch.[5] They have a unique molecular structure resembling a truncated cone, which features a hydrophilic (water-loving) exterior surface and a lipophilic (fat-loving) central cavity.[6][7][8] This dual characteristic allows them to encapsulate poorly water-soluble "guest" molecules, like TSC, within their central cavity.

The mechanism of solubility enhancement is based on the formation of a non-covalent "inclusion complex."[9] The hydrophobic portion of the TSC molecule is shielded from the surrounding aqueous environment by the CD's lipophilic cavity. The resulting complex presents the hydrophilic exterior of the cyclodextrin to the water, effectively making the insoluble guest molecule water-soluble.[5][8] No covalent bonds are broken or formed in this process.[9]

Question: Which cyclodextrins are most commonly used, and how do I choose one for TSC?

Answer: The most common native cyclodextrins are α-cyclodextrin (6 glucose units), β-cyclodextrin (7 units), and γ-cyclodextrin (8 units).[5] However, their derivatives are often preferred in pharmaceutical applications due to their significantly higher aqueous solubility and improved safety profiles.[10][11] Key derivatives include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility, low toxicity, and approval for parenteral use.[10][12][13][14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubility and a strong ability to complex with weakly basic drugs. It is also used in numerous FDA-approved intravenous formulations.[12][15][16]

The choice of cyclodextrin depends primarily on the size and shape of the guest molecule. The guest must fit snugly within the CD cavity to form a stable complex.[17] For TSC, a linear dicarboxylic acid, β-cyclodextrin and its derivatives are often the most suitable starting point due to the cavity size. The best way to select the optimal cyclodextrin is to perform a Phase Solubility Study .

Part 2: Experimental Design & Protocols

Question: How do I design and perform a phase solubility study to select the best cyclodextrin for TSC?

Answer: A phase solubility study, as pioneered by Higuchi and Connors, is the foundational experiment to determine the suitability of a cyclodextrin for a specific drug.[18][19] It quantifies the increase in the apparent solubility of the drug as a function of increasing cyclodextrin concentration. This allows you to determine the stoichiometry of the complex (e.g., 1:1) and its apparent stability constant (Kc), which indicates the strength of the interaction.[19][20]

  • Preparation of CD Solutions: Prepare a series of aqueous solutions of each cyclodextrin to be tested (e.g., HP-β-CD, SBE-β-CD) at varying concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in your desired buffer system (e.g., phosphate buffer, pH 6.8).[21]

  • Addition of Excess TSC: Add an excess amount of TSC powder to a fixed volume of each cyclodextrin solution in separate vials. The key is to ensure that solid TSC remains undissolved at equilibrium, indicating saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined time (typically 24-72 hours) until equilibrium is reached.[19]

  • Sample Collection & Preparation: After equilibration, allow the samples to stand to let the undissolved TSC settle. Carefully withdraw an aliquot from the clear supernatant and filter it through a membrane filter (e.g., 0.45 µm) to remove any solid particles.

  • Quantification: Dilute the filtered samples appropriately and determine the concentration of dissolved TSC using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[22]

  • Data Analysis: Plot the concentration of dissolved TSC (y-axis) against the concentration of the cyclodextrin (x-axis).

The resulting plot is a phase-solubility diagram.

  • AL-type Diagram: A linear increase in drug solubility with CD concentration. This is the most common and desirable type, indicating the formation of a soluble 1:1 complex.[21][23]

  • B-type Diagram: Indicates the formation of complexes with limited solubility that may precipitate at higher CD concentrations.[23]

From an AL-type diagram, you can calculate the stability constant (Kc) using the following equation[20]:

Kc = slope / (S0 * (1 - slope))

Where S0 is the intrinsic solubility of TSC (the y-intercept). A higher Kc value indicates a more stable complex.

Cyclodextrin TypeDiagram TypeIntrinsic Solubility (S0) (mg/mL)Stability Constant (Kc) (M-1)Complexation Efficiency (CE)
HP-β-CDAL[Sample Data][Sample Data][Sample Data]
SBE-β-CDAL[Sample Data][Sample Data][Sample Data]
γ-CDAL[Sample Data][Sample Data][Sample Data]
β-CDBs[Sample Data][Not Applicable][Not Applicable]

Complexation Efficiency (CE) = S0 * Kc

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep_cd Prepare CD Solutions (0-12 mM) prep_tsc Add Excess TSC to each vial prep_cd->prep_tsc equil Agitate at Constant Temp (24-72 hours) prep_tsc->equil sample Filter Supernatant (0.45 µm filter) equil->sample quantify Quantify TSC Conc. (UV-Vis or HPLC) sample->quantify plot Plot [TSC] vs [CD] quantify->plot calc Calculate Kc & CE plot->calc interpret Decision Point calc->interpret Select Optimal CD

Workflow for a Phase Solubility Study.

Question: Once I've selected a cyclodextrin, what is the best way to prepare a solid TSC-CD inclusion complex?

Answer: Preparing a solid-state complex is crucial for creating a stable, easy-to-handle powder for downstream formulation. While several methods exist (kneading, co-precipitation), freeze-drying (lyophilization) is often the most effective technique. It excels at producing amorphous complexes, which generally have superior solubility and dissolution rates compared to their crystalline counterparts.[17][24]

  • Dissolution: Dissolve the selected cyclodextrin and TSC in water at the desired molar ratio (typically 1:1, as determined from the phase solubility study). Use gentle heating or stirring to ensure complete dissolution.

  • Rapid Freezing: Rapidly freeze the aqueous solution. This can be achieved by immersing the flask in liquid nitrogen or placing it in a -80°C freezer until completely solid. Fast freezing helps ensure a more amorphous final product.

  • Lyophilization: Place the frozen sample on a lyophilizer. Run the process under a high vacuum for 48-72 hours, or until all the solvent (ice) has sublimated, leaving a dry, fluffy powder.

  • Collection & Storage: Collect the resulting powder, which is the TSC-cyclodextrin inclusion complex. Store it in a desiccator to protect it from moisture.

Part 3: Characterization of the Inclusion Complex

Question: How can I be certain that I have formed a true inclusion complex and not just a physical mixture?

Answer: This is a critical question. True inclusion complex formation involves the insertion of the guest (TSC) into the host (CD) cavity, resulting in distinct physicochemical changes. A simple physical mixture will not exhibit these changes. Therefore, you must use a combination of analytical techniques to provide compelling evidence of complexation. No single technique is definitive.[7][17][25]

  • Question: How does Differential Scanning Calorimetry (DSC) confirm complexation?

    • Answer: DSC measures heat flow into or out of a sample as it is heated. A pure crystalline drug like TSC will show a sharp endothermic peak corresponding to its melting point. In a true inclusion complex, the TSC molecule is molecularly dispersed within the CD cavity and is no longer in its crystalline lattice. As a result, its characteristic melting peak will either disappear completely or shift to a different temperature, providing strong evidence of complexation.[7][25]

  • Question: What should I look for in a Powder X-Ray Diffraction (PXRD) pattern?

    • Answer: PXRD analyzes the solid-state nature of a material. Crystalline materials produce a unique pattern of sharp, intense diffraction peaks. Amorphous materials produce a diffuse "halo" pattern. The PXRD pattern of a physical mixture will simply be a superposition of the patterns of the two crystalline components. However, for a successfully formed amorphous inclusion complex (especially one made by freeze-drying), the sharp peaks corresponding to crystalline TSC will be absent, and the pattern will be characteristic of an amorphous solid.[3][7]

  • Question: How is Fourier-Transform Infrared (FTIR) Spectroscopy used?

    • Answer: FTIR detects the vibrational frequencies of chemical bonds within a molecule. When TSC is encapsulated within the hydrophobic CD cavity, the environment around its functional groups changes. This can cause shifts, broadening, or changes in the intensity of its characteristic absorption bands (e.g., the C=O and C=C stretching vibrations).[3] These spectral changes, absent in a physical mixture, indicate interaction at the molecular level.[7]

G cluster_techniques Characterization Techniques start Is Complex Formation Confirmed? dsc DSC: Disappearance of TSC Melting Peak start->dsc pxrd PXRD: Loss of TSC Crystallinity Peaks start->pxrd ftir FTIR: Shifting/Broadening of TSC Bands start->ftir nmr NMR: Chemical Shift Changes of TSC Protons start->nmr end_node Conclusion: True Inclusion Complex Successfully Formed dsc->end_node pxrd->end_node ftir->end_node nmr->end_node

Multi-technique approach for complex confirmation.
Part 4: Troubleshooting Guide

Question: My phase solubility study shows a non-linear (B-type) curve. What does this mean and what should I do?

Answer: A B-type curve suggests that the TSC-CD complex itself has limited solubility and is precipitating out of the solution at higher cyclodextrin concentrations.[23] This is common with native cyclodextrins like β-CD, which have relatively poor aqueous solubility.

  • Cause: The self-aggregation of the cyclodextrin or the formed inclusion complex leads to precipitation.[23][26]

  • Solution 1 (Recommended): Switch to a more soluble cyclodextrin derivative. The most direct solution is to repeat the study using HP-β-CD or SBE-β-CD, which are significantly more water-soluble and less prone to precipitation.[10][11]

  • Solution 2: Adjust experimental conditions. Sometimes, changes in pH or temperature can influence the solubility of the complex. However, switching to a more soluble CD is a more robust solution.

Question: I've prepared the solid complex, but the dissolution rate is not significantly improved. What went wrong?

Answer: This issue usually points to inefficient or incomplete complexation, or a suboptimal final product form.

  • Possible Cause 1: Incomplete Complexation. The preparation method may not have been efficient. For example, simple physical mixing often results in very little true complex formation.

    • Troubleshooting: Re-prepare the complex using a more robust method like freeze-drying or spray-drying, which are better at achieving molecular dispersion.[17][27] Then, use the characterization techniques (DSC, PXRD) to confirm that the new batch is indeed an amorphous inclusion complex.

  • Possible Cause 2: Crystalline Complex. The complex formed may be crystalline instead of amorphous. Crystalline complexes offer much less of a solubility advantage.

    • Troubleshooting: Review your preparation method. Methods like kneading or co-precipitation can sometimes yield crystalline products. Freeze-drying is the preferred method for generating an amorphous state.[17] Confirm the solid state of your material with PXRD.

G start Problem: Low Solubility Enhancement check_complex Was complexation confirmed by PXRD/DSC? start->check_complex check_method What preparation method was used? check_complex->check_method Yes incomplete Root Cause: Incomplete Complexation or Physical Mixture check_complex->incomplete No crystalline Root Cause: Complex is Crystalline, not Amorphous check_method->crystalline Kneading or Co-precipitation solution1 Solution: Re-prepare using Freeze-Drying check_method->solution1 Physical Mix incomplete->solution1 solution2 Solution: Switch to Freeze-Drying to favor amorphous state crystalline->solution2

Troubleshooting low solubility enhancement.

References

Validation & Comparative

Efficacy of Trans Sodium Crocetinate Compared to Its Cis-Isomer: A Mechanistic and Experimental Comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount to harnessing a compound's full therapeutic potential. This guide provides a comprehensive comparison of trans sodium crocetinate (TSC) and its cis-isomer, focusing on the profound impact of their geometric configurations on biological efficacy. We will delve into their distinct mechanisms of action, supported by a synthesis of preclinical and clinical data, and provide detailed experimental protocols for their evaluation.

Introduction: The Significance of Stereochemistry in Crocetin Derivatives

Crocetin, a natural dicarboxylic apocarotenoid found in the stigmas of saffron (Crocus sativus L.), is the parent compound of this compound.[1][2] While crocetin itself has demonstrated a range of biological activities, its poor water solubility has historically limited its therapeutic application.[3][4] The development of its sodium salt, sodium crocetinate, significantly improved solubility. However, this synthesis yields a mixture of geometric isomers, primarily the trans and cis forms.

Early investigations revealed a critical divergence in their activity: only the trans isomer was effective at enhancing oxygen diffusivity, the compound's primary mechanism of action.[3] Furthermore, the presence of the cis isomer was found to negate the beneficial effects of the trans form.[3][5] This discovery established pure this compound as the definitive active pharmaceutical ingredient and has since guided its development for treating conditions rooted in hypoxia and ischemia.[1][6]

Molecular Structure and Mechanism of Action

The fundamental difference between the trans and cis isomers lies in the spatial arrangement of the carboxylate groups across the polyene backbone. This seemingly subtle variation has profound implications for their interaction with the biological microenvironment.

  • This compound (TSC): The linear, symmetric structure of the trans isomer is key to its unique mechanism. TSC is classified as a kosmotrope, a substance that enhances the structure and order of water molecules.[7] When introduced into blood plasma, it is theorized to increase the hydrogen bonding among water molecules.[6][8] This creates a more organized, structured matrix within the plasma, which in turn reduces the resistance to the passive diffusion of small molecules like oxygen.[8][9] Consequently, TSC enhances the rate at which oxygen can travel from red blood cells to oxygen-deprived tissues, directly addressing cellular hypoxia.[10][11] A secondary mechanism involving free-radical scavenging has been proposed, but this effect is generally observed at concentrations higher than those required for enhancing oxygen diffusion.[12][13]

  • Cis-Sodium Crocetinate: The bent configuration of the cis isomer prevents it from effectively organizing water molecules in the same manner as the trans form. Experimental data indicates that the cis isomer does not improve oxygen diffusivity and can actively interfere with the action of TSC.[3] However, recent pharmacokinetic studies have introduced a layer of complexity, suggesting that the cis isomer may have a faster absorption rate and higher bioavailability.[14][15] It has also been shown to partially convert to the active trans-isomer in vivo, which could potentially extend the drug's duration of action.[14][16]

G cluster_0 Blood Plasma Microenvironment RBC Red Blood Cell (High O2) Plasma_Normal Disordered Water (Normal Plasma) RBC->Plasma_Normal O2 Diffusion (Standard Rate) Plasma_TSC Structured Water (TSC Action) RBC->Plasma_TSC O2 Diffusion (Enhanced Rate) Tissue Hypoxic Tissue (Low O2) Plasma_Normal->Tissue Plasma_TSC->Tissue TSC This compound TSC->Plasma_TSC Induces H-Bonding (Kosmotropic Effect)

Caption: Mechanism of this compound (TSC) in Enhancing Oxygen Diffusion.

Comparative Efficacy: A Review of the Evidence

The superior efficacy of this compound is consistently supported across a spectrum of in vitro, preclinical, and clinical studies. The cis-isomer is largely unstudied as a standalone therapeutic due to its demonstrated lack of primary activity.

In Vitro & Preclinical Data Summary

Experimental models have been crucial in elucidating the differential effects of the crocetin isomers. Studies consistently show that TSC is effective in models of oxygen deprivation, while the cis-isomer is not.

Study Type Model This compound (TSC) Outcome Cis-Isomer Outcome Reference(s)
Oxygen Diffusivity Aqueous Solution/PlasmaSustained, concentration-dependent increase in oxygen diffusivity.No improvement in oxygen diffusivity; negates the effect of the trans isomer.[3]
Hemorrhagic Shock Rat ModelIncreased blood pressure, reduced lactate levels, and improved survival rates.Not reported/presumed ineffective.[12][13]
Ischemic Stroke Rabbit ModelDemonstrated neuroprotective effects and potential to improve outcomes when combined with tPA.Not reported.[7][11]
Nephrotoxicity Rat ModelProtected against cisplatin and colistin-induced kidney damage by reducing oxidative stress and apoptosis.Not reported.[17][18]
Anti-Hypoxia Mouse ModelEffective in improving survival time in atmospheric and chemical hypoxia tests.Showed some anti-hypoxic activity, but pharmacokinetic data suggests this may be due to in vivo conversion to the trans form.[14][16]
Clinical Trial Evidence for this compound

The promising preclinical data for TSC has led to its evaluation in numerous human clinical trials for conditions characterized by hypoxia.

  • Oncology: TSC has been investigated as a radiosensitizer in Phase I and II trials for glioblastoma multiforme (GBM), a highly hypoxic brain tumor.[19][20][21] The rationale is that by increasing oxygen delivery to the tumor, TSC can make cancer cells more susceptible to radiation therapy.[5]

  • Acute Ischemic Stroke: A Phase II trial (PHAST-TSC) was designed to evaluate the administration of TSC in an ambulance setting to potentially improve outcomes for stroke patients, where time to treatment is critical.[22]

  • Peripheral Artery Disease (PAD): A clinical trial assessed the safety, pharmacokinetics, and efficacy of TSC in improving walking ability in patients with intermittent claudication, a condition caused by insufficient oxygen flow to leg muscles.[11][23]

  • COVID-19: The ability of TSC to improve oxygenation was explored as a potential treatment for patients suffering from hypoxemia due to SARS-CoV-2 infection.[8]

Notably, human pharmacokinetic studies have confirmed that after oral administration of saffron extracts (containing primarily trans-crocetin glycosides), both trans- and cis-crocetin isomers can be detected in the serum, indicating that in vivo isomerization occurs.[24][25][26]

Key Experimental Protocols

Reproducible and validated methodologies are essential for studying crocetin isomers. Below are protocols for their separation and for evaluating the efficacy of the trans isomer.

Protocol: Separation and Quantification of Crocetin Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the standard method for separating and quantifying trans and cis crocetin isomers.[27][28]

Objective: To separate and quantify trans- and cis-sodium crocetinate in a sample mixture.

Methodology:

  • Sample Preparation: Dissolve the sodium crocetinate sample in a suitable solvent, typically a methanol-water or ethanol-water mixture. The entire process should be conducted in low light to prevent photo-isomerization.[28] Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[27]

    • Mobile Phase: A gradient elution is typically used. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).[27]

    • Gradient Program: Start with a high concentration of Solvent A, gradually increasing the concentration of Solvent B over ~20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Set the PDA detector to scan a range of wavelengths, with primary quantification at the maximum absorbance for crocetin, approximately 425-440 nm.[27][29]

  • Data Analysis: Identify peaks based on retention times compared to pure standards of trans and cis isomers. The trans isomer typically elutes before the cis isomer. Quantify the amount of each isomer by integrating the area under the respective peaks.

G Sample Sample in Methanol/Water Filter 0.45µm Syringe Filter Sample->Filter Injector HPLC Autosampler Filter->Injector Column C18 Reverse-Phase Column Injector->Column Detector PDA Detector (440 nm) Column->Detector Output Chromatogram (Separated Peaks) Detector->Output

Caption: Workflow for HPLC-Based Separation of Crocetin Isomers.

Protocol: In Vivo Evaluation in a Rat Hemorrhagic Shock Model

This protocol is based on methodologies used to demonstrate the efficacy of TSC in treating hemorrhagic shock.[12][13]

Objective: To assess the ability of TSC to restore hemodynamic stability and improve survival following severe blood loss.

Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Cannulate the femoral artery to monitor mean arterial pressure (MAP) and the femoral vein for drug administration and blood withdrawal.

  • Induction of Hemorrhage: Induce hemorrhagic shock by withdrawing blood from the femoral vein until a target MAP of 40 mmHg is reached and maintained for a specified period (e.g., 60 minutes).

  • Treatment Administration:

    • Test Group: Administer a bolus intravenous injection of TSC at a predetermined dose (e.g., 0.5-2.5 mg/kg).

    • Control Group: Administer an equivalent volume of saline placebo.

  • Monitoring and Data Collection: Continuously monitor MAP for several hours post-treatment. Collect blood samples at baseline and at set time points to measure blood lactate levels, a key indicator of tissue hypoxia.

  • Endpoint Analysis: The primary endpoints are the restoration of MAP towards baseline, the reduction in elevated blood lactate levels, and overall survival rate at 24 hours. Compare the outcomes between the TSC-treated group and the placebo group.

Conclusion and Future Directions

The available scientific evidence unequivocally demonstrates that This compound is the biologically active isomer responsible for enhancing oxygen diffusion. Its linear structure allows it to favorably alter the microenvironment of blood plasma, facilitating the delivery of oxygen to hypoxic tissues. The cis-isomer, in contrast, lacks this activity and may even be inhibitory when present in a mixture.

However, the field must consider the emerging pharmacokinetic data suggesting the cis-isomer could serve as a pro-drug through in vivo conversion to the trans form.[14][16] This presents new avenues for research:

  • Clarifying the Mechanism of Inhibition: Further in vitro studies are needed to understand the precise molecular interactions through which the cis isomer negates the effect of TSC.

  • Controlled Isomer Pharmacokinetics: Investigating whether administering a controlled ratio of cis- to trans-isomers could optimize the pharmacokinetic profile and extend the therapeutic window of the drug.

  • Direct Comparative Studies: While much is inferred, more head-to-head efficacy studies of the purified isomers in various disease models would provide definitive data on the biological role of the cis form.

For drug development professionals, the story of this compound serves as a powerful case study in the importance of stereoisomeric purity. The focus must remain on the development and delivery of the pure trans isomer to ensure maximal therapeutic efficacy in treating a wide range of ischemic and hypoxic disorders.

References

A Comparative Guide to Oxygen-Enhancing Compounds: Trans Sodium Crocetinate, HBOCs, and Perfluorocarbons

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Tissue Hypoxia

Tissue hypoxia, a state of inadequate oxygen supply to meet metabolic demand, is a final common pathway in a multitude of pathologies, including hemorrhagic shock, ischemic stroke, solid tumors, and acute respiratory distress syndrome.[1] Overcoming the oxygen diffusion barrier from the red blood cell (RBC) to the mitochondria is a critical therapeutic challenge. While supplemental oxygen increases the arterial oxygen tension (PaO₂), its effectiveness can be limited by diffusion distances and impaired microcirculatory perfusion. This guide provides a comparative analysis of three distinct classes of therapeutics designed to enhance tissue oxygenation: the oxygen diffusion-enhancer Trans Sodium Crocetinate (TSC), Hemoglobin-Based Oxygen Carriers (HBOCs), and Perfluorocarbon-based Oxygen Carriers (PFCOCs). We will delve into their disparate mechanisms of action, comparative performance metrics, and the experimental frameworks required for their evaluation.

Part 1: this compound (TSC) - A Novel Paradigm in Oxygen Delivery

This compound (TSC) is a synthetic, bipolar trans-carotenoid salt that represents a unique approach to treating hypoxia.[2] Unlike carrier-based systems, TSC does not bind or transport oxygen. Instead, it is designed to directly improve the passive diffusion of oxygen through the aqueous environment of blood plasma.[3][4]

Mechanism of Action

The proposed primary mechanism of TSC is its ability to alter the molecular structure of water in plasma.[5][6] By transiently increasing hydrogen bonding between water molecules, TSC is thought to create more organized and direct pathways for oxygen to travel, thereby reducing the resistance to its diffusion from RBCs to the endothelial cell wall.[5][7] This novel physicochemical mechanism allows TSC to enhance the efficiency of existing oxygen delivery systems without introducing a new oxygen carrier. Some studies also suggest a secondary mechanism involving the scavenging of free radicals, although this may occur at higher concentrations than those used for its diffusion-enhancing effects.[8]

  • Expertise in Action: The therapeutic hypothesis for TSC is that by increasing the oxygen diffusion coefficient (D), it can enhance the oxygen flux (J) for a given partial pressure gradient (dC/dx), as described by Fick's First Law of Diffusion (J = -D * dC/dx). This is a paradigm shift from traditional approaches that focus on increasing the oxygen concentration (C).

Preclinical and Clinical Landscape

TSC has been investigated in various conditions characterized by hypoxia. Preclinical studies in animal models of hemorrhagic shock demonstrated that TSC administration improved survival, raised blood pressure, and reduced elevated lactate levels.[2][8] It has also been explored as a radiosensitizer in solid tumors like glioblastoma, where hypoxia is a known driver of radiation resistance.[9][10][11] Clinical trials have evaluated the safety and efficacy of TSC in conditions such as COVID-19-related hypoxemia[5], acute ischemic stroke[12], and glioblastoma multiforme (GBM).[11][13] These studies have generally shown TSC to be well-tolerated.[5][6]

Part 2: The Carrier-Based Approaches - HBOCs and PFCOCs

In contrast to TSC, HBOCs and PFCOCs are designed to supplement the oxygen-carrying capacity of blood. They are often referred to as "blood substitutes," though this term is a misnomer as they do not replicate the full range of blood functions.[14][15]

Hemoglobin-Based Oxygen Carriers (HBOCs)

HBOCs are semisynthetic products that utilize hemoglobin (Hb) sourced from outdated human or bovine blood, or from recombinant technologies, as the oxygen-carrying component.[16][17] To overcome the inherent toxicity of cell-free Hb—namely renal toxicity and vasoconstriction from nitric oxide (NO) scavenging—the Hb molecules are chemically modified.[14][18]

Generations and Modifications:

  • First-Generation (Cross-linked Hb): Intramolecular cross-linking was used to prevent the dissociation of the Hb tetramer into dimers, which are rapidly cleared by the kidneys. An example is HemAssist, which was discontinued due to increased mortality in clinical trials.[14][16]

  • Second-Generation (Polymerized Hb): Polymerization with agents like glutaraldehyde increases the molecular size, prolonging circulatory half-life and reducing extravasation and NO scavenging.[14] Products like Hemopure (bovine Hb) and PolyHeme (human Hb) fall into this category.[14][19] Hemopure is approved for human use in South Africa and Russia.[14][20]

  • Third-Generation (Conjugated/Encapsulated Hb): This includes PEGylated Hb (e.g., Hemospan), where polyethylene glycol is attached to reduce vasoactivity, and encapsulated Hb, such as Hemoglobin Vesicles (HbVs).[17][18] HbVs are phospholipid vesicles that enclose a concentrated Hb solution, mimicking the structure of RBCs and shielding the vasculature from cell-free Hb.[17][18]

Perfluorocarbon-based Oxygen Carriers (PFCOCs)

PFCOCs are synthetic, biologically inert compounds composed of carbon and fluorine atoms that can physically dissolve large quantities of gases, including oxygen and carbon dioxide.[15][21] Unlike Hb, which chemically binds oxygen, PFCs carry oxygen in a dissolved state, governed by Henry's Law.[22]

Mechanism and Formulation:

  • Oxygen Dissolution: The low intermolecular van der Waals forces in liquid PFCs create cavities that readily accommodate gas molecules.[22][23] PFCs can dissolve 20-40 times more oxygen than water.[21]

  • Emulsification: Because PFCs are hydrophobic and lipophobic, they are immiscible in blood and must be formulated as emulsions for intravenous administration.[21][24] The stability and particle size of these emulsions (typically <0.2 µm) are critical determinants of their safety and efficacy, influencing their intravascular half-life and potential for side effects.[22][25]

  • Oxygen Delivery: Oxygen delivery from PFCOCs is directly proportional to the partial pressure gradient between the PFC droplet and the surrounding tissue. This makes them particularly effective at high inspired oxygen concentrations (FiO₂).[23]

Part 3: Comparative Analysis

The choice of an oxygen-enhancing therapeutic depends critically on the underlying pathology, the desired duration of action, and the safety profile. The following table provides a direct comparison of these compounds.

FeatureThis compound (TSC)Acellular HBOCs (Polymerized)Encapsulated HBOCs (HbV)Perfluorocarbon Carriers (PFCOCs)
Primary Mechanism Enhances O₂ diffusion in plasma[5]Convective O₂ transport and release[16]Convective O₂ transport and release[18]Convective O₂ transport and release[21]
O₂ Transport Method Facilitates passive diffusionChemical binding to heme ironChemical binding to heme ironPhysical dissolution in PFC liquid
Source Material Synthetic carotenoid[2]Human or bovine hemoglobin[16]Human or bovine hemoglobin[26]Synthetic fluorinated hydrocarbons[21]
Key Advantages Novel mechanism; enhances existing O₂ delivery; good safety profile reported.[5][6]High O₂ carrying capacity; long history of development.[20][26]Mimics RBC structure; reduces toxicity of cell-free Hb (e.g., NO scavenging).[17][18]Small particle size allows perfusion of constricted capillaries; chemically inert.[24]
Key Disadvantages Does not increase O₂ carrying capacity.Vasoactivity (NO scavenging), renal toxicity, oxidative stress.[14][18]More complex manufacturing process.Requires high FiO₂ for efficacy; potential for complement activation; transient flu-like symptoms.[15]
Clinical Status Investigated in Phase 2/3 trials for stroke, GBM, COVID-19.[5][12][13]One product (Hemopure) approved in South Africa and Russia; others discontinued.[14]Preclinical/early clinical development.[18]Past products (e.g., Fluosol-DA) approved but withdrawn; new formulations in development.[25][27]

Part 4: Visualization of Mechanisms and Workflows

Comparative Oxygen Transport Pathways

The diagram below illustrates the distinct mechanisms by which each compound class facilitates the movement of oxygen from a red blood cell to the mitochondria within a target tissue cell.

G cluster_0 Blood Vessel cluster_1 Tissue RBC RBC (O₂) p1 RBC->p1 p2 RBC->p2 O₂ p4 RBC->p4 O₂ Mito Mitochondria (O₂ sink) p1->Mito TSC enhances O₂ diffusion through plasma HBOC_carrier HBOC p2->HBOC_carrier O₂ binds to HBOC p3 p3->Mito O₂ released from HBOC PFC_carrier PFC p4->PFC_carrier O₂ dissolves in PFC HBOC_carrier->p3 PFC_carrier->Mito O₂ diffuses down high pO₂ gradient G A 1. Animal Model Selection (e.g., Hemorrhagic Shock, Ischemia) B 2. Induction of Hypoxia (e.g., Controlled Hemorrhage) A->B C 3. Baseline Measurements (Hemodynamics, Blood Gases, Tissue pO₂) B->C D 4. Compound Administration (Test Compound vs. Vehicle Control) C->D E 5. Post-Treatment Monitoring (Continuous Hemodynamics, Serial pO₂) D->E F 6. Terminal Procedures (Tissue Harvest for Histology & Mitochondrial Respiration Analysis) E->F G 7. Data Analysis (Statistical Comparison of Groups) F->G SUIT Start Add CI Substrates (Malate, Pyruvate) Add ADP Add Cytochrome c Add Uncoupler (FCCP) Add Rotenone (Inhibit CI) Add Succinate (CII Substrate) Add Antimycin A (Inhibit CIII) Measurement ROUTINE Respiration LEAK Respiration OXPHOS Capacity (CI) Membrane Integrity Test ETS Capacity ETS Capacity (CII) ETS Capacity (CII) ROX (Residual O₂ Consumption) c1 Protocol Step c2 Measured State

References

A Comparative Guide to Trans Sodium Crocetinate as an Adjunct to Radiation Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The efficacy of radiation therapy, a cornerstone of cancer treatment, is fundamentally limited by the tumor microenvironment. Specifically, tumor hypoxia—a state of low oxygen concentration—is a well-established driver of radioresistance, diminishing the cytotoxic effects of radiation and contributing to treatment failure.[1][2] To overcome this barrier, significant research has focused on developing radiosensitizers, agents that can make cancer cells more susceptible to radiation. This guide provides an in-depth comparison of trans sodium crocetinate (TSC), a first-in-class oxygen diffusion-enhancing compound, with other major strategies for radiosensitization.

This compound (TSC): A Novel Mechanism of Action

This compound is a synthetic carotenoid derivative designed to improve the oxygenation of hypoxic tissues.[3] Unlike traditional radiosensitizers that often target cellular DNA repair pathways or mimic oxygen's chemical properties, TSC operates on a purely physicochemical principle.

Mechanism of Action: TSC is a kosmotropic agent, meaning it increases the structural order of water molecules in blood plasma.[1] This alteration is hypothesized to enhance the rate of oxygen diffusion from red blood cells into the surrounding tissues. By increasing the partial pressure of oxygen specifically within the radioresistant hypoxic zones of a tumor, TSC restores the conditions necessary for radiation to induce maximal DNA damage via the formation of reactive oxygen species (ROS).[1][2]

Preclinical and Clinical Synopsis: Preclinical studies in animal models of glioblastoma (GBM) have demonstrated that TSC, when combined with radiation and temozolomide, leads to a statistically significant reduction in tumor size and a notable improvement in survival compared to standard treatment alone.[4][5] These encouraging results paved the way for clinical investigations. Phase I and II clinical trials in newly diagnosed GBM patients have shown that TSC is well-tolerated when administered with the standard of care (radiation and temozolomide).[6][7][8] Data from these trials suggested favorable safety and efficacy profiles, with some patients exhibiting decreased or zero tumor volumes at 12 months post-diagnosis.[8][9] A Phase 3 trial was subsequently planned to further evaluate its efficacy in GBM patients.[9][10] More recent preclinical work has also explored liposomal formulations of TSC (NP TSC) to potentially prolong its efficacy and improve delivery.[11]

Comparative Analysis: TSC vs. Alternative Radiosensitizers

The landscape of radiosensitization is diverse, with several classes of agents in development and clinical use. Here, we compare TSC to two major alternative strategies: nitroimidazole-based hypoxia-activated prodrugs and high-Z nanoparticle-based sensitizers.

FeatureThis compound (TSC) Nitroimidazoles (e.g., Nimorazole) High-Z Nanoparticles (e.g., Gold, Hafnium)
Primary Mechanism Enhances oxygen diffusion in plasma to directly reoxygenate hypoxic tumor tissue.[1]Undergo bioreductive activation in hypoxic cells, forming reactive intermediates that "fix" radiation-induced DNA damage, mimicking oxygen.[12][13]Absorb and scatter incident radiation due to high atomic number (Z), leading to localized dose enhancement and increased ROS production.[14][15][16]
Selectivity Acts systemically on plasma; selectivity is for hypoxic tissues due to the oxygen differential.[3]Highly selective for hypoxic cells, as the reductive activation is oxygen-inhibited.[12][13]Can be passively targeted to tumors via the Enhanced Permeability and Retention (EPR) effect or actively targeted with ligands.[17]
Stage of Development Phase 3 trial planned for Glioblastoma.[9][10]Nimorazole is in clinical use in some regions (e.g., Denmark) for head and neck cancer.[18][19] Other compounds are in various stages of clinical development.[18][20]Several formulations are in preclinical and early-phase clinical trials.[14][17]
Reported Efficacy In a Phase I/II GBM trial, 70% of patients were alive at 12 months vs. 61% in a historical control.[8] In preclinical models, significantly improved survival and reduced tumor size.[4][5]Clinical trials in head and neck cancer have shown a significant improvement in locoregional control.[19][20]Preclinical studies show significant dose enhancement factors and tumor growth delay.[21][22]
Potential Side Effects Generally well-tolerated in clinical trials with no major dose-limiting toxicities reported.[6][8]Can cause nausea and peripheral neuropathy, though generally less neurotoxic than earlier-generation nitroimidazoles like misonidazole.[18][19]Dependent on the material; potential for long-term tissue accumulation and toxicity that requires careful biocompatibility assessment.[21]

Experimental Protocols for Evaluating Radiosensitizers

Validating a novel radiosensitizer requires a systematic approach, progressing from in vitro proof-of-concept to in vivo efficacy and safety assessment.

Workflow for Radiosensitizer Evaluation

The following diagram outlines a typical preclinical validation workflow.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Cell Line Selection (e.g., U87, MDA-MB-231) B Clonogenic Survival Assay (Gold Standard for Radiosensitivity) A->B Plate cells C DNA Damage Assay (e.g., γ-H2AX Foci Staining) B->C Assess mechanism D Animal Model Selection (e.g., Xenograft, PDX) C->D Transition to in vivo if promising E Tumor Growth Delay (TGD) Assay D->E Implant tumors F Tumor Control Dose 50 (TCD50) Assay E->F Determine curative dose G Toxicity Assessment (Weight, Histopathology) F->G Evaluate safety

Caption: Preclinical workflow for radiosensitizer validation.

Protocol 1: In Vitro Clonogenic Survival Assay

This assay is the gold standard for assessing cell reproductive death after treatment with ionizing radiation.[23][24][25]

Objective: To determine if a test compound (e.g., TSC) enhances the cell-killing effect of radiation.

Methodology:

  • Cell Preparation: Culture a relevant cancer cell line (e.g., U87 glioblastoma cells) under standard conditions. Harvest cells using trypsin and prepare a single-cell suspension.[23]

  • Plating: Plate a predetermined number of cells into 6-well plates. The number of cells plated must be adjusted for the expected toxicity of the radiation dose (e.g., 200 cells for 2 Gy, 1000 cells for 6 Gy).[26]

  • Treatment: Allow cells to attach for several hours. Treat the cells with the radiosensitizer at the desired concentration, radiation (e.g., 0, 2, 4, 6, 8 Gy), or a combination of both.[27] For TSC, cells would be pre-incubated with the drug before irradiation.

  • Incubation: Incubate the plates for 1-3 weeks at 37°C in a CO2 incubator, allowing surviving cells to form colonies.[23]

  • Fixation and Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution like 10% formalin for at least 5 minutes. Stain the fixed colonies with 0.5% crystal violet solution.[23]

  • Colony Counting: Carefully rinse the plates and allow them to air dry. Count the number of colonies containing at least 50 cells.[23]

  • Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment condition. Plot the SF against the radiation dose to generate cell survival curves. A downward and leftward shift of the curve in the combination group compared to the radiation-only group indicates radiosensitization.

Protocol 2: In Vitro γ-H2AX Foci Assay for DNA Damage

This immunofluorescence-based assay quantifies DNA double-strand breaks (DSBs), a critical lesion induced by radiation.[28]

Objective: To visualize and quantify the effect of a radiosensitizer on radiation-induced DNA damage and repair kinetics.[29]

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with the radiosensitizer and/or radiation as described in the clonogenic assay.

  • Fixation and Permeabilization: At various time points post-irradiation (e.g., 30 minutes, 24 hours), fix the cells with 4% paraformaldehyde, then permeabilize with a detergent solution (e.g., 0.1% Triton X-100) to allow antibody access.

  • Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS). Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ-H2AX).[30]

  • Secondary Antibody and Counterstaining: After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody. Counterstain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.[31]

  • Quantification: Use image analysis software (e.g., Fiji/ImageJ) to automatically count the number of distinct fluorescent foci within each nucleus.[31]

  • Data Analysis: An increase in the number of γ-H2AX foci at an early time point, or a delay in their resolution at a later time point, in the combination treatment group compared to radiation alone can indicate a radiosensitizing effect by either increasing initial damage or inhibiting repair.[28][29]

Signaling Pathways and Mechanistic Insights

Radiation therapy exerts its cytotoxic effect primarily by inducing DNA double-strand breaks (DSBs), either directly or, more commonly, indirectly through the generation of ROS from the radiolysis of water. This process is highly dependent on the presence of molecular oxygen.

G RT Radiation Therapy (X-rays) H2O H2O RT->H2O interacts with DNA Cellular DNA RT->DNA damages (direct) ROS Reactive Oxygen Species (ROS) H2O->ROS generates ROS->DNA damages DSB DNA Double-Strand Breaks (DSBs) DNA->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis TSC Trans Sodium Crocetinate (TSC) O2 Molecular Oxygen (O2) TSC->O2 enhances diffusion O2->ROS required for 'fixation' of damage Hypoxia Tumor Hypoxia (Low O2) Hypoxia->ROS inhibits generation

Caption: TSC's role in overcoming hypoxia-induced radioresistance.

In a well-oxygenated (normoxic) cell, the ROS generated by radiation cause DNA lesions. Molecular oxygen rapidly reacts with these DNA radicals, "fixing" them into permanent, irreparable damage, which ultimately leads to cell death.[12] Under hypoxic conditions, this fixation process is inefficient, allowing cellular repair mechanisms to reverse the damage, thus conferring radioresistance.

TSC directly counteracts this problem. By improving the diffusion of oxygen through the plasma, it increases the oxygen supply to the tumor, converting hypoxic regions to a more normoxic state.[1][32] This reoxygenation restores the oxygen-dependent mechanism of radiation damage, making the cancer cells significantly more vulnerable to therapy without directly interfering with cellular biochemistry. This unique, non-toxic mechanism of action distinguishes TSC from many other radiosensitizers currently under investigation.

Conclusion and Future Directions

This compound represents a paradigm shift in radiosensitization by targeting the physical barrier of oxygen diffusion rather than a specific biological pathway.[9] Its favorable safety profile and promising efficacy data in preclinical and early clinical studies, particularly in challenging indications like glioblastoma, underscore its potential.[4][8]

Future research should focus on completing pivotal Phase 3 trials to definitively establish its clinical benefit. Further exploration into its efficacy in other hypoxic solid tumors is warranted. Additionally, optimizing delivery systems, such as the investigated liposomal formulations, could further enhance its therapeutic window.[11][32] As our understanding of the tumor microenvironment deepens, combining TSC with other treatment modalities, including immunotherapy—which can also be hampered by hypoxia—presents an exciting avenue for creating synergistic and more effective cancer therapies.

References

A Comparative Guide to Placebo-Controlled Studies of Trans Sodium Crocetinate in Hypoxia

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Hypoxia and the Rationale for Oxygen Diffusion-Enhancing Compounds

Hypoxia, a state of oxygen deprivation at the tissue level, is a critical pathophysiological component of numerous diseases, including ischemic stroke, solid tumors, and respiratory illnesses like COVID-19. When oxygen demand outstrips supply, cellular function is impaired, leading to organ damage and, in severe cases, death. Standard therapeutic interventions often focus on increasing the oxygen supply, for instance, through supplemental oxygen. However, the efficiency of oxygen transport from the blood to the tissues can be a limiting factor.

Trans sodium crocetinate (TSC) represents a novel therapeutic approach that aims to enhance oxygen diffusion, thereby improving tissue oxygenation.[1] Unlike drugs that target specific biochemical pathways, TSC is a synthetic carotenoid that is proposed to act through a physicochemical mechanism.[2] It is believed to alter the structure of water in blood plasma, which in turn is thought to increase the rate of oxygen diffusion from erythrocytes to hypoxic tissues.[1] This guide will delve into the placebo-controlled evidence for TSC in hypoxic conditions and compare its performance with other therapeutic alternatives.

This compound (TSC): Mechanism of Action and Preclinical Evidence

The primary proposed mechanism of action for TSC is its ability to enhance the diffusivity of oxygen in plasma.[2] As a "kosmotropic" agent, it is thought to increase the hydrogen bonding of water molecules in plasma. This alteration in water structure is hypothesized to create more organized pathways for oxygen molecules to traverse, thereby facilitating their movement from red blood cells to the surrounding tissues.

cluster_0 Blood Vessel cluster_1 Hypoxic Tissue RBC Red Blood Cell (High O2) Plasma Plasma Water RBC->Plasma O2 Diffusion TSC Trans Sodium Crocetinate TSC->Plasma Alters Water Structure Tissue Hypoxic Cells (Low O2) Plasma->Tissue Enhanced O2 Diffusion

Caption: Proposed Mechanism of this compound (TSC) in Enhancing Oxygen Diffusion.

Preclinical studies in various animal models of hypoxia have suggested potential benefits of TSC. For instance, in models of hemorrhagic shock, TSC has been shown to improve survival rates. However, not all preclinical evidence has been positive. A study in a canine model of moderate hypoxia found no effect of TSC on maximal oxygen conductance or consumption in skeletal muscle, raising questions about its efficacy in certain contexts.[3]

Clinical Evidence for this compound in Hypoxia: A Review of Available Studies

While TSC has been investigated in several clinical trials for conditions associated with hypoxia, the availability of peer-reviewed, published, placebo-controlled data remains limited.

Glioblastoma (GBM)

Hypoxia is a hallmark of glioblastoma, contributing to its resistance to radiation therapy. TSC has been investigated as a potential radiosensitizer in this context. A Phase 1/2 clinical trial (NCT01465347) evaluated the safety and efficacy of TSC in conjunction with standard-of-care radiation and temozolomide for newly diagnosed GBM.[4][5]

  • Study Design: This was an open-label, single-arm study that compared outcomes to a historical control (the "Stupp" regimen), rather than a placebo group.[4][5]

  • Key Findings: The study reported that at 12 months, 70% of the 56 full-dose patients were alive compared to 61% in the historical control group.[5] Additionally, 46% of patients showed decreased or zero tumor volumes.[5] While these results are encouraging, the lack of a concurrent placebo arm makes it difficult to definitively attribute the observed benefits to TSC alone. A subsequent Phase 3 trial (NCT03763929) was planned to be a randomized, controlled study.[6]

COVID-19

Hypoxia is a major complication of severe COVID-19. A study was conducted to assess the safety and efficacy of TSC in hospitalized patients with COVID-19 (NCT04573322).[7]

  • Study Design: The trial included an open-label, dose-escalation phase followed by a planned randomized, placebo-controlled pilot phase.[7]

  • Available Data: A preprint publication of the open-label lead-in phase reported that TSC was well-tolerated.[2][8] The study also observed a dose-dependent reduction in the time to improvement on the WHO Ordinal Scale, with a median time of 7.5 days in the highest dose group (1.5 mg/kg) compared to 11.5 days in the lowest dose group (0.25 mg/kg).[2] However, as this was not a placebo-controlled comparison, these findings should be interpreted with caution.

Other Hypoxic Conditions

A placebo-controlled study of TSC in patients with interstitial lung disease (NCT05079126) was initiated but subsequently terminated.

Comparative Analysis: TSC vs. Alternative Therapies for Hypoxia

To provide a comprehensive perspective, this section compares the available evidence for TSC with established treatments for specific hypoxic conditions.

Acute Mountain Sickness (AMS)

AMS is a form of hypoxia experienced at high altitudes. Dexamethasone and acetazolamide are commonly used for its prevention and treatment.

Table 1: Placebo-Controlled Studies of Dexamethasone and Acetazolamide in Acute Mountain Sickness

Drug Study Design Key Efficacy Endpoints Results (vs. Placebo) Reference
Dexamethasone Randomized, Double-Blind, Placebo-ControlledAMS Symptom ScoreSignificant decrease in mean AMS score (5.4 to 1.3)[9]
Arterial Oxygen SaturationSignificant increase (75.5% to 82.0%)[9]
Randomized, Double-Blind, CrossoverIncidence and Severity of AMSSignificantly reduced incidence and severity of AMS symptoms[10][11]
Acetazolamide Randomized, Double-Blind, CrossoverIncidence and Severity of AMSDid not significantly reduce AMS symptoms in one study, though a subgroup analysis suggested a prophylactic effect.[10][11]
Randomized, Placebo-ControlledPulmonary Vascular Resistance (PVR) in HypoxiaDecreased PVR in acute hypoxia.[12]
Randomized, Placebo-ControlledArterial Oxygen Saturation at AltitudeMitigated the drop in SpO2 at altitude.[13]

Experimental Protocol: Dexamethasone for Acute Mountain Sickness (Representative)

cluster_workflow Dexamethasone for AMS - Clinical Trial Workflow Recruitment Recruit Subjects (e.g., climbers ascending to high altitude) Randomization Randomization (Double-Blind) Recruitment->Randomization GroupA Treatment Group: Dexamethasone (e.g., 8mg initially, then 4mg q6h) Randomization->GroupA GroupB Control Group: Placebo Randomization->GroupB Assessment Assess Outcomes at Altitude: - AMS Symptom Score - Arterial Oxygen Saturation (SpO2) - Spirometry GroupA->Assessment GroupB->Assessment Analysis Statistical Analysis: Compare outcomes between Dexamethasone and Placebo groups Assessment->Analysis

References

A Comparative Guide to the In Vivo Effects of Trans Sodium Crocetinate and Crocetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of carotenoid research, crocetin, a primary bioactive constituent of saffron, has garnered significant attention for its pleiotropic therapeutic effects.[1][2][3] However, its inherent lipophilicity and poor aqueous solubility present formidable challenges for in vivo applications, limiting its bioavailability and clinical translation.[4][5] This has led to the development of trans sodium crocetinate (TSC), a synthetic, water-soluble, disodium salt of crocetin designed to overcome these limitations.[4][6] This guide provides a comprehensive comparison of the in vivo effects of TSC and crocetin, offering researchers and drug development professionals a critical analysis of their respective pharmacokinetic profiles, mechanisms of action, and therapeutic efficacy, supported by experimental data and protocols.

Physicochemical Properties and Pharmacokinetic Profiles: The Solubility Advantage of TSC

The fundamental difference that dictates the in vivo behavior of these two molecules lies in their chemical structure and resulting solubility. Crocetin is a C20 carotenoid dicarboxylic acid, rendering it poorly soluble in water.[4] In contrast, TSC is the sodium salt of crocetin, a modification that dramatically enhances its aqueous solubility and stability.[4][6][7] This improved solubility is a critical determinant of its in vivo performance.

Parameter This compound (TSC) Crocetin Key Implications for In Vivo Studies
Aqueous Solubility High[4][6][7]Poor[4][5]TSC allows for straightforward formulation for intravenous administration, ensuring precise dosing and rapid systemic availability. Crocetin often requires specific vehicles or formulations for in vivo delivery, which can introduce variability.
Bioavailability Enhanced[6][7][8]Variable and often low upon oral administration[9]The improved solubility of TSC leads to higher and more consistent plasma concentrations compared to crocetin, potentially leading to greater efficacy at lower doses.
Absorption Rapidly absorbed[10]Absorbed from the gastrointestinal tract, but absorption can be limited by its low solubility.[9][11]Oral administration of crocetin results in a time to maximum concentration (Tmax) of approximately 4.0 to 4.8 hours in humans.[11] TSC, often administered intravenously in preclinical and clinical studies, achieves immediate systemic exposure.[10][12]
Metabolism The trans-isomer is considered the more effective form.[4]Crocin, a glycosylated form of crocetin found in saffron, is hydrolyzed to crocetin by intestinal microbiota before absorption.[2][13]The in vivo effects of orally administered crocin are largely attributable to its metabolite, crocetin.[13] TSC provides the active moiety directly in a more bioavailable form.
Elimination Half-life (T½) Data from animal studies suggest a relatively short half-life.[14]In humans, the elimination half-life ranges from 6.1 to 7.5 hours after oral administration.[11]The differing pharmacokinetics necessitate distinct dosing regimens for in vivo experiments.

Comparative Mechanisms of Action: Overlapping and Distinct Pathways

Both TSC and crocetin exert their biological effects through the modulation of multiple signaling pathways. While they share common targets, the enhanced bioavailability of TSC may lead to more potent or sustained effects on these pathways in vivo.

Oxygen Diffusion Enhancement: A Unique Mechanism of TSC

A primary and well-documented mechanism of action for TSC is its ability to enhance oxygen diffusion.[4][10][15] It is proposed that TSC alters the structure of water in blood plasma, increasing hydrogen bonding and creating more organized pathways for oxygen to move from erythrocytes to tissues.[4][15] This unique physical-chemical mechanism makes TSC a promising agent for treating conditions associated with hypoxia and ischemia.[4][10][15][16] While crocetin also possesses antioxidant properties that can mitigate hypoxic damage, the direct enhancement of oxygen diffusivity is a hallmark of TSC.[1][2]

Modulation of Key Signaling Pathways

Both compounds have been shown to influence a variety of signaling cascades involved in cell proliferation, inflammation, apoptosis, and angiogenesis.

  • VEGFR2 Signaling and Angiogenesis: Crocetin has been demonstrated to inhibit angiogenesis by down-regulating the phosphorylation of VEGFR2 and its downstream signaling molecules, including SRC, FAK, MEK, and ERK.[17][18] This suggests a potential role in cancer therapy where inhibition of new blood vessel formation is desirable.

  • MEK-ERK1/2 Pathway: Crocetin has been shown to protect against cardiac hypertrophy by blocking the MEK-ERK1/2 signaling pathway.[1][19]

  • PI3K/AKT/NF-κB Axis: TSC has been shown to alleviate high-altitude acute lung injury by inhibiting the EGFR/PI3K/AKT/NF-κB signaling pathway, thereby reducing inflammation and oxidative stress.[7] Crocetin has also been implicated in modulating PI3K/Akt signaling to reduce apoptosis.[1]

  • Nrf2 Signaling: Both crocetin and its precursor, crocin, can activate the Nrf2 signaling pathway, a key regulator of the antioxidant response, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1).[20]

Signal_Transduction_Pathways cluster_TSC This compound (TSC) cluster_Crocetin Crocetin cluster_Pathways Signaling Pathways cluster_Effects In Vivo Effects TSC TSC Oxygen Oxygen Diffusion Enhancement TSC->Oxygen PI3K_AKT PI3K/AKT/NF-κB Axis TSC->PI3K_AKT Crocetin Crocetin VEGFR2 VEGFR2 Signaling Crocetin->VEGFR2 MEK_ERK MEK/ERK Pathway Crocetin->MEK_ERK Crocetin->PI3K_AKT Nrf2 Nrf2 Pathway Crocetin->Nrf2 Hypoxia Amelioration of Hypoxia/Ischemia Oxygen->Hypoxia AntiAngiogenesis Anti-Angiogenesis VEGFR2->AntiAngiogenesis Cardioprotection Cardioprotection MEK_ERK->Cardioprotection AntiInflammatory Anti-inflammatory PI3K_AKT->AntiInflammatory Antioxidant Antioxidant Response Nrf2->Antioxidant

Figure 1: A simplified diagram illustrating the key signaling pathways modulated by TSC and crocetin and their resulting in vivo effects.

Comparative Therapeutic Efficacy in Preclinical Models

The enhanced physicochemical properties of TSC often translate to improved efficacy in various in vivo models compared to crocetin.

Therapeutic Area This compound (TSC) Crocetin Supporting Evidence and Rationale
Hypoxia/Ischemia Demonstrated efficacy in animal models of hemorrhagic shock, stroke, and acute lung injury.[6][7][10] Its primary mechanism of enhancing oxygen diffusion is highly relevant.[4][15]Possesses antioxidant and anti-inflammatory properties that can mitigate ischemic damage.[1][2]TSC's direct impact on oxygen delivery provides a distinct therapeutic advantage in acute hypoxic/ischemic conditions.
Cancer Investigated as a radiosensitizer for tumors like glioblastoma, where it can improve oxygenation of hypoxic tumor regions, making them more susceptible to radiation therapy.[4][10][21]Exhibits anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer models.[3][17]TSC's ability to reoxygenate tumors represents a novel approach to enhance conventional cancer therapies.
Neuroprotection Shown to ameliorate Parkinson's-like symptoms in a rat model by reducing oxidative stress.[22] Also shown to be protective against acrylamide-induced neurotoxicity.[23]Demonstrates neuroprotective effects in models of various neurodegenerative diseases, attributed to its antioxidant and anti-inflammatory actions.[1][2]The ability of TSC to readily cross the blood-brain barrier and its enhanced bioavailability suggest it may be a more potent neuroprotective agent.[22]
Cardiovascular Disease A clinical trial showed that TSC administration improved myocardial reperfusion in STEMI patients after percutaneous coronary intervention.[24][25]Protects against cardiac hypertrophy and myocardial infarction through antioxidant and anti-inflammatory mechanisms.[1][2][19]The rapid action of intravenously administered TSC makes it suitable for acute cardiac events like myocardial infarction.

Experimental Protocols: A Guide for In Vivo Studies

The design of in vivo experiments with TSC and crocetin requires careful consideration of their differing properties.

General Considerations for Administration
  • TSC: Due to its high water solubility, TSC is typically dissolved in sterile saline or phosphate-buffered saline (PBS) for intravenous (IV) or intraperitoneal (IP) injection. This ensures accurate dosing and immediate systemic availability.

  • Crocetin: Oral gavage is a common route of administration for crocetin in animal studies.[2] However, due to its poor solubility, it often needs to be suspended in a vehicle such as corn oil, carboxymethyl cellulose (CMC), or a mixture of DMSO and polyethylene glycol (PEG). It is crucial to include a vehicle control group in such experiments to account for any effects of the vehicle itself.

Example Experimental Workflow: Evaluation of Neuroprotective Effects

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Protocol cluster_Assessment Assessment cluster_Analysis Data Analysis Animal_Model Induce Parkinson's-like symptoms in rats (e.g., with BPA) Grouping Randomly assign animals to groups: - Control - BPA alone - BPA + TSC (multiple doses) - BPA + Crocetin (multiple doses) - BPA + Vehicle Animal_Model->Grouping TSC_Admin Administer TSC (e.g., 10, 20, 40 mg/kg, IP) daily for 28 days Grouping->TSC_Admin Crocetin_Admin Administer Crocetin (e.g., 25, 50 mg/kg, oral gavage) daily for 28 days Grouping->Crocetin_Admin Behavioral Behavioral tests (e.g., rotarod, catalepsy) to assess motor function TSC_Admin->Behavioral Crocetin_Admin->Behavioral Biochemical Biochemical analysis of brain tissue: - Oxidative stress markers (MDA, GSH) - Inflammatory cytokines - Apoptotic markers Behavioral->Biochemical Histology Histopathological examination of brain sections Biochemical->Histology Stats Statistical analysis to compare the effects of TSC and Crocetin Histology->Stats

Figure 2: A representative experimental workflow for comparing the in vivo neuroprotective effects of TSC and crocetin.

Step-by-Step Methodology for a Comparative In Vivo Study:

  • Animal Model and Grouping:

    • Select an appropriate animal model for the disease of interest (e.g., a chemically induced model of Parkinson's disease in rats).[22]

    • Randomly assign animals to treatment groups, including a control group, a disease model group, and groups receiving different doses of TSC and crocetin. Ensure a vehicle control group is included for the crocetin arm.

  • Drug Preparation and Administration:

    • TSC: Prepare fresh solutions of TSC in sterile saline daily. Administer via IP or IV injection at the desired dosages (e.g., 10, 20, 40 mg/kg).[22]

    • Crocetin: Prepare a stable suspension of crocetin in a suitable vehicle. Administer via oral gavage at appropriate dosages (e.g., 25, 50 mg/kg).[2]

    • Administer treatments for a predetermined duration based on the disease model and study objectives.

  • In Vivo Efficacy Assessment:

    • Perform relevant behavioral tests or functional assessments throughout the study to monitor disease progression and treatment effects.

    • At the end of the study, collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis.

  • Ex Vivo Analysis:

    • Analyze tissue samples for biomarkers of interest, such as markers of oxidative stress, inflammation, and apoptosis, using techniques like ELISA, Western blotting, and immunohistochemistry.

    • Conduct histopathological examination of tissues to assess structural changes.

  • Data Analysis:

    • Statistically compare the outcomes between the treatment groups to determine the relative efficacy of TSC and crocetin.

Conclusion and Future Directions

This compound represents a significant advancement over its parent compound, crocetin, for in vivo research and potential therapeutic applications. Its superior aqueous solubility and enhanced bioavailability address the key limitations of crocetin, leading to more reliable and potent in vivo effects in a range of preclinical models. While both molecules share common mechanisms of action, the unique ability of TSC to enhance oxygen diffusion positions it as a promising candidate for hypoxic-ischemic disorders and as an adjuvant in cancer therapy.

For researchers and drug development professionals, the choice between TSC and crocetin will depend on the specific research question and therapeutic context. For systemic applications requiring rapid and predictable effects, particularly in acute conditions, TSC is the superior choice. Crocetin remains a valuable tool for investigating the fundamental biological activities of this carotenoid, especially in the context of oral delivery and nutritional studies. Future research should focus on direct, head-to-head comparative studies of TSC and crocetin across a wider range of in vivo models to further delineate their respective therapeutic potentials.

References

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Family of Saffron-Derived Carotenoids

Derived from the stigma of Crocus sativus (saffron), a family of related carotenoid compounds has garnered significant interest for a spectrum of therapeutic applications. At the core is crocetin , a natural dicarboxylic acid carotenoid.[1] Its native form in the saffron plant is typically as crocin , a series of hydrophilic glycosyl esters of crocetin, which are primarily responsible for saffron's vibrant color.[2] To enhance solubility and optimize its therapeutic potential, particularly its ability to improve oxygen diffusion, the synthetic salt form, trans sodium crocetinate (TSC) , was developed.[3][4]

This guide provides a comparative analysis of the safety and toxicological profiles of these three interconnected compounds: crocin, the natural precursor; crocetin, the active aglycone; and this compound, the synthetic derivative. Understanding their relative safety is paramount for advancing their development as therapeutic agents for conditions ranging from ischemic events to oncology.[3][4] Animal toxicology studies and Phase I clinical trials have demonstrated that TSC is well-tolerated and safe in humans.[4][5][6] Similarly, crocetin and crocin are generally considered to have low toxicity at therapeutic dosages in experimental models.[1][2][7]

Comparative Toxicological Profiles

The available preclinical and clinical data indicate a favorable safety profile for all three compounds. They are generally well-tolerated, with high doses required to elicit toxic effects.

Toxicological EndpointThis compound (TSC)CrocetinCrocin
Acute Toxicity High levels are well-tolerated in animal studies.[4][5] A Phase I clinical study has shown it is also safe in humans.[4][5]Tolerated without major toxicity at therapeutic dosages in experimental models.[1][7]Oral administration of 3 g/kg in mice did not cause mortality.[8] Considered a practically low-toxic substance.[8]
Sub-acute/Sub-chronic Toxicity A study in patients with peripheral artery disease showed TSC (0.25 to 2.0 mg/kg, IV, for 5 days) was safe and well-tolerated.[6]No significant toxicity was observed in a 4-week study in rats with IP administration of up to 200 mg/kg.[8]IP administration of 180 mg/kg for 21 days in rats resulted in some changes like increased platelets and creatinine, but lesions were considered negligible to show serious toxicity.[8]
Genotoxicity & Mutagenicity No specific genotoxicity studies were found in the provided results. However, related compounds show no mutagenic effects.[9]No genotoxic or mutagenic effects reported in multiple studies.[9]No genotoxic or mutagenic effects reported in multiple studies.[9]
Developmental Toxicity No specific developmental toxicity studies were found for TSC.A study on Xenopus embryos evaluated its developmental toxicity.[10]Evaluation of teratogenic effects in mice has been conducted.[10]
Human Safety Data Phase I clinical trials have shown TSC is well-tolerated and safe in humans.[4][5][6] A clinical trial on patients with schizophrenia showed crocin (15 mg twice daily) had no toxic effects on thyroid, liver, kidney, or hematologic systems.[8]A study showed daily oral administration of 15 mg of crocetin attenuated physical fatigue in humans without adverse effects.[11]A randomized, double-blind, placebo-controlled study in healthy volunteers (20 mg/day for one month) reported no major adverse events and concluded a relatively safe profile.[11][12][13]

Mechanistic Underpinnings of the Safety Profile

The low toxicity of these compounds can be attributed to their mechanisms of action, which are primarily physiological and protective at therapeutic concentrations.

  • This compound (TSC): The principal mechanism of TSC is physical, not pharmacological in the traditional sense. It increases the rate of oxygen diffusion through plasma by altering the structure of water, which helps to alleviate hypoxia in tissues.[4] This non-receptor-mediated action likely contributes to its high tolerability.

  • Crocetin and Crocin: These natural carotenoids are potent antioxidants.[1][14] Their ability to scavenge free radicals and reduce oxidative stress is a key component of their therapeutic effects and contributes to their protective, rather than toxic, profile in various models of cellular injury.[15][16][17]

G cluster_compounds Compound Relationships cluster_mechanisms Primary Safety-Related Mechanisms Crocin Crocin (Glycosyl Ester from Saffron) Crocetin Crocetin (Active Aglycone) Crocin->Crocetin Hydrolysis in vivo Antioxidant Antioxidant Activity (Radical Scavenging) Crocin->Antioxidant TSC This compound (TSC) (Synthetic Salt) Crocetin->TSC Synthetic Derivatization Crocetin->Antioxidant Oxygenation Enhanced O2 Diffusion (Physicochemical Effect) TSC->Oxygenation

Figure 1: Relationships and primary mechanisms of the compounds.

Key Experimental Protocols for Toxicological Assessment

The safety evaluation of compounds like TSC, crocetin, and crocin relies on a battery of standardized tests. The methodologies for these tests are rigorously defined by international bodies like the Organisation for Economic Co-operation and Development (OECD) to ensure data is reproducible and comparable.[18][19][20]

Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

This method is designed to estimate the acute oral toxicity of a substance and assign it a toxicity class. It uses a stepwise procedure with a small number of animals.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Housing & Fasting: Animals are caged individually and fasted overnight prior to dosing, with water available ad libitum.

  • Dose Administration: The test substance is administered in a single dose by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any prior information about the substance's toxicity.

  • Stepwise Procedure:

    • Initially, 3 animals are dosed at the selected starting level.

    • The outcome (survival or death) in this first step determines the next step.

    • If mortality is observed, the test is repeated with 3 new animals at a lower dose level.

    • If no mortality is observed, the test is repeated with 3 new animals at a higher dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.

  • Interpretation: The substance is classified based on the mortality observed at specific dose levels, providing an estimated LD50 range.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used, rapid in vitro assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[21][22][23]

Methodology:

  • Strain Selection: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, which are designed to detect different types of mutations (frameshift or base-pair substitutions).[21]

  • Metabolic Activation (S9 Mix): The test is performed both with and without a metabolic activation system. This system is typically a liver homogenate fraction (S9) from rats pre-treated with an enzyme inducer. This mimics mammalian metabolism, allowing for the detection of metabolites that may be mutagenic.[24]

  • Exposure (Plate Incorporation Method):

    • The test substance at several concentrations, the bacterial culture, and either the S9 mix or a buffer are combined in molten top agar.[25]

    • This mixture is poured onto a minimal glucose agar plate, which lacks histidine.[25]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[22]

  • Colony Counting: Only bacteria that undergo a reverse mutation to a histidine-producing state (his+) will grow and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative control plates.

  • Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.[24]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies agents that cause structural chromosomal damage (clastogenicity) in cultured mammalian cells.[26][27][28]

Methodology:

  • Cell Culture: Established mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[26][27]

  • Exposure: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, both with and without an S9 metabolic activation system.[28]

  • Treatment Duration:

    • A short-term treatment (e.g., 3-6 hours) is performed in the presence and absence of S9 mix.

    • A long-term treatment (e.g., continuous for about 1.5 normal cell cycle lengths) is performed without S9 mix.[28]

  • Metaphase Arrest: Following exposure, the cells are incubated for a recovery period. Then, a metaphase-arresting substance (e.g., colcemid or colchicine) is added to accumulate cells in the metaphase stage of mitosis.[26]

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

  • Microscopic Analysis: Metaphase cells are analyzed microscopically for the presence of structural chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.[29]

  • Interpretation: A substance is considered positive if it causes a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.

Visualizing Experimental Workflows

G cluster_ames Ames Test (OECD 471) Workflow prep Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) mix Combine in Top Agar: 1. Bacteria 2. Test Compound (various conc.) 3. S9 Mix OR Buffer prep->mix plate Pour Mixture onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare test plates to negative control. Look for dose-response. count->analyze

Figure 2: Workflow for the Bacterial Reverse Mutation (Ames) Test.

G cluster_chromo In Vitro Chromosomal Aberration Test (OECD 473) Workflow culture Culture Mammalian Cells (e.g., CHO, Human Lymphocytes) expose Expose Cells to Test Compound (+/- S9 Metabolic Activation) culture->expose arrest Add Metaphase-Arresting Agent (e.g., Colcemid) expose->arrest harvest Harvest, Fix, and Stain Cells arrest->harvest analyze Microscopic Analysis of Metaphase Chromosomes harvest->analyze interpret Score for Structural Aberrations (breaks, gaps, exchanges) analyze->interpret

Figure 3: Workflow for the In Vitro Chromosomal Aberration Test.

Conclusion

The collective evidence from preclinical and early clinical studies strongly supports a favorable safety profile for this compound, crocetin, and crocin. At therapeutic doses, these compounds exhibit low toxicity.[2][8] The parent natural compounds, crocin and crocetin, have a long history of human consumption via saffron and their safety is bolstered by their potent antioxidant properties. This compound, as a derivative designed for enhanced oxygen diffusion, appears to be well-tolerated in human trials, with its physicochemical mechanism suggesting a low potential for off-target pharmacological effects.[4][6] While the existing data are robust, continued investigation through long-term, large-scale clinical trials will be essential to fully delineate their safety profile for chronic use and specific patient populations.

References

A Comparative Guide: Trans Sodium Crocetinate Versus Standard of Care for Hemorrhagic Shock

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Hemorrhagic shock remains a primary driver of preventable death in trauma patients, responsible for 30-45% of all trauma-related fatalities.[1] The pathophysiology is characterized by a vicious cycle known as the "lethal triad": coagulopathy, hypothermia, and acidosis.[2] This cascade of physiological derangements compromises the body's ability to form clots and deliver oxygen, leading to multi-organ failure and death. The established approach to management has undergone a significant paradigm shift over the past two decades, moving from aggressive fluid administration to a more nuanced strategy known as Damage Control Resuscitation (DCR).[2][3]

This guide provides a technical comparison between the current multi-component standard of care and Trans Sodium Crocetinate (TSC), a novel therapeutic agent with a unique mechanism of action. We will analyze the foundational principles, supporting experimental data, and potential applications of each approach, offering an objective resource for professionals in the field.

Section 1: The Standard of Care: Damage Control Resuscitation (DCR)

DCR is not a single intervention but a systematic, multi-faceted strategy designed to prevent the lethal triad while definitive hemorrhage control is achieved.[2][4] It represents a move away from the historical "3-to-1 rule" of crystalloid infusion, which often exacerbated coagulopathy and acidosis.[5]

Core Principles of DCR

The overarching goal of DCR is to restore physiological balance by addressing the root causes of decompensation in massive hemorrhage.[6]

  • Immediate Hemorrhage Control: The highest priority is to stop the source of bleeding.[6][7] This involves the rapid application of tourniquets for extremity hemorrhage, pelvic binders, hemostatic dressings, and prompt surgical or endovascular intervention for non-compressible torso bleeding.[6][8]

  • Permissive Hypotension: This strategy involves restricting fluid administration to maintain a lower-than-normal systolic blood pressure (e.g., ~90 mmHg), sufficient to perfuse vital organs without dislodging newly formed clots at the injury site.[2] Aggressive fluid resuscitation to normalize blood pressure can worsen bleeding and increase mortality.[5] This approach is generally contraindicated in patients with traumatic brain injury, where maintaining cerebral perfusion pressure is critical.[9]

  • Hemostatic Resuscitation: This principle focuses on replacing lost blood with blood products in a balanced ratio, closely mimicking whole blood. The widely accepted ratio is 1:1:1 for units of plasma, platelets, and packed red blood cells (PRBCs).[9] This approach directly counteracts the dilutional coagulopathy caused by excessive crystalloid administration and replenishes critical clotting factors and platelets.[10]

  • Prevention of Hypothermia and Acidosis: DCR protocols emphasize active warming measures and minimizing interventions that worsen the patient's metabolic state.[6][10] For instance, using fluid warmers for all infusions is a standard component.[11]

Adjunctive Pharmacotherapy in DCR

Tranexamic Acid (TXA): As an antifibrinolytic agent, TXA prevents the breakdown of fibrin clots by inhibiting plasminogen conversion to plasmin.[12] Its use is a cornerstone of modern trauma care. The landmark CRASH-2 trial, which involved over 20,000 trauma patients, demonstrated that administering TXA within three hours of injury significantly reduces all-cause mortality.[1][13][14] The greatest benefit was observed when the drug was given less than one hour after injury.[13]

Vasopressors: The role of vasopressors like norepinephrine and vasopressin in hemorrhagic shock is controversial and they are not recommended as a first-line therapy.[15][16] Their use is typically reserved as an adjunct for patients who remain hypotensive despite ongoing hemostatic resuscitation, as excessive vasoconstriction can worsen tissue ischemia.[16][17] European guidelines suggest norepinephrine may be used to maintain target arterial pressure in life-threatening hypotension, but the evidence is not definitive.[15][17]

Section 2: this compound (TSC) - A Novel Oxygen Diffusion-Enhancing Agent

This compound (TSC) is a water-soluble carotenoid derivative of crocetin, a compound extracted from saffron.[18] It is being investigated as a novel therapeutic for conditions caused by hypoxia and ischemia, including hemorrhagic shock.[18][19]

Proposed Mechanism of Action

Unlike any component of the standard of care, TSC's primary proposed mechanism is not related to hemostasis or volume replacement. Instead, it is theorized to directly enhance the diffusion of oxygen through blood plasma to the tissues.[20][21] It is believed to achieve this by altering the molecular structure of water within the plasma, potentially by promoting the formation of additional hydrogen bonds, which in turn increases the oxygen diffusion coefficient.[19][22] This allows for more efficient oxygen transport from red blood cells to oxygen-starved tissues, even in a low-flow state.

A secondary proposed mechanism, free-radical scavenging, has been explored but is considered less likely to be the primary driver of its effects in hemorrhagic shock, as the concentrations required for this action are greater than those shown to be beneficial.[20]

TSC_Mechanism cluster_vessel Blood Vessel RBC Red Blood Cell (O₂ Carrier) Plasma Blood Plasma RBC->Plasma O₂ Release Tissue Hypoxic Tissue Cell Plasma->Tissue TSC This compound (TSC) TSC->Plasma Alters water structure, ↑ O₂ diffusion coefficient Experimental_Workflow A 1. Animal Preparation (Anesthesia, Cannulation) B 2. Baseline Data Collection (MAP, HR, Lactate, pH) A->B C 3. Hemorrhage Induction (Withdraw 60% Blood Volume) B->C D 4. Randomization & Treatment C->D E1 Control Group: Administer Saline D->E1 E2 Treatment Group: Administer TSC D->E2 F 5. Continuous Monitoring (MAP, HR for 2 hours) E1->F E2->F G 6. Endpoint Data Collection (Final Lactate, pH, Survival) F->G H 7. Statistical Analysis (Compare Groups) G->H

References

A Comparative Meta-Analysis of Trans Sodium Crocetinate Clinical Trial Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

This guide provides a comprehensive meta-analysis of the available clinical and preclinical data on trans sodium crocetinate (TSC), a novel oxygen diffusion-enhancing compound. As Senior Application Scientists, we have structured this analysis to move beyond a simple recitation of facts. Instead, we delve into the mechanistic rationale, comparative efficacy, and the nuanced context of the clinical landscapes for which TSC has been investigated. This document is intended to serve as a critical resource for researchers, clinicians, and professionals in drug development, offering an in-depth perspective on the therapeutic potential and challenges of this first-in-class molecule. We have synthesized data from disparate sources to create a cohesive narrative, supported by experimental details and visual models to facilitate a deeper understanding of TSC's role in treating hypoxic-ischemic conditions.

Introduction to this compound (TSC) and its Novel Mechanism of Action

This compound (TSC) is a synthetic, water-soluble carotenoid that represents a novel therapeutic approach to conditions characterized by hypoxia and ischemia.[1][2] Unlike many pharmaceuticals that target specific biochemical pathways, TSC's primary mechanism of action is rooted in physical chemistry. It is proposed to enhance the diffusion of oxygen through aqueous media, such as blood plasma, by altering the molecular structure of water.[1][2] This is theorized to occur through the formation of additional hydrogen bonds between water molecules, creating a more organized water structure that reduces the resistance to the passive diffusion of dissolved oxygen from areas of high concentration to areas of low concentration.[1][3] This unique mechanism allows TSC to potentially improve oxygenation in hypoxic tissues without directly interacting with hemoglobin or inducing hyperoxia in healthy tissues.[3]

The development of TSC was initially driven by the need for a rapidly deployable treatment for hemorrhagic shock in military settings.[1] Its potential applications have since expanded to other conditions where tissue hypoxia is a critical component of the pathophysiology, including solid tumors like glioblastoma, and ischemic events such as stroke.

cluster_0 Normal Oxygen Diffusion cluster_1 TSC-Enhanced Oxygen Diffusion Erythrocyte Erythrocyte Plasma_Normal Blood Plasma Erythrocyte->Plasma_Normal O2 Release Hypoxic_Tissue_Normal Hypoxic Tissue Plasma_Normal->Hypoxic_Tissue_Normal Standard O2 Diffusion TSC TSC Plasma_TSC Blood Plasma with TSC TSC->Plasma_TSC Alters Water Structure Hypoxic_Tissue_TSC Hypoxic Tissue Plasma_TSC->Hypoxic_Tissue_TSC Enhanced O2 Diffusion

Figure 1: Mechanism of Action of this compound (TSC).

TSC in Glioblastoma Multiforme (GBM): A Radiosensitizing Approach

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapy.[4] A key feature of GBM is the presence of hypoxic regions within the tumor, which are notoriously resistant to radiation therapy.[4] The rationale for using TSC in GBM is to increase the oxygenation of these hypoxic tumor cells, thereby enhancing their sensitivity to radiation.

TSC Clinical Trial Data in GBM

A Phase I/II clinical trial investigated the safety and efficacy of TSC administered in conjunction with the standard of care (SOC) for newly diagnosed GBM, which consists of maximal safe surgical resection followed by radiation therapy (RT) with concomitant and adjuvant temozolomide (TMZ).[5][6][7][8][9]

Experimental Protocol: Phase I/II GBM Trial [7][8][9]

  • Patient Population: 59 patients with newly diagnosed GBM.

  • Intervention:

    • Standard of care: 6 weeks of RT (2 Gy/day, 5 days/week) with concomitant TMZ (75 mg/m² daily).

    • Investigational arm: TSC (0.25 mg/kg) administered intravenously approximately 45 minutes before RT sessions, 3 times per week.

  • Study Design: Open-label, single-arm trial with a Phase I safety run-in.

    • Phase I, Cohort 1 (n=3): Half-dose of TSC for the first 3 weeks of RT.

    • Phase I, Cohort 2 (n=6): Full-dose TSC for the full 6 weeks of RT.

    • Phase II (n=50): Full-dose TSC for the full 6 weeks of RT.

  • Follow-up: After a one-month rest period, patients received 6 cycles of adjuvant TMZ (150-200 mg/m² for 5 days every 28 days). No further TSC was administered.

  • Primary Efficacy Endpoint: Overall survival at 24 months compared to historical controls.

Quantitative Data Summary: TSC in GBM

MetricTSC + SOC (Full-Dose Patients)Historical Control (Stupp 2005 - SOC alone)
2-Year Survival Rate36%[7]27% - 30%[7]
1-Year Survival Rate70% (of 56 full-dose patients)[8]61%[8]
Radiologic Response46% of patients showed decreased or zero tumor volumes at 12 months.[8]Not directly comparable
SafetyNo serious adverse events attributed to TSC.[7]N/A
Standard of Care and Alternative Treatments for GBM

The current standard of care for newly diagnosed GBM is maximal safe surgical resection, followed by radiation therapy with concomitant and adjuvant temozolomide.[5][6][10] For recurrent GBM, treatment options are more varied and may include re-operation, re-irradiation, and systemic therapies like bevacizumab or participation in clinical trials.[6]

Emerging and alternative therapies for GBM include:

  • Tumor-Treating Fields (TTFields): A non-invasive therapy that uses low-intensity electrical fields to disrupt cancer cell division.[11]

  • Immunotherapy: Approaches such as dendritic cell vaccines (e.g., DCVax®-L) and checkpoint inhibitors are being investigated to harness the patient's immune system to fight the tumor.[12]

  • Targeted Therapies: These drugs focus on specific genetic mutations or signaling pathways that drive tumor growth.[4]

  • Natural Bioactive Compounds: Several natural compounds, including curcumin, resveratrol, and soy isoflavones, are being explored for their potential to enhance the efficacy of chemotherapy and radiotherapy.[13][14]

Comparative Analysis: TSC in the Context of GBM Treatment

The results of the Phase I/II trial of TSC in GBM are promising, suggesting a potential improvement in overall survival compared to historical controls. The 36% 2-year survival rate in the full-dose TSC group is noteworthy when compared to the 27-30% rate typically seen with standard of care alone.[7] The favorable safety profile, with no serious adverse events attributed to TSC, is also a significant advantage.[7]

However, the single-arm design of the trial necessitates caution in interpreting these findings. Without a concurrent control group, it is difficult to definitively attribute the improved outcomes solely to the addition of TSC. The comparison to historical controls is a valid starting point but is subject to potential biases from variations in patient populations and supportive care over time.

The proposed mechanism of radiosensitization is scientifically plausible, as overcoming tumor hypoxia is a long-standing goal in radiation oncology. TSC offers a novel approach to this challenge. Further investigation in a randomized, controlled Phase III trial would be necessary to confirm these initial findings and establish TSC's place in the GBM treatment landscape.

Newly_Diagnosed_GBM Newly Diagnosed GBM Maximal_Safe_Resection Maximal Safe Surgical Resection Newly_Diagnosed_GBM->Maximal_Safe_Resection Radiation_and_TMZ Radiation Therapy + Temozolomide (SOC) Maximal_Safe_Resection->Radiation_and_TMZ TSC_Addition TSC Administration (Investigational) Radiation_and_TMZ->TSC_Addition During RT Outcome_Comparison Outcome Comparison Radiation_and_TMZ->Outcome_Comparison Standard Arm (for comparison) TSC_Addition->Outcome_Comparison TSC_Survival 2-Year Survival: 36% Outcome_Comparison->TSC_Survival SOC_Survival 2-Year Survival: 27-30% (Historical) Outcome_Comparison->SOC_Survival

Figure 2: Glioblastoma Clinical Trial Workflow with TSC.

TSC in Acute Stroke: A Race Against Time

The therapeutic window for acute ischemic stroke is extremely narrow, and timely intervention is crucial to preserve brain tissue.[15][16] The rationale for using TSC in acute stroke is to improve oxygen delivery to the ischemic penumbra—the area of moderately ischemic brain tissue that is at risk of infarction but is still potentially salvageable.

TSC Clinical Trial Data in Acute Stroke

A Phase II clinical trial, known as PHAST-TSC (NCT03763929), was initiated to evaluate the efficacy and safety of TSC in patients with suspected acute stroke.[3][17][18][19][20]

Experimental Protocol: PHAST-TSC Trial [3][17][18]

  • Patient Population: 160 patients with suspected acute stroke (both ischemic and hemorrhagic).

  • Intervention:

    • A single intravenous bolus of TSC (0.25 mg/kg) or placebo administered by emergency medical service (EMS) responders in the ambulance within 2 hours of symptom onset.

    • Standard of care stroke treatment upon hospital arrival.

  • Study Design: Multicenter, randomized, placebo-controlled, double-blind, parallel-group trial.

  • Primary Objectives: To evaluate the efficacy and safety of field-initiated TSC in improving long-term functional outcomes.

Standard of Care for Acute Ischemic Stroke

The standard of care for acute ischemic stroke is time-sensitive and includes:

  • Intravenous Thrombolysis: Administration of alteplase (a recombinant tissue plasminogen activator, or t-PA) within 4.5 hours of symptom onset to dissolve the blood clot.[15][16][21]

  • Mechanical Thrombectomy: Endovascular removal of the clot, which is recommended for patients with large vessel occlusions in the anterior circulation and can be performed up to 24 hours after symptom onset in select patients.[15][16][22]

General supportive care, including blood pressure management and glucose control, is also critical.[23]

Comparative Analysis: The Untested Potential of TSC in Stroke

The concept of administering a neuroprotective agent in the pre-hospital setting is highly attractive for stroke treatment, as "time is brain." TSC's rapid mechanism of action and potential to improve oxygenation in the ischemic penumbra made it a promising candidate for this approach.[19][20] However, the termination of the PHAST-TSC trial leaves a significant gap in our understanding of its clinical utility in this setting. Without efficacy data, a comparison to the well-established benefits of thrombolysis and thrombectomy is purely speculative. Future research would be needed to address the challenges that led to the trial's termination and to determine if there is a viable path forward for TSC in acute stroke.

TSC in Hemorrhagic Shock: Preclinical Evidence

Hemorrhagic shock is a life-threatening condition resulting from massive blood loss, leading to inadequate tissue perfusion and oxygenation.[24] The initial preclinical studies on TSC were focused on this indication.

TSC Preclinical Data in Hemorrhagic Shock

Studies in rat models of hemorrhagic shock have demonstrated several beneficial effects of TSC:

  • Increased Survival: TSC-treated animals had a significantly higher survival rate compared to controls.[25][26]

  • Improved Hemodynamics: TSC administration led to an increase in mean arterial blood pressure and a reduction in tachycardia following hemorrhage.[27]

  • Correction of Metabolic Acidosis: TSC-treated rats showed a smaller decrease in blood pH and significantly lower plasma lactate levels.[27]

  • Reduced Organ Damage: TSC treatment was associated with less cellular damage in the liver and kidneys.[25]

Quantitative Data Summary: TSC in a Rat Model of Hemorrhagic Shock

ParameterTSC-Treated RatsControl Rats (Saline)
Mean Arterial Blood PressureIncreased from 35 mmHg to 75 mmHg post-treatment[27]Continued to decrease[27]
SurvivalAll treated animals survived[27]Most died soon after hemorrhage[27]
Plasma Lactate LevelsGreatly reduced[27]Remained elevated
Standard of Care for Hemorrhagic Shock

The management of hemorrhagic shock in humans focuses on three main principles:

  • Hemorrhage Control: Stopping the source of bleeding through direct pressure, tourniquets, or surgical intervention.[28][29]

  • Fluid Resuscitation: Restoring intravascular volume, with a preference for blood products (packed red blood cells, fresh frozen plasma, and platelets) over crystalloid solutions to avoid dilutional coagulopathy.[24][29][30][31]

  • Supportive Care: Preventing and treating the "lethal triad" of trauma: hypothermia, acidosis, and coagulopathy.[30] This includes measures like warming the patient and the administration of tranexamic acid to reduce bleeding.[28]

Comparative Analysis: A Promising Preclinical Candidate

The preclinical data for TSC in hemorrhagic shock are compelling.[25][26][27] The observed improvements in survival, hemodynamics, and metabolic parameters in animal models suggest that TSC could be a valuable adjunct to the current standard of care. Its ability to be administered as a small-volume injection makes it particularly attractive for pre-hospital and battlefield settings where rapid intervention is critical and large-volume fluid resuscitation may not be feasible.

However, it is crucial to recognize the limitations of preclinical data. The translation of findings from animal models to human clinical practice is not always successful. While a Phase I clinical study has shown TSC to be safe in humans, further clinical trials are needed to establish its efficacy in treating hemorrhagic shock in patients.[1]

Overall Synthesis and Future Directions

This compound has demonstrated a consistent and plausible mechanism of action across a range of hypoxic-ischemic conditions. The clinical data in glioblastoma, though from a single-arm trial, suggest a tangible survival benefit and a favorable safety profile. The preclinical findings in hemorrhagic shock are robust and point to a potentially life-saving intervention. The journey of TSC in acute stroke remains inconclusive due to the termination of the PHAST-TSC trial.

For drug development professionals and researchers, TSC represents a fascinating case study of a drug with a novel, non-biochemical mechanism of action. The key takeaways from this meta-analysis are:

  • Glioblastoma: The existing Phase I/II data provide a strong rationale for a well-designed, randomized, controlled Phase III trial to definitively assess the efficacy of TSC as a radiosensitizer.

  • Hemorrhagic Shock: The compelling preclinical data warrant the initiation of clinical trials in human subjects to determine if the benefits observed in animal models translate to patients.

  • Acute Stroke: The path forward is less clear. A thorough understanding of the reasons for the termination of the PHAST-TSC trial is necessary before considering further investment in this indication.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Trans Sodium Crocetinate (TSC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical compound, including its responsible disposal. Trans sodium crocetinate (TSC), an experimental drug derived from saffron, is gaining attention for its potential in treating conditions related to hypoxia and ischemia.[1][2][3][4] As this novel compound sees increased use in laboratory settings, a clear and scientifically grounded procedure for its disposal is paramount to ensure the safety of personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step methodology for the proper disposal of this compound. It is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and responsibility in the laboratory.

Understanding this compound: Properties and Potential Hazards

This compound is the sodium salt of crocetin, a naturally occurring carotenoid.[1][5] Its conversion to a salt enhances its solubility in water, a key property for its therapeutic applications.[3][6] While extensive toxicological data in the public domain is limited, its pharmacological activity necessitates that it be handled as a bioactive compound.[4][7] In the absence of a specific Safety Data Sheet (SDS), a conservative approach to its disposal is required. All laboratory waste should be managed in accordance with federal, state, and local regulations.[8][9]

Property Value Source
Molecular FormulaC20H22Na2O4[5]
Molecular Weight372.4 g/mol [5]
AppearanceCrystalline solid[1]
SolubilityWater-soluble[3]
Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, should adhere to the foundational principles of laboratory safety and hazardous waste management. These principles are designed to minimize risk and ensure regulatory compliance.

  • Segregation: Never mix incompatible waste streams.[9][10] this compound waste should be collected separately from other chemical waste unless they are known to be compatible.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[8][11] This is critical for safe handling and proper disposal by your institution's environmental health and safety (EHS) department.

  • Containment: Use appropriate, sealed, and leak-proof containers for all chemical waste.[9][10]

  • Accumulation: Store waste in designated Satellite Accumulation Areas (SAAs) and adhere to the maximum volume and time limits set by regulations.[8][10]

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed workflow for the safe disposal of TSC from the point of generation to its final removal from the laboratory.

Personal Protective Equipment (PPE)

Before handling TSC, either in its pure form or as waste, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect against splashes.

  • Lab Coat: To protect skin and clothing.

  • Gloves: Chemically resistant gloves (nitrile is a common and appropriate choice for general laboratory use).

Waste Collection and Segregation

All materials that have come into contact with this compound must be considered chemical waste. This includes:

  • Unused or expired TSC solid powder.

  • Aqueous solutions containing TSC.

  • Contaminated labware (e.g., pipette tips, vials, and flasks).

  • Contaminated cleaning materials (e.g., wipes and absorbent pads).

Procedure:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container with a secure lid. For solid waste, a wide-mouth plastic container is suitable. For liquid waste, a high-density polyethylene (HDPE) carboy is recommended.[8]

  • Label the Container: The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The concentration (if in solution).

    • An estimate of the quantity.

    • The date the waste was first added to the container.

  • Segregate the Waste:

    • Solid Waste: Collect all contaminated solid materials in the designated solid waste container. This includes unused powder, contaminated weigh boats, and wipes.

    • Aqueous Waste: Collect all solutions containing TSC in the designated liquid waste container. Do not pour any amount of this compound solution down the drain. [8][12] As a pharmacologically active compound, its effect on aquatic life is unknown, and its disposal into the sewer system is not advisable without explicit approval from your local water treatment authority.

Decontamination of Glassware

Reusable glassware that has come into contact with TSC should be decontaminated before washing.

Procedure:

  • Triple Rinse: Rinse the glassware three times with a suitable solvent. Given that TSC is water-soluble, deionized water is an appropriate first rinse. The first rinseate should be collected and disposed of as hazardous liquid waste. Subsequent rinses with water can typically be disposed of down the drain, but consult your institutional EHS guidelines.

  • Final Cleaning: After decontamination, the glassware can be washed with soap and water as usual.

Spill Management

In the event of a spill, immediate and proper cleanup is crucial.

Procedure:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing safety goggles, a lab coat, and gloves.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material to prevent it from becoming airborne. Carefully sweep the material into a designated waste container.

    • For Liquid Spills: Cover the spill with an absorbent material (e.g., spill pads or vermiculite).

  • Clean the Area: Once the bulk of the spill is absorbed, clean the affected area with soap and water. All cleanup materials must be disposed of as hazardous waste.

Storage and Final Disposal

Proper storage of TSC waste while it awaits pickup is a critical component of laboratory safety.

Procedure:

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in your laboratory's designated SAA.[10] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time (consult your EHS department for specific time limits, which can be up to one year), arrange for its pickup by your institution's EHS or a licensed hazardous waste disposal company.[8][10]

Logical Workflow for TSC Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

TSC_Disposal_Workflow start Material Contaminated with this compound is_solid Is the material solid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_liquid Is the material liquid? is_solid->is_liquid No store_waste Store Sealed Container in Satellite Accumulation Area (SAA) solid_waste->store_waste liquid_waste Collect in Labeled Aqueous Hazardous Waste Container is_liquid->liquid_waste Yes is_glassware Is it reusable glassware? is_liquid->is_glassware No liquid_waste->store_waste decontaminate Triple Rinse with Water (Collect first rinse as hazardous waste) is_glassware->decontaminate Yes wash Proceed to Normal Washing is_glassware->wash No (e.g., disposable plasticware, treat as solid waste) decontaminate->wash ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical responsibility for all researchers. By following these scientifically grounded procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information. Your diligence in the proper handling and disposal of chemical waste is an integral part of the research process.

References

Personal protective equipment for handling Trans sodium crocetinate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that your research with novel compounds like trans-sodium crocetinate (TSC) demands the highest standards of safety and operational excellence. This guide is designed to provide you with essential, immediate safety and logistical information for handling TSC, ensuring the protection of your team and the integrity of your work. Our goal is to be your preferred partner in laboratory safety, offering value that extends beyond the product itself.

Understanding the Compound: Why Specific PPE is Crucial

Trans-sodium crocetinate is a synthetic carotenoid salt currently under investigation for its potential therapeutic effects, including its ability to enhance oxygen diffusion to hypoxic tissues.[1][2][3] While clinical studies have shown it to be well-tolerated in controlled doses, occupational exposure to the pure, powdered form in a laboratory setting presents a different set of risks.[4] As with any active pharmaceutical ingredient (API), particularly one in the developmental stage, a conservative approach to personal protection is paramount. The primary risks associated with handling TSC in its solid form are inhalation of airborne particles and dermal contact.

Given that a specific Occupational Exposure Limit (OEL) for trans-sodium crocetinate has not been established, we must operate under the precautionary principle, treating it as a potentially potent compound.[5][6][7] This necessitates the use of engineering controls and personal protective equipment (PPE) to minimize any potential exposure.

Core Principles of Protection: A Multi-Layered Approach

A robust safety protocol for handling TSC relies on a combination of engineering controls and appropriate PPE.

  • Engineering Controls : Whenever possible, TSC should be handled in a ventilated enclosure, such as a chemical fume hood or a powder containment hood, to minimize the generation of airborne dust.[8][9] For larger quantities or procedures with a high potential for aerosolization, a glove box or isolator is recommended.[8][9]

  • Personal Protective Equipment (PPE) : The last line of defense, PPE, is critical for protecting the operator from any residual exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Recommended Personal Protective Equipment for Handling Trans-Sodium Crocetinate

The following table summarizes the recommended PPE for various laboratory activities involving TSC.

Activity Minimum PPE Requirement Enhanced Precautions (for larger quantities or high-risk procedures)
Weighing and Aliquoting (Solid) Disposable nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields.In addition to minimum PPE, a properly fitted N95 or higher-rated respirator. Work should be conducted in a powder containment hood or glove box.
Solution Preparation (Dissolving Solid) Disposable nitrile gloves, lab coat, safety glasses with side shields.Chemical splash goggles and a face shield if there is a risk of splashing.
In-vitro/In-vivo Dosing (Solution) Disposable nitrile gloves, lab coat, safety glasses.Chemical splash goggles if there is a risk of splashing.
Spill Cleanup (Solid) Double nitrile gloves, disposable gown, safety goggles, and an N95 or higher-rated respirator.A powered air-purifying respirator (PAPR) for large spills.
Waste Disposal Disposable nitrile gloves, lab coat, safety glasses.As required for the specific waste stream.

Step-by-Step Guide to PPE Usage

1. Donning PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Gown/Lab Coat: Put on a clean, long-sleeved lab coat or disposable gown.

  • Respirator (if required): Perform a fit check for your N95 respirator or ensure your PAPR is functioning correctly.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the inner pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat. Then, don the outer pair of gloves.

2. Doffing PPE (to avoid cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Remove your gown or lab coat by rolling it away from your body.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove your eye and face protection.

  • Respirator (if worn): Remove your respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with trans-sodium crocetinate.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling Trans-Sodium Crocetinate Assess_Task Assess Task (Weighing, Dissolving, etc.) Start->Assess_Task Assess_Quantity Assess Quantity (mg, g, kg) Assess_Task->Assess_Quantity Assess_Dustiness Assess Potential for Dust/Aerosol Generation Assess_Quantity->Assess_Dustiness PPE_Low Standard PPE: - Single Nitrile Gloves - Lab Coat - Safety Glasses Assess_Dustiness->PPE_Low Low Risk (e.g., handling solutions) PPE_Medium Intermediate PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles - Fume Hood Assess_Dustiness->PPE_Medium Moderate Risk (e.g., small quantity weighing) PPE_High High-Level PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles & Face Shield - N95 Respirator or PAPR - Powder Containment Hood/Glove Box Assess_Dustiness->PPE_High High Risk (e.g., large quantity weighing, potential for dust)

Caption: PPE Selection Workflow for Trans-Sodium Crocetinate.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination:

  • Surfaces: All surfaces that may have come into contact with TSC should be wiped down with a suitable laboratory detergent, followed by 70% ethanol.

  • Equipment: Non-disposable equipment should be thoroughly cleaned according to your laboratory's standard operating procedures for handling APIs.

Disposal:

  • Solid Waste: All solid waste contaminated with TSC, including used PPE, weighing papers, and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Aqueous solutions of TSC should be disposed of in a designated aqueous hazardous waste container. Avoid disposing of carotenoid-containing solutions down the drain unless permitted by your local regulations.[10][11]

  • Sharps: Any sharps contaminated with TSC should be disposed of in an appropriate sharps container.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure, follow these procedures immediately:

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Always have a copy of the Safety Data Sheet (SDS) readily available for emergency responders.[12][13][14]

Conclusion

By adhering to these guidelines, you can handle trans-sodium crocetinate with a high degree of safety and confidence. Remember that a proactive approach to safety is the cornerstone of innovative research. Should you have any further questions, do not hesitate to consult your institution's EHS department or reach out to us for further support.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans sodium crocetinate
Reactant of Route 2
Trans sodium crocetinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.